molecular formula C7H4ClNO4 B169365 5-Chloro-2-hydroxy-3-nitrobenzaldehyde CAS No. 16634-90-5

5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Cat. No.: B169365
CAS No.: 16634-90-5
M. Wt: 201.56 g/mol
InChI Key: YSDCZOBSHGDCCI-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-nitrobenzaldehyde, also known as 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-hydroxy-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxy-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-hydroxy-3-nitrobenzaldehyde
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InChI

InChI=1S/C7H4ClNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSDCZOBSHGDCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901628
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16634-90-5
Record name 5-Chloro-2-hydroxy-3-nitrobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 5-chloro-2-hydroxy-3-nitro-
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Record name 5-chloro-2-hydroxy-3-nitrobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide on 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (CAS No. 16634-90-5), a pivotal intermediate in advanced chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the core chemical properties, a validated synthetic protocol, detailed spectroscopic analysis, and the synthetic utility of this versatile molecule. Our focus is on providing not just data, but a field-proven perspective on the causality behind experimental choices and the strategic application of this compound.

Introduction: A Multifunctional Aromatic Building Block

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that presents a unique constellation of functional groups on a benzene scaffold.[1][2] The presence of an aldehyde, a hydroxyl group, a nitro group, and a chlorine atom makes it a highly valuable and reactive intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[2][3][4] The interplay of the electron-donating hydroxyl group with the three electron-withdrawing groups (-CHO, -NO₂, -Cl) creates a distinct electronic environment that governs its reactivity and makes it a strategic precursor for multi-step organic syntheses.[5]

This guide will illuminate the path from synthesis and purification to characterization and strategic deployment in synthetic workflows, providing the reader with the necessary expertise to confidently handle and utilize this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are summarized below. The molecule's properties are largely dictated by the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a feature common to salicylaldehyde derivatives, which tends to increase its melting point and influence its spectral characteristics.

PropertyValueSource(s)
CAS Number 16634-90-5[2][3]
Molecular Formula C₇H₄ClNO₄[1][3]
Molecular Weight 201.56 g/mol [2][3][4]
Appearance Solid, typically a yellow or light-colored powder[1]
Melting Point ~110°C[4]
Solubility Soluble in common organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.Inferred from structure
Synonyms 5-Chloro-3-nitrosalicylaldehyde[1][2]

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde involves the electrophilic nitration of the commercially available precursor, 5-chlorosalicylaldehyde. The existing hydroxyl and aldehyde groups on the precursor direct the incoming nitro group primarily to the 3-position.

Causality in Experimental Design:

  • Choice of Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.

  • Temperature Control: The reaction is maintained at a low temperature (0-5°C) using an ice bath. This is critical to prevent over-nitration (the introduction of a second nitro group) and to minimize oxidative side reactions that can decompose the aromatic ring, thereby ensuring a higher yield and purity of the desired product.

Experimental Protocol: Nitration of 5-Chlorosalicylaldehyde
  • Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chlorosalicylaldehyde (10.0 g, 63.8 mmol) in concentrated sulfuric acid (50 mL). Cool the resulting solution to 0°C in an ice-salt bath.

  • Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (4.8 mL, ~70 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, keeping it cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 5-chlorosalicylaldehyde over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield a pure, crystalline solid. Dry the final product in a vacuum oven at 50°C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Nitration cluster_workup Step 3: Work-up & Purification A Dissolve 5-chlorosalicylaldehyde in conc. H₂SO₄ B Cool to 0°C A->B D Add dropwise to main flask (Maintain T < 5°C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir for 2 hours at 0-5°C D->E F Pour onto crushed ice E->F G Filter and wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry under vacuum H->I J J I->J Final Product: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Caption: Workflow for the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, which serves as a benchmark for validation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, hydroxyl, and two aromatic protons. The chemical shifts are influenced by the electronic nature of the substituents.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
Aldehyde (-CHO)~10.3Singlet (s)Deshielded due to the electronegativity of the carbonyl oxygen.
Hydroxyl (-OH)~11.5Broad Singlet (br s)Highly deshielded and broad due to intramolecular hydrogen bonding and chemical exchange.
Aromatic (H-4)~8.1Doublet (d)Downfield shift due to proximity to the electron-withdrawing aldehyde and nitro groups.
Aromatic (H-6)~7.9Doublet (d)Slightly upfield compared to H-4. Coupling constant (J) of ~2.5 Hz expected with H-4.
¹³C NMR Spectroscopy

The carbon spectrum provides complementary information for structural confirmation.[6]

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)~190
C-OH (C-2)~155
C-NO₂ (C-3)~140
C-Cl (C-5)~130
Quaternary Carbons (C-1)~125
CH Carbons (C-4, C-6)~120-130
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The intramolecular hydrogen bond significantly affects the O-H and C=O stretching frequencies.[7]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch3200 - 3400Broad
Aromatic C-H Stretch3000 - 3100Sharp, medium
Aldehyde C-H Stretch~2850 and ~2750Two weak bands (Fermi resonance).
C=O Stretch~1660Strong, sharp
N-O Asymmetric Stretch~1530Strong
N-O Symmetric Stretch~1350Strong
C-Cl Stretch700 - 800Medium to strong
Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Expected M⁺ peak: m/z 201

  • Expected M+2 peak: m/z 203 (at ~33% the intensity of the M⁺ peak)

Chemical Reactivity and Synthetic Utility

The true value of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde lies in its versatile reactivity, allowing for sequential or orthogonal modification of its functional groups.

  • Aldehyde Group: This is a prime site for nucleophilic addition. It readily undergoes condensation with primary amines to form Schiff bases (imines), a cornerstone reaction in medicinal chemistry for generating diverse compound libraries.[5] It can also be reduced to a primary alcohol or oxidized to a carboxylic acid.

  • Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is synthetically powerful as it introduces a nucleophilic site, enabling the construction of fused heterocyclic rings.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Key Reaction Pathways Diagram

Reactivity A 5-Chloro-2-hydroxy-3-nitrobenzaldehyde B Schiff Base / Imine A->B + R-NH₂ (Condensation) C Primary Alcohol A->C [Reduction] (e.g., NaBH₄) D Carboxylic Acid A->D [Oxidation] (e.g., KMnO₄) E Amine Derivative A->E [Nitro Reduction] (e.g., SnCl₂/HCl) F Ether / Ester A->F + R-X or Acyl-X (Alkylation/Acylation)

Caption: Key synthetic transformations of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Application Spotlight: Synthesis of a Schiff Base

To illustrate its utility, we present a protocol for a common application: the synthesis of a Schiff base, a class of compounds widely investigated for their biological activities.[5][8]

Protocol: Synthesis of a 5-Chloro-2-hydroxy-3-nitrobenzylidene Amine
  • Dissolution: Dissolve 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1.0 g, 4.96 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition of Amine: To this solution, add a stoichiometric equivalent of a selected primary amine (4.96 mmol, e.g., aniline). Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product, often a brightly colored solid, will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the final product. Purity can be confirmed by melting point and spectroscopic analysis (NMR, IR).

Safety and Handling

Proper handling of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is essential. It is classified as an irritant and may have other hazards.[2][4]

  • GHS Hazard Statements: H315 (Causes skin irritation).[2][4] Aggregated data suggests it may also be harmful if swallowed (H302), cause serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is more than a simple chemical; it is a strategic tool for the modern organic chemist. Its well-defined reactivity, coupled with the potential for selective functional group manipulation, makes it an invaluable precursor for discovering novel molecules in pharmaceuticals and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

  • ACS Publications. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-nitrobenzaldehyde, bearing the CAS number 16634-90-5, is a highly functionalized aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the hydroxyl, chloro, nitro, and aldehyde groups, render it a versatile building block for the synthesis of a diverse array of heterocyclic compounds and Schiff bases. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via electrophilic aromatic substitution, an analysis of its characteristic reactivity, and a discussion of its applications as a key intermediate in the development of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

Substituted salicylaldehydes are a cornerstone in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic placement of various functional groups on the aromatic ring allows for a fine-tuning of the molecule's reactivity and biological activity. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a prime example of such a strategically designed building block. The presence of an electron-withdrawing nitro group and a halogen atom, in conjunction with the coordinating hydroxyl group and the reactive aldehyde, provides multiple avenues for chemical modification. This makes it a valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical intermediate.

Chemical and Physical Properties

The key properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are summarized in the table below.

PropertyValueReference(s)
CAS Number 16634-90-5[3]
Molecular Formula C₇H₄ClNO₄[3]
Molecular Weight 201.56 g/mol [3]
Appearance Light orange to yellow to green powder/crystal[4]
Melting Point 110 °C[5]
Boiling Point (Predicted) 248.0 ± 40.0 °C[4]
Density (Predicted) 1.634 ± 0.06 g/cm³[4]
pKa (Predicted) 4.28 ± 0.38[4]
Solubility Soluble in Toluene[4]
Safety and Handling

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically achieved through the nitration of 5-chlorosalicylaldehyde. The hydroxyl and aldehyde groups on the benzene ring are ortho-, para-directing activators. However, the steric hindrance from the aldehyde group and the electronic influence of the hydroxyl group favor the introduction of the nitro group at the 3-position.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_product Final Product 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Nitration Nitration (0-10 °C) 5-Chlorosalicylaldehyde->Nitration Dissolved in conc. H₂SO₄ Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Nitration Slow addition Quenching Quenching (Ice Water) Nitration->Quenching Reaction mixture Filtration Filtration & Washing Quenching->Filtration Precipitate Product 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Filtration->Product Purified solid

Caption: Synthetic workflow for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Detailed Synthesis Protocol

This protocol is based on established procedures for the nitration of substituted salicylaldehydes.[6]

Materials:

  • 5-Chlorosalicylaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5-chlorosalicylaldehyde to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Add the nitrating mixture dropwise to the solution of 5-chlorosalicylaldehyde over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.

Chemical Reactivity and Applications in Drug Development

The rich functionality of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde makes it a versatile intermediate for the synthesis of bioactive molecules.

Schiff Base Formation: A Gateway to Bioactive Compounds

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1][2] This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of compounds for biological screening. The resulting Schiff bases often possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][7]

G Start 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Product Schiff Base Start->Product Condensation Amine Primary Amine (R-NH₂) Amine->Product

Caption: General scheme for Schiff base formation.

The Schiff bases derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be further modified. For example, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecular architectures.

Synthesis of Heterocyclic Scaffolds

The multiple reactive sites on 5-Chloro-2-hydroxy-3-nitrobenzaldehyde also allow for its use in the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. For instance, condensation with binucleophiles can lead to the formation of benzodiazepines, benzoxazepines, or other related structures.

Role as a Ligand in Coordination Chemistry

The hydroxyl and aldehyde groups, and potentially the nitro group, can act as coordination sites for metal ions. Schiff bases derived from this aldehyde are excellent ligands for a variety of metals, and the resulting metal complexes have been investigated for their catalytic and biological properties, including antimicrobial and anticancer activities.[2]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, likely >10 ppm), the phenolic hydroxyl proton (broad singlet), and the two aromatic protons on the ring, which would appear as doublets.

  • ¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (typically >185 ppm), along with signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl group (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of substituted benzaldehydes, including the loss of the aldehyde group and fragmentation of the aromatic ring.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the presence of multiple, strategically positioned functional groups provide a robust platform for the generation of diverse molecular scaffolds, particularly Schiff bases and heterocyclic systems. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • RSIS International. (n.d.). Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • ACS Omega. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and fine chemical development. The document details the most practical synthetic approach, focusing on the electrophilic nitration of 5-chlorosalicylaldehyde. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and critical considerations for safety, optimization, and purification. This guide is intended to equip researchers with the necessary knowledge and procedures to confidently and efficiently synthesize this key chemical intermediate.

Introduction: Significance and Synthetic Strategy

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a key building block in organic synthesis, particularly in the development of novel therapeutics. Its unique molecular architecture, featuring hydroxyl, aldehyde, chloro, and nitro functionalities, provides multiple reactive sites for diverse chemical transformations. This versatility makes it a strategic precursor for the synthesis of more complex molecules, including Schiff bases and various heterocyclic compounds, which are known to exhibit a wide range of biological activities.

The most direct and efficient synthetic route to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is through the electrophilic aromatic substitution of 5-chlorosalicylaldehyde. This approach leverages the directing effects of the hydroxyl and aldehyde groups on the aromatic ring to introduce a nitro group at the C3 position. This guide will focus on a well-established nitration methodology using nitric acid in a suitable solvent, a method proven effective for analogous substituted salicylaldehydes.[1]

Reaction Mechanism: The Chemistry of Nitration

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich aromatic ring of 5-chlorosalicylaldehyde.[2][3][4][5]

Generation of the Nitronium Ion

When nitric acid is mixed with a strong acid like sulfuric acid, or in some cases, used in a solvent like glacial acetic acid, the nitronium ion is formed. Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[2][4]

Electrophilic Attack and Resonance Stabilization

The hydroxyl group of 5-chlorosalicylaldehyde is a strong activating group, donating electron density to the benzene ring and making it more susceptible to electrophilic attack. Conversely, the aldehyde and chloro groups are deactivating. The interplay of these electronic effects directs the incoming nitronium ion primarily to the ortho and para positions relative to the powerful hydroxyl group. In this specific substrate, the C3 position is ortho to the hydroxyl group and is the favored site of nitration.

The attack of the nitronium ion on the aromatic ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the ring, and the stability of this intermediate is a key factor in the reaction's feasibility.

Deprotonation and Aromatization

In the final step, a weak base, such as water or the conjugate base of the acid used, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final product, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2O Water (H₂O) HNO3->H2O + H⁺ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2SO4->HSO4_minus - H⁺ 5CSA 5-Chlorosalicylaldehyde Sigma_Complex Sigma Complex (Resonance Stabilized) 5CSA->Sigma_Complex + NO₂⁺ Product 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Sigma_Complex->Product + H₂O H3O_plus Hydronium Ion (H₃O⁺) Sigma_Complex->H3O_plus + H₂O H2O_deprotonation Water (H₂O)

Caption: Mechanism of the nitration of 5-chlorosalicylaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted salicylaldehydes.[1] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
5-Chlorosalicylaldehyde156.5710.0 gStarting material
Glacial Acetic Acid60.0550 mLSolvent
Nitric Acid (70%)63.015.0 mLNitrating agent
Crushed Ice/Deionized Water-As neededFor quenching and washing
Ethanol46.07As neededFor recrystallization
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-chlorosalicylaldehyde in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Agent: In a separate beaker, carefully add 5.0 mL of 70% nitric acid to 10 mL of glacial acetic acid. Caution: This mixing can be exothermic and should be done slowly with cooling.

  • Addition of Nitrating Agent: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 5-chlorosalicylaldehyde over 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the complete addition of the nitrating agent, continue to stir the reaction mixture at a low temperature (0-10 °C) for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. A yellow precipitate of the crude product will form.[1]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to a constant weight.

Purification

The crude 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.[1]

Experimental_Workflow start Start dissolve Dissolve 5-Chlorosalicylaldehyde in Glacial Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_agent Add Nitrating Agent Dropwise (Maintain Temp < 10 °C) cool->add_nitrating_agent prepare_nitrating_agent Prepare Nitrating Agent (Nitric Acid in Acetic Acid) prepare_nitrating_agent->add_nitrating_agent react Stir at Low Temperature (1-2 hours) add_nitrating_agent->react quench Pour into Ice/Water react->quench filter_wash Filter and Wash with Water quench->filter_wash dry Dry the Product filter_wash->dry purify Recrystallize (Optional) dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Safety and Handling

  • Concentrated Acids: Nitric acid and glacial acetic acid are corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.

  • Product Hazards: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a chemical irritant. Avoid inhalation, ingestion, and contact with skin and eyes.[6]

Characterization

The identity and purity of the synthesized 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be confirmed using various analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To identify the carbon skeleton.

    • FT-IR: To identify the characteristic functional groups (hydroxyl, aldehyde, nitro).

  • Chromatography (TLC/HPLC): To assess the purity of the final product.

Conclusion

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde via the nitration of 5-chlorosalicylaldehyde is a reliable and efficient method. By carefully controlling the reaction conditions, particularly the temperature, and following the detailed protocol outlined in this guide, researchers can obtain this valuable intermediate in good yield and high purity. The versatility of this compound makes it an important asset in the toolkit of medicinal chemists and drug development professionals.

References

  • Patil, P. S., & Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chlorobenzaldehyde. Retrieved from [Link]

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5-Chloro-2-hydroxy-3-nitrobenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the logical synthesis of information from multiple analytical techniques. We will detail the causality behind experimental choices and demonstrate how a convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy culminates in a validated structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic analysis, the elemental composition and the degree of unsaturation provide the fundamental constraints for any proposed structure.

The molecular formula for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is C₇H₄ClNO₄ [1][2][3]. This corresponds to a molecular weight of approximately 201.56 g/mol [1][3][4].

From the molecular formula, we calculate the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation. The HDI reveals the total number of rings and/or π-bonds within the molecule.

  • Formula: HDI = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: HDI = 7 - (4/2) - (1/2) + (1/2) + 1 = 7 - 2 - 0.5 + 0.5 + 1 = 6

An HDI of 6 is highly indicative of an aromatic structure. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). The remaining two degrees can be readily assigned to the carbonyl group (C=O) of the aldehyde and one of the double bonds in the nitro group (N=O), immediately aligning with the proposed structure.

Mass Spectrometry: Molecular Weight and Isotopic Confirmation

Mass spectrometry serves as the first experimental validation of the molecular formula and offers crucial evidence for the presence of specific elements through their isotopic patterns.

Causality of Method: We employ mass spectrometry to obtain the exact mass of the molecular ion. For this compound, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), provides a self-validating isotopic signature that is invaluable for confirmation.

Expected Mass Spectrum Data

The key feature to be observed is the molecular ion peak cluster.

m/z (Mass-to-Charge Ratio)AssignmentExpected Relative IntensityRationale
~201[M]⁺ (with ³⁵Cl)100%Molecular ion containing the more abundant chlorine-35 isotope.
~203[M+2]⁺ (with ³⁷Cl)~33%Molecular ion containing the less abundant chlorine-37 isotope.
~184[M-OH]⁺VariableLoss of the hydroxyl radical.
~172[M-CHO]⁺VariableLoss of the formyl radical.
~155[M-NO₂]⁺VariableLoss of the nitro group, a common fragmentation pathway for nitroaromatics.

The presence of the characteristic ~3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks is definitive evidence for a molecule containing a single chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.

  • Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Causality of Method: Each functional group (-OH, -CHO, -NO₂, C-Cl) has a unique set of vibrational modes (stretching, bending) that absorb infrared radiation at specific, predictable wavenumbers. The resulting spectrum provides a molecular "fingerprint" and confirms the presence of the key architectural components suggested by the molecular formula.

Expected IR Absorption Bands

The structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde suggests several key diagnostic peaks. The intramolecular hydrogen bond between the C2-hydroxyl and the C1-aldehyde is expected to significantly influence the O-H and C=O stretching frequencies.[5]

Wavenumber (cm⁻¹)Vibrational ModeRationale and Expected Appearance
~3200–3400O-H StretchA broad, medium-intensity band. Broadening is due to intramolecular hydrogen bonding with the aldehyde carbonyl.
~3000–3100Aromatic C-H StretchWeak to medium, sharp peaks.
~2750, ~2850Aldehyde C-H StretchTwo distinct, weak bands (Fermi resonance doublet), a classic signature for an aldehyde.[6]
~1660–1680C=O Stretch (Aldehyde)A very strong, sharp absorption. Its position is lowered by conjugation to the ring but raised by the electron-withdrawing effect of the nitro group.
~1530–1550Asymmetric NO₂ StretchA strong, sharp band.
~1450–1600C=C Stretch (Aromatic)Multiple medium to strong bands.
~1340–1360Symmetric NO₂ StretchA strong, sharp band.
~600-800C-Cl StretchA medium to strong band in the fingerprint region.
Workflow for Structure Elucidation using IR, NMR, and MS

Caption: Integrated workflow for structure elucidation.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework and the connectivity between atoms. We will analyze both ¹H and ¹³C NMR spectra.

Causality of Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can exist in different spin states. The precise energy difference between these states (and thus the resonance frequency) is exquisitely sensitive to the local electronic environment. By analyzing these frequencies (chemical shifts), signal integrations, and spin-spin couplings, we can deduce the exact arrangement of atoms.

¹H NMR Spectrum Analysis (Predicted)

The molecule has four distinct proton environments: the hydroxyl proton, the aldehyde proton, and two aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Singlet (broad)1H-OHThe phenolic proton is significantly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl. It is often broad and will exchange with D₂O.
~10.2Singlet1H-CHOThe aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, placing it far downfield.[7]
~8.3Doublet1HH-4This aromatic proton is deshielded by the adjacent electron-withdrawing aldehyde and nitro groups. It will show a small coupling constant.
~8.1Doublet1HH-6This aromatic proton is adjacent to the electron-donating hydroxyl group and the electron-withdrawing chloro group. It will show a small coupling constant.

Note: The aromatic protons (H-4 and H-6) are meta to each other, so they are expected to display a small meta-coupling constant (⁴J) of approximately 2-3 Hz.

¹³C NMR Spectrum Analysis (Predicted)

The molecule has 7 unique carbon atoms, and all should be visible in the broadband-decoupled ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~190C=O (Aldehyde)The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.
~158C2 (-OH)Aromatic carbon attached to the highly electronegative oxygen atom.
~140C3 (-NO₂)Aromatic carbon attached to the electron-withdrawing nitro group.
~138C4Aromatic methine carbon (CH).
~128C5 (-Cl)Aromatic carbon attached to chlorine; its shift is influenced by the heavy atom effect.
~125C6Aromatic methine carbon (CH).
~122C1 (-CHO)Aromatic carbon attached to the aldehyde group.
Logical Relationship of NMR Data to Structure

NMR_Logic structure 5-Chloro-2-hydroxy-3-nitrobenzaldehyde CHO OH NO₂ Cl H-4 H-6 C1 C2 C3 C4 C5 C6 C7 (CHO) proton_nmr ¹H NMR Signals δ ~10.2 (s, 1H) δ ~11.5 (s, 1H) δ ~8.3 (d, 1H) δ ~8.1 (d, 1H) structure:f1->proton_nmr:p1 corresponds to structure:f2->proton_nmr:p2 corresponds to structure:f5->proton_nmr:p3 corresponds to structure:f6->proton_nmr:p4 corresponds to carbon_nmr ¹³C NMR Signals δ ~190 δ ~158 δ ~140 δ ~138 δ ~128 δ ~125 δ ~122 structure:c7->carbon_nmr:c1_sig corresponds to structure:c2->carbon_nmr:c2_sig corresponds to structure:c3->carbon_nmr:c3_sig corresponds to structure:c4->carbon_nmr:c4_sig corresponds to structure:c5->carbon_nmr:c5_sig corresponds to structure:c6->carbon_nmr:c6_sig corresponds to structure:c1->carbon_nmr:c7_sig corresponds to

Caption: Correlation between the molecular structure and its NMR spectral data.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the ¹H or ¹³C frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include the acquisition time, relaxation delay, and number of scans.

  • ¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired FID is subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. Phasing and baseline correction are performed, and the spectrum is calibrated to the TMS signal.

Conclusion: A Unified Structural Hypothesis

The structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is confirmed through the powerful synergy of multiple, independent analytical techniques.

  • Mass Spectrometry confirms the molecular formula C₇H₄ClNO₄ via its molecular ion peak at m/z 201 and validates the presence of a single chlorine atom with the characteristic [M+2]⁺ peak at m/z 203.

  • Infrared Spectroscopy provides definitive evidence for all requisite functional groups: a hydrogen-bonded hydroxyl, an aromatic aldehyde, a nitro group, and a C-Cl bond.

  • NMR Spectroscopy provides the final, unambiguous blueprint. ¹H NMR confirms the presence of the four distinct proton types with the correct integration and chemical shifts, while ¹³C NMR shows the seven unique carbon environments of the molecular framework.

Each piece of data serves as a self-validating check on the others, leading to a single, consistent, and unequivocal structural assignment. While these spectroscopic methods provide overwhelming evidence, absolute proof for crystalline solids can be achieved through single-crystal X-ray diffraction, which would provide precise bond lengths and angles, serving as the ultimate structural validation.[8]

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).
  • Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ResearchGate. (n.d.). Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical analysis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (C₇H₄ClNO₄), a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1] As a key building block, its structural integrity is paramount. This guide details the application and interpretation of three core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation and purity assessment of this compound. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just spectral data but a foundational understanding of the experimental causality and data interpretation rooted in established spectroscopic principles.

Introduction and Molecular Overview

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a multifunctional aromatic compound. Its structure incorporates a benzene ring substituted with a chloro group, a hydroxyl group, a nitro group, and an aldehyde group. The relative positions of these functional groups create a unique electronic environment that is reflected in its spectroscopic signatures. The electron-withdrawing properties of the nitro, chloro, and aldehyde groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, dictate the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS. Accurate characterization is therefore essential to confirm the regiochemistry and ensure the purity of the material for subsequent applications.

Molecular Structure

Caption: Molecular structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.[2][3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the hydroxyl proton.

  • Instrument Calibration: Calibrate the NMR spectrometer for temperature, water suppression, and gradient shimming to ensure optimal resolution and lineshape.[2]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[4]

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the nuclei.[4]

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with single lines for each unique carbon.

    • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

The substitution pattern on the benzaldehyde ring leads to a predictable yet informative NMR spectrum.

¹H NMR Spectrum Analysis

The aldehyde proton is significantly deshielded by the carbonyl group and appears far downfield.[5] The aromatic protons are influenced by the electronic effects of all substituents. The hydroxyl proton signal can be broad and its chemical shift is often concentration-dependent due to hydrogen bonding.[6]

Table 1: Expected ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (-CHO) ~10.0 - 10.5 Singlet (s) 1H Highly deshielded by the anisotropic effect of the C=O bond.[7]
Hydroxyl (-OH) ~11.0 - 12.0 (in DMSO-d₆) Broad Singlet (br s) 1H Intramolecular hydrogen bonding with the aldehyde oxygen shifts it downfield.
Aromatic (H-4) ~8.0 - 8.3 Doublet (d) 1H Influenced by ortho nitro group and para chloro group.

| Aromatic (H-6) | ~7.8 - 8.1 | Doublet (d) | 1H | Influenced by ortho aldehyde group and para chloro group. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal.[8]

Table 2: Expected ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O) ~190 - 195 The carbonyl carbon is highly deshielded.[8]
C-OH (C2) ~155 - 160 Attached to the electronegative oxygen atom.
C-NO₂ (C3) ~135 - 140 Attached to the electron-withdrawing nitro group.
C-H (C4) ~130 - 135 Aromatic carbon.
C-Cl (C5) ~125 - 130 Attached to the electronegative chlorine atom.
C-H (C6) ~120 - 125 Aromatic carbon.

| C-CHO (C1) | ~115 - 120 | Aromatic carbon attached to the aldehyde group. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key hydroxyl, aldehyde, and nitro groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common and convenient method for acquiring IR spectra of solid samples.[9][10]

  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid 5-Chloro-2-hydroxy-3-nitrobenzaldehyde powder directly onto the ATR crystal.[9]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[9]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-600 cm⁻¹.[11]

Data Interpretation and Analysis

Each functional group in the molecule has characteristic absorption bands.[12]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group & Vibration Description
3200 - 3400 (broad) O-H Stretch (hydrogen-bonded) The broadness is characteristic of hydrogen bonding, likely intramolecularly with the aldehyde oxygen.[13]
3000 - 3100 Aromatic C-H Stretch Indicates the presence of the benzene ring.[14]
~2850, ~2750 Aldehyde C-H Stretch Two distinct bands (a Fermi doublet) are characteristic of an aldehyde C-H stretch.[13]
1650 - 1670 C=O Stretch (Aldehyde) Conjugation with the aromatic ring and intramolecular hydrogen bonding lowers the frequency from a typical aldehyde (~1725 cm⁻¹).
~1520-1560, ~1340-1380 N-O Asymmetric & Symmetric Stretch Strong absorptions characteristic of a nitro group.[13]
~1200 - 1300 C-O Stretch Phenolic C-O stretching vibration.

| ~700 - 800 | C-Cl Stretch | In the fingerprint region, characteristic of a C-Cl bond. |

The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions that is unique to the molecule as a whole.[15]

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion Sample 5-Chloro-2-hydroxy-3-nitrobenzaldehyde NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.[16]

Experimental Protocol: Electron Ionization (EI) MS

EI is a common ionization technique for relatively small, volatile organic molecules.[17]

  • Sample Introduction: The sample is introduced into the ion source, typically after passing through a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation and Analysis

The molecular formula C₇H₄ClNO₄ gives an exact mass that can be confirmed by high-resolution mass spectrometry (HRMS).[1] The nominal molecular weight is approximately 201.56 g/mol .[18]

Table 4: Expected Mass Spectrometry Data

m/z Value Ion Identity Interpretation
~201/203 [M]⁺ Molecular Ion Peak . The presence of a peak at m/z 203 with ~1/3 the intensity of the m/z 201 peak is a characteristic isotopic signature for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).
~172/174 [M-CHO]⁺ Loss of the aldehyde group (29 Da).
~155/157 [M-NO₂]⁺ Loss of the nitro group (46 Da).

| ~91 | [C₇H₇]⁺ | A common fragment in aromatic compounds, potentially the tropylium ion, although its formation from this substituted ring is less direct. |

Fragmentation Insights: Aromatic compounds often produce stable molecular ions.[19] The fragmentation of nitroaromatic compounds can involve the loss of the nitro group (NO₂) or rearrangement pathways.[20][21]

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. True confidence in the structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is achieved by synthesizing the data from all three techniques.

  • MS confirms the molecular weight (201.56 g/mol ) and the presence of one chlorine atom.[18]

  • IR confirms the presence of the key functional groups: -OH, -CHO, and -NO₂.

  • NMR provides the final, unambiguous proof of the substitution pattern, showing the connectivity and unique electronic environment of each proton and carbon atom.

Together, these techniques form a self-validating system that confirms the identity, structure, and purity of the target compound, which is essential for its application in research and development.

References

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A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in various organic solvents. This document elucidates the theoretical underpinnings of solubility, provides detailed experimental protocols for its quantification, and offers insights into the analysis and interpretation of the resulting data.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in drug discovery and development. For a compound like 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, which possesses a unique combination of functional groups—a halogen, a hydroxyl group, a nitro group, and an aldehyde—understanding its solubility profile is paramount for applications ranging from synthetic chemistry to materials science. The arrangement of these functional groups on the benzaldehyde scaffold gives rise to a molecule with a distinct polarity and hydrogen bonding capacity, which in turn dictates its interaction with various solvents.

This guide will delve into both the theoretical and practical aspects of determining the solubility of this compound, providing a robust methodology for its characterization.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The key factors influencing the solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are:

  • Molecular Structure and Polarity: The presence of the electronegative chlorine, nitro, and hydroxyl groups imparts a significant dipole moment to the molecule, making it polar. The aromatic ring, however, is nonpolar. The overall polarity is a balance of these competing features.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and aldehyde groups can act as hydrogen bond acceptors.[3] The ability to form hydrogen bonds with a solvent can significantly enhance solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the organic solvent will determine its ability to solvate the solute molecules.[4]

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.[5]

A qualitative prediction of solubility can be made by considering these factors. For instance, polar protic solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents for this compound. Apolar solvents, on the other hand, are anticipated to be poor solvents.

Experimental Determination of Solubility

The most reliable method for determining solubility is through experimental measurement. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.[6] This involves agitating an excess amount of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (purity ≥98%)

  • A range of organic solvents (analytical grade or higher) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm)

  • Vials for sample collection

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess 5-Chloro-2-hydroxy-3-nitrobenzaldehyde prep_solvent Add known volume of organic solvent prep_compound->prep_solvent Combine in a sealed vial equilibration Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant through a syringe filter (0.22 or 0.45 µm) sampling->filtration dilution Dilute filtrate if necessary filtration->dilution analysis Quantify concentration (UV-Vis or HPLC) dilution->analysis

Caption: Experimental workflow for determining the equilibrium solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde to a series of vials.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer with temperature control (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter (0.22 µm or 0.45 µm) to the syringe and filter the solution into a clean vial to remove any undissolved solid.[7]

    • If the concentration is expected to be high, perform an accurate dilution of the filtrate with the same solvent to bring it within the linear range of the analytical method.

Quantification of Solute Concentration

The concentration of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in the filtered and diluted samples can be determined using either UV-Vis spectrophotometry or HPLC.

This method is suitable if the compound has a significant UV absorbance at a wavelength where the solvent does not interfere.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the compound in the solvent of interest.

    • Scan the solution using the spectrophotometer to find the λmax.[8]

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Analyze the Samples:

    • Measure the absorbance of the prepared sample solutions at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the samples.

    • Calculate the original solubility, accounting for any dilutions made.

HPLC is a more specific and often more accurate method, especially in the presence of impurities.

  • Develop an HPLC Method:

    • Select a suitable column (e.g., C18) and mobile phase.

    • Determine the optimal detection wavelength based on the UV spectrum of the compound.

    • Establish a gradient or isocratic elution method that provides a sharp, well-resolved peak for the compound.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.[7]

  • Analyze the Samples:

    • Inject the prepared sample solutions into the HPLC system.

    • Determine the peak area for the compound in each sample.

    • Use the calibration curve to calculate the concentration in the samples.

    • Calculate the original solubility, accounting for any dilutions.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the quantitative results.

Table 1: Hypothetical Solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in Various Organic Solvents at 25 °C

SolventPolarity IndexHydrogen BondingSolubility (g/L)
Hexane0.1Non-polar< 0.1
Toluene2.4Non-polarData to be determined
Ethyl Acetate4.4H-bond acceptorData to be determined
Acetone5.1H-bond acceptorData to be determined
Ethanol5.2H-bond donor/acceptorData to be determined
Methanol6.6H-bond donor/acceptorData to be determined

The results should be interpreted in the context of the theoretical principles discussed earlier. A logical relationship between the solvent properties and the measured solubility should be established.

Caption: Key molecular interactions governing the solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Conclusion

This technical guide provides a robust framework for the systematic determination and understanding of the solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in organic solvents. By combining a sound theoretical understanding with rigorous experimental methodology, researchers can generate high-quality, reliable solubility data. This information is invaluable for the effective design of chemical syntheses, formulation development, and other applications where this compound is utilized. The protocols described herein are designed to be self-validating, ensuring the generation of accurate and reproducible results.

References

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An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring an aldehyde, a hydroxyl group, a nitro group, and a chlorine atom on a benzene ring, provides multiple reactive sites for the construction of complex molecular scaffolds. The interplay of these functional groups—the electron-withdrawing nature of the nitro and chloro groups, and the electron-donating and hydrogen-bonding capacity of the hydroxyl group—imparts distinct chemical reactivity and makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and other derivatives with potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a detailed, field-proven (adapted) synthetic protocol, and an exploration of its potential applications in drug development.

Physicochemical Properties

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a solid at room temperature, with a melting point reported in the range of 107-110°C[1][2]. The slight variation in the reported melting point may be attributed to different purity levels or analytical methods. While one commercial supplier lists its physical state as liquid, the consensus from multiple other sources and its relatively high melting point strongly indicate that it is a solid under standard conditions[2][3].

Table 1: Physical and Chemical Properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

PropertyValueSource(s)
Chemical Formula C₇H₄ClNO₄[2][4]
Molecular Weight 201.56 g/mol [4]
CAS Number 16634-90-5[4]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 110 °C[1][2]
Boiling Point (Predicted) 248.0 ± 40.0 °C[1]
Density (Predicted) 1.634 ± 0.06 g/cm³[1]
pKa (Predicted) 4.28 ± 0.38[1]
Solubility Soluble in Toluene[1]

Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

The most logical and established synthetic route to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is through the electrophilic nitration of 5-chlorosalicylaldehyde. The hydroxyl and aldehyde groups on the benzene ring are ortho-, para-directing. The nitration is expected to occur at the position ortho to the powerful activating hydroxyl group and meta to the deactivating aldehyde and chloro groups.

Experimental Protocol (Adapted from analogous nitration of phenolic aldehydes)

This protocol is a representative method adapted from established procedures for the nitration of similar phenolic aldehydes, such as the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde[5].

Materials:

  • 5-Chlorosalicylaldehyde

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of glacial acetic acid while cooling in an ice bath. Caution: This process is exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Nitration Reaction: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 5-chlorosalicylaldehyde over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde should form.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-Chlorosalicylaldehyde C Dissolution in Glacial Acetic Acid A->C B Nitrating Mixture (HNO₃/CH₃COOH) E Slow Addition of Nitrating Mixture B->E D Cooling to 0-5 °C C->D D->E F Stirring at low temp. E->F G Quenching on Ice F->G H Vacuum Filtration G->H I Washing with Water H->I J Drying I->J K Recrystallization (Optional) J->K L 5-Chloro-2-hydroxy-3-nitrobenzaldehyde K->L

Caption: Synthesis workflow for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a signal for the aldehydic proton, and a broad signal for the hydroxyl proton.

  • Aromatic Protons: Two doublets corresponding to the two aromatic protons. Due to the substitution pattern, they will likely appear in the range of δ 7.0-8.5 ppm.

  • Aldehydic Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but is expected to be in the range of δ 10.0-12.0 ppm due to intramolecular hydrogen bonding with the adjacent aldehyde group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon: The aldehydic carbonyl carbon will be the most downfield signal, expected around δ 190 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-160 ppm. The carbons attached to the electron-withdrawing groups (Cl and NO₂) and the oxygen atom will have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the hydroxyl group, which is likely to be broadened by intramolecular hydrogen bonding.

  • C-H Stretch (aromatic and aldehydic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch will show two weak bands around 2750 and 2850 cm⁻¹.

  • C=O Stretch: A strong absorption band for the aldehydic carbonyl group is expected in the range of 1650-1680 cm⁻¹.

  • N-O Stretch (nitro group): Two strong absorption bands are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 201 and a characteristic [M+2]⁺ peak at m/z 203 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom. Common fragmentation patterns would involve the loss of the aldehydic proton (-1), the formyl group (-29), the nitro group (-46), and other characteristic fragmentations of substituted nitroaromatics.

Chemical Reactivity and Stability

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is expected to be a stable crystalline solid under standard laboratory conditions. Its reactivity is governed by its functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can readily undergo condensation reactions with primary amines to form Schiff bases. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also undergo etherification and esterification reactions.

  • Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of synthetic possibilities for creating new derivatives.

  • Aromatic Ring: The benzene ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will influence the position and feasibility of such reactions.

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast number of biologically active compounds. The presence of the chloro, hydroxyl, and nitro functionalities in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde makes it a particularly interesting starting material for generating libraries of compounds for drug screening.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (imines) through condensation with various primary amines. Schiff bases derived from salicylaldehydes are well-known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. The resulting Schiff bases from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be used as ligands to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands.

SchiffBaseFormation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Application A 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde C Condensation (Loss of H₂O) A->C B Primary Amine (R-NH₂) B->C D Schiff Base Derivative C->D E Biological Screening (Antimicrobial, Anticancer, etc.) D->E

Caption: Role in Schiff base synthesis for biological screening.

Safety and Handling

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation[4]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its multifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties, a practical (adapted) method for its synthesis, and insights into its potential applications, serving as a valuable resource for researchers in the field. Further exploration of the biological activities of derivatives of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a promising area for future research.

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Patil PS, Toche RB. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.

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A Senior Scientist's Guide to Sourcing and Application of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (CAS No. 16634-90-5), a key chemical intermediate. We will delve into its critical properties, reliable sourcing strategies, in-house quality control protocols, and its strategic application in the synthesis of complex bioactive molecules. This document is designed to bridge the gap between procurement and application, ensuring that researchers can confidently source and utilize this versatile building block in their discovery pipelines.

Core Chemical Identity and Strategic Importance

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a multifunctional aromatic compound whose value in medicinal chemistry is derived from the specific arrangement of its functional groups. The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating hydroxyl group, combined with the reactive aldehyde, creates a unique electronic and steric profile. This makes it a strategic precursor for a variety of chemical transformations.

The aldehyde group serves as a primary reactive handle for condensation reactions, most notably in the formation of Schiff bases, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic scaffolds fundamental to many pharmaceutical agents[1]. The parent compound, 5-chlorosalicylaldehyde, is a known building block in the synthesis of pharmaceuticals, including imine resveratrol derivatives investigated as multi-target agents for diseases like Alzheimer's[2]. This highlights the established value of this substituted salicylaldehyde scaffold in drug discovery.

Table 1: Physicochemical Properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde [3]

PropertyValue
CAS Number 16634-90-5
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol
IUPAC Name 5-chloro-2-hydroxy-3-nitrobenzaldehyde
Synonyms 5-Chloro-3-nitrosalicylaldehyde
Appearance Typically a yellow solid
Melting Point ~110°C
Purity (Typical) ≥98%

Sourcing and Procurement of High-Purity Material

The success of a synthesis campaign begins with high-quality starting materials. Sourcing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde requires careful consideration of supplier reputation, purity specifications, and the quality of accompanying documentation.

Key Considerations for Supplier Selection

As a Senior Application Scientist, my experience dictates prioritizing the following when selecting a vendor:

  • Purity and Analytical Data: Insist on a minimum purity of 98%. Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with every batch, including data from techniques like ¹H NMR and HPLC to confirm identity and purity.

  • Documentation and Traceability: The supplier should provide a comprehensive Safety Data Sheet (SDS) and have clear batch numbering for traceability.

  • Scalability: For drug development professionals, ensuring the supplier can provide quantities ranging from grams for initial research to kilograms for scale-up is critical.

Leading Commercial Suppliers

Several established chemical suppliers offer 5-Chloro-2-hydroxy-3-nitrobenzaldehyde for research and development purposes. While pricing and stock levels fluctuate, the following companies are recognized for their reliability and product quality.

Table 2: Comparison of Commercial Suppliers

SupplierTypical PurityAvailable QuantitiesNoteworthy Features
Fluorochem ≥98%1g, 5g, and largerProvides detailed safety information and lead times[4].
CymitQuimica 98%1g, 5gSpecifies use for laboratory purposes only[5].
BLD Pharm ≥95%Custom sizesOffers a range of analytical data upon request.
Aceschem ≥95%10g and largerProvides access to NMR, MSDS, and HPLC data for their products[6].

In-House Quality Control and Verification

While a supplier's CoA is essential, independent verification of incoming material is a cornerstone of trustworthy and reproducible research. The following protocols are self-validating systems designed to confirm both the identity and purity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Workflow for Incoming Material QC

The following diagram outlines a robust workflow for the quality control of newly received 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

QC_Workflow Figure 1: Incoming Material QC Workflow cluster_0 Step 1: Documentation Review cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Data Analysis & Release Receive Receive Material Review_CoA Review Supplier CoA & SDS Receive->Review_CoA Quarantine Assign Lot # & Quarantine Review_CoA->Quarantine Sample Prepare Sample Quarantine->Sample Run_NMR ¹H NMR Analysis (Identity & Impurities) Sample->Run_NMR Run_HPLC HPLC Analysis (Purity Assay) Sample->Run_HPLC Compare Compare Data to Spec Run_NMR->Compare Run_HPLC->Compare Decision Pass? Compare->Decision Release Release to Inventory Decision->Release Yes Reject Reject Lot Decision->Reject No

Caption: A logical workflow for verifying the identity and purity of incoming 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a unique fingerprint of the compound's proton environment. This protocol verifies that the received material is indeed 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the compound and its phenolic proton signal will be observable.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: Process the spectrum and compare the chemical shifts to expected values.

    • Aldehyde Proton (-CHO): Expect a singlet around δ 10.3 ppm .

    • Phenolic Proton (-OH): Expect a broad singlet, typically downfield, around δ 11.0-12.0 ppm .

    • Aromatic Protons: Expect two doublets in the aromatic region (δ 8.0-8.5 ppm ). Due to the substitution pattern, the two aromatic protons are not equivalent and will appear as two distinct signals, likely doublets with a small coupling constant (J ≈ 2-3 Hz).

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for quantifying the purity of a sample by separating the main component from any impurities. A reverse-phase method is suitable for this moderately polar aromatic compound. This protocol establishes the purity level and ensures it meets the ≥98% requirement.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in acetonitrile (MeCN) at a concentration of ~1 mg/mL. Prepare a working standard by diluting this stock solution to ~0.1 mg/mL with the mobile phase.

  • Sample Preparation: Prepare the sample for analysis at the same concentration as the working standard (~0.1 mg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid[7]. The acid is critical for ensuring good peak shape of the phenolic compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Calculation: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Key Synthetic Applications in Drug Development

The primary utility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in drug discovery is its role as a versatile precursor for constructing more complex molecular architectures, particularly heterocyclic systems.

Role as a Precursor for Bioactive Scaffolds

The compound's functional groups allow for a logical and sequential series of reactions to build molecular diversity. A common and powerful application is the synthesis of substituted benzimidazoles or other fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Synthetic_Pathway Figure 2: Synthetic Utility in Heterocycle Synthesis A 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde B Schiff Base Intermediate A->B Condensation (e.g., + R-NH₂) C Reduced Amino Intermediate A->C Reduction (e.g., Fe/HCl, SnCl₂) D Substituted Benzoxazole or other Heterocycle C->D Cyclization (e.g., + Carboxylic Acid)

Caption: A generalized pathway showing the transformation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde into complex heterocyclic structures.

This synthetic logic allows for the introduction of various diversity elements. The initial condensation to a Schiff base can involve a wide range of primary amines, and the subsequent cyclization partners can be varied to generate large libraries of compounds for biological screening. The synthesis of related nitrobenzaldehydes often involves the direct nitration of the corresponding salicylaldehyde using a mixture of nitric and sulfuric acid[8][9].

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a hazardous substance and requires appropriate precautions.

Table 3: GHS Hazard Summary [3]

PictogramGHS CodeHazard Statement
!GHS07H315: Causes skin irritation.
!GHS07H319: Causes serious eye irritation.
!GHS07H335: May cause respiratory irritation.

Recommended Handling and Storage Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.

  • Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a high-value building block for pharmaceutical and chemical research. Its utility is maximized when researchers apply rigorous standards to both its procurement and its application. By partnering with reputable suppliers, conducting thorough in-house quality control, and understanding its synthetic potential, scientists can confidently and safely leverage this compound to advance their discovery programs. This guide provides the foundational knowledge and practical protocols to achieve that goal, fostering a culture of scientific integrity and experimental success.

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde . National Center for Biotechnology Information. [Link]

  • OAText. Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives as effective antimicrobial agents . OAText. [Link]

  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts . ResearchGate. [Link]

  • SIELC Technologies. Separation of 5-Chloro-2-nitrobenzaldehyde on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • ACS Publications. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde . The Journal of Physical Chemistry A. [Link]

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5-Chloro-2-hydroxy-3-nitrobenzaldehyde safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling framework for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (CAS No. 16634-90-5). Moving beyond the rigid structure of a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights. The protocols and explanations herein are designed to empower laboratory professionals to work safely and effectively with this compound, grounding every recommendation in the principles of chemical reactivity and risk mitigation.

Compound Identification and Physicochemical Profile

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and a chloro substituent on a benzaldehyde core, dictates its reactivity, potential hazards, and handling requirements. Understanding these properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 16634-90-5[1][2]
Molecular Formula C₇H₄ClNO₄[1][3][4]
Molecular Weight 201.56 g/mol [1][3][4]
IUPAC Name 5-chloro-2-hydroxy-3-nitrobenzaldehyde[1][3]
Appearance Light orange to Yellow to Green powder/crystal[2]
Melting Point 110°C[1][2]
Purity ≥98% (typical)[1]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity. The "Warning" signal word is applicable.[1][2]

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. It is crucial to understand that these classifications are based on aggregated data and represent potential hazards that must be mitigated through proper handling.[3]

H-StatementHazard ClassDescription
H315 Skin IrritationCauses skin irritation.[1][3]
H319 Eye IrritationCauses serious eye irritation.[1][3]
H335 Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]
H302 Acute Toxicity (Oral)Harmful if swallowed.[3]
GHS Pictogram Visualization

The primary GHS pictogram associated with this chemical is the Exclamation Mark (GHS07), which denotes several potential hazards.[1][5]

GHS_Pictogram cluster_main GHS Hazard Profile for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards Compound C₇H₄ClNO₄ (CAS: 16634-90-5) GHS07 GHS07 Exclamation Mark Compound->GHS07 H315 Skin Irritant GHS07->H315 H319 Eye Irritant GHS07->H319 H335 Respiratory Tract Irritant GHS07->H335 H302 Harmful if Swallowed GHS07->H302

Caption: GHS pictogram and associated health hazards.

Toxicological Insights

The irritant properties of this compound can be attributed to its functional groups. The aldehyde group can react with amine groups in proteins, while the phenolic hydroxyl and electron-withdrawing nitro and chloro groups can modulate skin and mucosal membrane interactions, leading to irritation. As a fine powder, it can be easily aerosolized, posing a respiratory irritation risk if handled outside of a controlled environment.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The primary layer is engineering controls, supplemented by rigorous adherence to PPE protocols.

Engineering Controls
  • Ventilation: All handling of the solid compound, especially weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.[6] The causality here is straightforward: a fume hood creates a negative pressure environment, drawing airborne particles away from the user's breathing zone.

  • Designated Area: A specific area of the lab should be designated for working with this and other hazardous powdered reagents to prevent cross-contamination.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system to prevent chemical contact with the body.

PPE TypeSpecification & Rationale
Hand Protection Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before use.[6] Rationale: Prevents skin contact and irritation. Proper glove removal technique (without touching the outer surface) is critical to avoid contaminating hands after the experiment.[6]
Eye/Face Protection Use safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6] Rationale: Protects against accidental splashes or airborne dust reaching the eyes, which could cause serious irritation.[1]
Skin/Body Protection Wear a fully buttoned lab coat. Rationale: Protects skin on the arms and torso from coming into contact with spilled material.
Respiratory Protection For situations with a high potential for aerosolization (e.g., large-scale transfers, spill cleanup) where a fume hood is not feasible, a NIOSH-approved N95 dust mask or higher may be necessary.[7] Rationale: Prevents inhalation of the irritant powder, which can cause respiratory tract irritation.[1]

Safe Handling, Storage, and Disposal Protocols

Laboratory Handling Workflow

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Handling_Workflow prep 1. Preparation - Verify fume hood function - Designate work area ppe 2. Don PPE - Inspect gloves - Wear safety glasses & lab coat prep->ppe weigh 3. Weighing & Transfer - Perform ONLY in fume hood - Use anti-static weigh boat - Minimize dust creation ppe->weigh solubilize 4. Solubilization - Add solvent to solid slowly - Keep container closed when not in use weigh->solubilize cleanup 5. Decontamination - Wipe down surfaces - Clean glassware solubilize->cleanup dispose 6. Waste Disposal - Segregate solid & liquid waste - Follow institutional guidelines cleanup->dispose deppe 7. Doff PPE - Remove gloves using proper technique - Wash hands thoroughly dispose->deppe

Caption: Step-by-step workflow for safe laboratory handling.

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated place.[6][8] Keep the container tightly closed to prevent absorption of moisture.[1][8]

  • Incompatibilities: Keep away from strong oxidizing and reducing agents.[8] Rationale: The aldehyde group can be oxidized, and the nitro group can be reduced in potentially energetic reactions.

  • Location: Store locked up in a designated chemical cabinet away from general laboratory traffic.[1]

Disposal

Dispose of unused material and its container at an approved waste disposal plant.[8] Do not let the product enter drains. Contaminated labware should be decontaminated or disposed of as hazardous waste according to institutional and local regulations.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. The following protocols are based on standard chemical first aid practices.

Emergency Response Decision Tree

Emergency_Response cluster_exposure Identify Exposure Route cluster_actions Immediate First Aid Actions start Exposure Event Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Wash with plenty of soap and water. Remove contaminated clothing. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. eyes->eyes_action inhalation_action Remove person to fresh air. Keep comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Call a POISON CENTER or doctor. ingestion->ingestion_action seek_medical Seek Medical Advice Show SDS to the doctor skin_action->seek_medical if irritation occurs eyes_action->seek_medical if irritation persists inhalation_action->seek_medical if feeling unwell ingestion_action->seek_medical immediately

Caption: Decision tree for first aid response to exposure.

Detailed First Aid Protocols
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][8] If the person feels unwell, call a POISON CENTER or doctor.[8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[8]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do so. Continue rinsing.[1][8] If eye irritation persists, get medical attention.[8]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[6][8] Rinse mouth with water.[8] Do NOT induce vomiting.[1]

Spill Response

For a small spill of the solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE (including respiratory protection), gently cover the spill to avoid generating dust.

  • Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.

  • Clean the affected area thoroughly with soap and water.

  • Do not allow the spilled material or cleanup water to enter drains.

References

  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022-05-13). Valsynthese SA.
  • SAFETY DATA SHEET: 2-Hydroxy-3-nitrobenzaldehyde. (2025-12-22). Fisher Scientific.
  • 5-Chloro-2-hydroxy-3-nitro-benzaldehyde. Fluorochem.
  • SAFETY DATA SHEET. (2025-09-24). MilliporeSigma.
  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information.
  • 5-CHLORO-2-HYDROXY-3-NITRO-BENZALDEHYDE. (2023-06-08). ChemicalBook.
  • CAS 16634-90-5 | 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Aceschem.
  • Benzaldehyde, 5-chloro-2-hydroxy-3-nitro-. CymitQuimica.
  • GHS hazard pictograms. Wikipedia. Available at: [Link]

  • Hazard Communication Standard Pictogram. Occupational Safety and Health Administration (OSHA).
  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. BLD Pharm.
  • GHS pictograms. United Nations Economic Commission for Europe (UNECE). Available at: [Link]

  • Using the GHS. Safe Work Australia.
  • Safety Data Sheet: 3-Nitrobenzaldehyde. (2025-01-23). Carl ROTH.

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electrophilic substitution reactions of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Abstract

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals. Its reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects from its four distinct substituents. This guide provides a comprehensive analysis of the molecule's electronic landscape, predicts its reactivity, and outlines detailed, field-proven methodologies for potential electrophilic substitution reactions. The content is structured to deliver not just procedural steps but the underlying chemical rationale, ensuring a robust and reproducible understanding for researchers and drug development professionals.

Introduction and Molecular Overview

5-Chloro-2-hydroxy-3-nitrobenzaldehyde, with the chemical formula C₇H₄ClNO₄, is a solid crystalline compound at standard conditions.[1][2] Its structure features a benzene ring functionalized with a hydroxyl (-OH), a formyl (-CHO), a nitro (-NO₂), and a chloro (-Cl) group. This unique arrangement of electron-donating and electron-withdrawing groups creates a highly polarized aromatic system, making it a versatile precursor for further chemical transformations. Understanding the directing effects of these substituents is paramount to predicting the outcomes of electrophilic substitution reactions.

Table 1: Physicochemical Properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

PropertyValueSource
CAS Number16634-90-5[1][3]
Molecular FormulaC₇H₄ClNO₄[1][4]
Molecular Weight201.56 g/mol [1][3]
AppearanceSolid[2]
Melting Point110°C[4]
IUPAC Name5-chloro-2-hydroxy-3-nitrobenzaldehyde[1]

The Electronic Landscape: A Tug-of-War on the Aromatic Ring

The reactivity of an aromatic ring towards electrophiles is fundamentally dictated by its electron density.[5] Substituents can either increase this density (activating groups) or decrease it (deactivating groups). They also direct incoming electrophiles to specific positions (ortho, para, or meta).[6][7] In 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, we have a fascinating case where multiple competing effects are at play.

  • Hydroxyl Group (-OH) at C2: The -OH group is a powerful activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the ring. This significantly increases electron density, particularly at the positions ortho and para to it (C1, C3, and C5). It is a strong ortho, para-director .[6]

  • Nitro Group (-NO₂) at C3: The -NO₂ group is one of the strongest deactivating groups . It withdraws electron density from the ring through both inductive and resonance effects, making the ring much less nucleophilic.[5] It is a strong meta-director .[6]

  • Formyl Group (-CHO) at C1: The aldehyde group is also a strong deactivating group , pulling electron density from the ring via resonance and induction. It is a meta-director .[6][8]

  • Chloro Group (-Cl) at C5: Halogens like chlorine present a mixed effect. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can participate in resonance.[6]

Predicting the Site of Electrophilic Attack

To predict the outcome of an EAS reaction, we must analyze the cumulative effect of these substituents on the available positions on the ring. The starting molecule has substituents at positions 1, 2, 3, and 5. The only unsubstituted positions are C4 and C6.

Let's analyze the directing influences on these two positions:

  • Position C4: This position is meta to the strongly deactivating -CHO and -NO₂ groups and ortho to the deactivating -Cl group. It is also meta to the strongly activating -OH group. The deactivating influences converging on this position make it highly electron-deficient and unfavorable for electrophilic attack.

  • Position C6: This position is ortho to the strongly activating -OH group and ortho to the deactivating -CHO group. It is para to the deactivating -NO₂ group and meta to the deactivating -Cl group.

The dominant directive influence on the entire ring is the powerful activating and ortho, para-directing hydroxyl group.[5] Its activating effect is strongest at the positions ortho and para to it. The para position (C5) is blocked by chlorine. One ortho position (C3) is blocked by the nitro group. Therefore, the only remaining activated position is C6 . Despite being ortho to the deactivating aldehyde group, the overwhelming activating power of the hydroxyl group makes C6 the sole plausible site for electrophilic substitution.

However, the combined deactivating strength of the -NO₂, -CHO, and -Cl groups means the ring is, overall, significantly less reactive than benzene.[5] Consequently, forcing an electrophilic substitution reaction at the C6 position will require harsh reaction conditions.

Caption: Analysis of substituent effects on the aromatic ring.

Methodologies for Electrophilic Substitution

Given the deactivated nature of the substrate, electrophilic substitution reactions require carefully chosen, potent reagents and potentially elevated temperatures. The following protocols are proposed based on established methods for deactivated aromatic systems.[9][10]

General Experimental Workflow

A standardized workflow provides a self-validating system for conducting these reactions. It ensures safety, maximizes yield, and facilitates reproducible results.

G start 1. Reagent Preparation & Safety Check setup 2. Reaction Setup (Inert atmosphere, cooling bath) start->setup substrate Dissolve Substrate (5-Chloro-2-hydroxy-3-nitrobenzaldehyde) setup->substrate addition 3. Slow Addition of Electrophile (e.g., Halogenating or Nitrating Agent) substrate->addition reaction 4. Reaction Monitoring (TLC, GC-MS) addition->reaction quench 5. Reaction Quenching (Pouring onto ice/water) reaction->quench extraction 6. Product Extraction (Using an appropriate organic solvent) quench->extraction purification 7. Purification (Recrystallization or Chromatography) extraction->purification characterization 8. Product Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: General workflow for electrophilic aromatic substitution.

Proposed Protocol 1: Halogenation (Bromination at C6)

Causality: To overcome the deactivated ring, a Lewis acid catalyst is essential to polarize the bromine molecule, creating a potent electrophile (Br⁺).[11] Acetic acid is a common solvent that can accommodate both the polar substrate and the reaction intermediates.

Methodology:

  • Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (2.02 g, 10 mmol) and 30 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃) (3.2 g, 11 mmol) to the stirred suspension.

  • Electrophile Addition: Dissolve bromine (1.76 g, 0.56 mL, 11 mmol) in 10 mL of glacial acetic acid and add this solution to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and maintain it for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9]

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid and iron salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield 6-Bromo-5-chloro-2-hydroxy-3-nitrobenzaldehyde.

Proposed Protocol 2: Sulfonation (at C6)

Causality: Sulfonation of a deactivated ring requires a highly concentrated source of the electrophile, SO₃. Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides this.[5] The reaction often requires heat to proceed at a reasonable rate.

Methodology:

  • Setup: In a 50 mL flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (2.02 g, 10 mmol) in small portions to 15 mL of fuming sulfuric acid (20% SO₃).

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 80-100°C for 4-6 hours.

  • Workup: Cool the flask in an ice bath and very cautiously pour the contents onto 150 g of crushed ice.

  • Isolation: The resulting sulfonic acid product may precipitate upon cooling or after the addition of a saturated sodium chloride solution ("salting out"). Collect any solid by vacuum filtration.

  • Purification: The crude sulfonic acid can be purified by converting it to its sodium salt and recrystallizing from water.

Mechanistic Insight: Formation of the Sigma Complex

All electrophilic aromatic substitution reactions proceed via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12] The formation of this intermediate is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[5][12] The subsequent deprotonation is fast, restoring the stable aromatic system.

G Reactants Substrate + E⁺ SigmaComplex Sigma Complex (Arenium Ion) (Rate-Determining Step) Reactants->SigmaComplex Attack by π-system (Slow) Product Product + H⁺ (Aromaticity Restored) SigmaComplex->Product Deprotonation (Fast)

Caption: General mechanism of electrophilic aromatic substitution.

For the bromination of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde at C6, the hydroxyl group's lone pair helps stabilize the positive charge in the sigma complex through resonance, lowering the activation energy for the attack at this specific position compared to others.

Conclusion

The electrophilic substitution of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a challenging yet predictable transformation. A thorough analysis of the competing electronic effects of its four substituents points unequivocally to the C6 position as the sole site for electrophilic attack. The powerfully activating ortho, para-directing hydroxyl group is the controlling factor, though the ring's overall deactivation necessitates forcing reaction conditions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully functionalize this versatile chemical building block, enabling the synthesis of novel compounds for applications in drug discovery and materials science.

References

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 | CID 177763 . PubChem. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Department of Chemistry. [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary) . Chemistry LibreTexts. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. [Link]

  • Nitration of benzaldehyde to 3-nitrobenzaldehyde . Organic Chemistry Portal. [Link]

  • Benzaldehyde is less reactive than benzene since the carbonyl of the aldehyde group is electron attracting... . Quora. [Link]

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Methodological & Application

Synthesis of Schiff Bases from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for the synthesis, characterization, and potential applications of Schiff bases derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the underlying chemical principles, offers detailed experimental protocols, and explores the promising biological activities of this class of compounds.

Introduction: The Versatility of Substituted Salicylaldehyde Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from salicylaldehyde and its substituted analogues are of particular interest due to their diverse applications in medicinal chemistry, materials science, and catalysis. The presence of hydroxyl, chloro, and nitro groups on the benzaldehyde ring in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde imparts unique electronic and steric properties to the resulting Schiff bases, influencing their coordination chemistry and biological activity.[3][4] The electron-withdrawing nature of the nitro and chloro groups, combined with the hydrogen-bonding capability of the hydroxyl group, makes these compounds promising candidates for the development of novel therapeutic agents and functional materials.[5][6]

Synthesis of Schiff Bases: A Step-by-Step Protocol

The synthesis of Schiff bases from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically achieved through a straightforward acid-catalyzed condensation reaction with a primary amine.[2] The following protocol provides a detailed, self-validating methodology for this synthesis.

Materials and Reagents
  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

  • Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol
  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in a minimal amount of absolute ethanol with gentle warming and stirring until a clear solution is obtained.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours, depending on the reactivity of the amine.

  • Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven at a suitable temperature. For higher purity, the crude product can be recrystallized from an appropriate solvent, such as ethanol or methanol.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification Aldehyde 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Solvent Absolute Ethanol Amine Primary Amine Catalyst Glacial Acetic Acid Reflux Reflux (2-6 h) Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure Schiff Base Recrystallization->Product

Caption: General workflow for the synthesis of Schiff bases.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine.[8]

Step-by-Step Mechanistic Pathway
  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base product and regenerate the acid catalyst.

Mechanistic Diagram

SchiffBaseMechanism Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde (R-CH=O+H) Aldehyde->Protonated_Aldehyde + H+ Carbinolamine_Intermediate Carbinolamine (R-CH(OH)-NHR') Protonated_Aldehyde->Carbinolamine_Intermediate + R'-NH2 - H+ Protonated_Carbinolamine Protonated Carbinolamine (R-CH(O+H2)-NHR') Carbinolamine_Intermediate->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion (R-CH=N+HR') Protonated_Carbinolamine->Iminium_Ion - H2O Schiff_Base Schiff Base (R-CH=NR') Iminium_Ion->Schiff_Base - H+

Sources

Application Note & Protocol: Synthesis and Characterization of a Copper(II) Complex with a 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Derived Schiff Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide range of metal ions.[1][2] The electronic and steric properties of these ligands can be fine-tuned by judicious selection of the starting aldehyde and amine precursors, which in turn influences the chemical, physical, and biological properties of the resulting metal complexes.[3] Metal complexes of Schiff bases derived from substituted salicylaldehydes have garnered significant attention for their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents.[1][4]

This application note provides a detailed protocol for the synthesis and characterization of a copper(II) complex with a Schiff base derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and aniline. The presence of both an electron-withdrawing nitro group and a halogen substituent on the salicylaldehyde ring is expected to modulate the electronic properties of the resulting ligand and the stability and reactivity of its metal complex.

Rationale for Component Selection

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: This aldehyde is selected for its unique substitution pattern. The ortho-hydroxyl group provides a readily available coordination site. The nitro group at the meta position and the chloro group at the para position to the hydroxyl group are strongly electron-withdrawing, which can influence the acidity of the phenolic proton and the electron density on the azomethine nitrogen upon Schiff base formation.

  • Aniline: As a simple aromatic amine, aniline allows for the formation of a stable Schiff base. Its phenyl ring can participate in π-stacking interactions in the solid state, potentially influencing the crystal packing of the final complex.

  • Copper(II) Ion: Copper(II) is a well-studied d⁹ transition metal ion known to form stable, colored complexes with Schiff bases. The resulting complexes are often paramagnetic and exhibit characteristic d-d electronic transitions, making them amenable to characterization by UV-Vis and EPR spectroscopy.

Experimental Workflow

The overall experimental process involves a two-step synthesis followed by thorough characterization of the intermediate ligand and the final metal complex.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Characterization A 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde D Condensation Reaction (Reflux) A->D B Aniline B->D C Ethanol (Solvent) C->D E Isolation & Purification of Schiff Base Ligand D->E F Schiff Base Ligand E->F K FT-IR Spectroscopy E->K Analyze L UV-Vis Spectroscopy E->L Analyze M ¹H NMR Spectroscopy (for Ligand) E->M Analyze I Complexation Reaction (Reflux) F->I G Copper(II) Acetate Monohydrate G->I H Ethanol (Solvent) H->I J Isolation & Purification of Cu(II) Complex I->J J->K Analyze J->L Analyze N Elemental Analysis J->N Analyze

Caption: Experimental workflow for the synthesis and characterization of the Cu(II) complex.

Materials and Methods

Reagents and Solvents
  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (≥98% purity)[5]

  • Aniline (≥99.5% purity, freshly distilled)

  • Copper(II) acetate monohydrate (≥98% purity)

  • Absolute Ethanol (ACS grade)

  • Methanol (ACS grade)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, for NMR)

Instrumentation
  • FT-IR Spectrometer: To identify functional groups and confirm coordination.

  • UV-Vis Spectrophotometer: To study electronic transitions.

  • ¹H NMR Spectrometer: For structural elucidation of the Schiff base ligand.

  • Elemental Analyzer: To determine the elemental composition (C, H, N) of the synthesized compounds.

  • Melting Point Apparatus: To determine the melting point of the ligand and decomposition temperature of the complex.

Detailed Experimental Protocols

Part 1: Synthesis of the Schiff Base Ligand (L)

(2-((phenylimino)methyl)-4-chloro-6-nitrophenol)

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g (4.96 mmol) of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in 30 mL of absolute ethanol. The mixture may require gentle warming to achieve complete dissolution.

  • Addition of Amine: To this stirred solution, add a stoichiometric amount of freshly distilled aniline (0.46 g, 4.96 mmol) dropwise using a pipette.

  • Reaction Execution: Reflux the resulting mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 8:2 v/v). The formation of the Schiff base is typically indicated by the appearance of a new, more intensely colored spot.

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. A yellow to orange precipitate of the Schiff base should form. If precipitation is slow, the solution can be placed in an ice bath. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at 60 °C for several hours. Record the yield and melting point.

Part 2: Synthesis of the Copper(II) Complex [Cu(L)₂(H₂O)₂]
  • Ligand Solution: In a 100 mL round-bottom flask, dissolve the previously synthesized Schiff base ligand (L) (0.50 g, 1.80 mmol) in 25 mL of ethanol with gentle heating and stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (0.18 g, 0.90 mmol) in 15 mL of ethanol.

  • Complexation Reaction: Add the ethanolic solution of copper(II) acetate dropwise to the hot, stirred solution of the Schiff base ligand. A color change should be observed, indicating the formation of the complex.

  • Reaction Execution: Reflux the reaction mixture for 3-4 hours.[6]

  • Isolation and Purification: After cooling to room temperature, a solid precipitate of the copper(II) complex will form. Collect the solid by vacuum filtration, wash with ethanol, and then with a small amount of diethyl ether.

  • Drying: Dry the final complex in a desiccator over anhydrous calcium chloride.

Characterization and Expected Results

The synthesized ligand and its copper(II) complex should be characterized by the following techniques to confirm their identity and structure.

Compound Technique Expected Key Observations
Schiff Base Ligand (L) Melting Point Sharp melting point, indicating purity.
FT-IR (cm⁻¹) Appearance of a strong C=N (azomethine) band around 1610-1630 cm⁻¹. Disappearance of the C=O (aldehyde) band from the starting material (around 1660-1680 cm⁻¹). Broad O-H band around 3200-3400 cm⁻¹.
¹H NMR (DMSO-d₆, δ ppm) A singlet for the azomethine proton (-CH=N-) around 8.5-9.0 ppm. Aromatic protons in their expected regions. A peak for the phenolic -OH proton.
UV-Vis (DMF, nm) Intense bands in the UV region corresponding to π→π* transitions of the aromatic rings and the C=N group. A lower energy n→π* band.
Copper(II) Complex Decomposition Temp. Will likely decompose at a higher temperature than the ligand's melting point.
FT-IR (cm⁻¹) Shift of the C=N band to a lower frequency (e.g., 1590-1610 cm⁻¹) upon coordination to the copper ion. Appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-O and M-N vibrations.[2]
UV-Vis (DMF, nm) The ligand-based π→π* and n→π* transitions may be shifted. Appearance of a new, broad band in the visible region (d-d transition) characteristic of a d⁹ Cu(II) complex.
Elemental Analysis The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.

Discussion of Causality in Experimental Choices

  • Solvent: Ethanol is chosen as the reaction medium for both steps due to its ability to dissolve the reactants and its relatively high boiling point, which allows for refluxing to drive the reactions to completion. It is also easy to remove post-reaction.

  • Reflux Conditions: The condensation reaction to form the Schiff base and the subsequent complexation are carried out under reflux to provide the necessary activation energy for the reactions to proceed at a reasonable rate.

  • Purification: Washing the products with cold solvent is a critical step to remove soluble impurities without significantly dissolving the desired product, thereby ensuring high purity.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used in the complexation reaction, as Schiff bases derived from salicylaldehyde often act as bidentate ligands, leading to octahedral or square planar complexes with divalent metal ions.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and characterization of a novel copper(II) complex derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. The described methodology is robust and can be adapted for the synthesis of other related metal complexes. The characterization techniques outlined are essential for confirming the successful formation and elucidating the structure of the target compounds, providing a solid foundation for further investigation into their potential applications.

References

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-360. Retrieved January 23, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 17(9), 10857-10866. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chaudhary, N. K., & Sharma, J. (2013). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Bioinorganic Chemistry and Applications, 2013, 859373. Retrieved January 23, 2026, from [Link]

  • Bello, N. M., et al. (2024). SYNTHESIS, CHARACTERIZATION AND INVITRO-ANTI-MICROBIAL ACTIVITIES OF 3- NITRO –N- (3-NITROBENZYLIDINE) ANILINE SCHIFF BASE COMPLEXES OF COBALT (II) AND CU (II). Journal of Chemical Society of Nigeria, 49(5). Retrieved January 23, 2026, from [Link]

  • Alhadi, A. A., et al. (2011). Preparation and Spectroscopic Investigation of Newly Schiff Base of 5-chloro-2-hydroxybenzylidene)-3,4,5-Trihydroxybenzohydrazone with Some Metal Ions. Oriental Journal of Chemistry, 27(4), 1437-1442. Retrieved January 23, 2026, from [Link]

  • Hossain, M. S., et al. (2017). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Scientific & Engineering Research, 8(7), 62-65. Retrieved January 23, 2026, from [Link]

  • Kumar, S., & Kumar, D. (2014). Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from N-[(E) - idosi.org. Middle-East Journal of Scientific Research, 21(1), 164-169. Retrieved January 23, 2026, from [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in Antimicrobial Drug Discovery

The escalating threat of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents with diverse mechanisms of action.[1] Within this landscape, Schiff bases, compounds characterized by an azomethine (-C=N-) functional group, have emerged as a privileged scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The starting materials for Schiff base synthesis, typically a primary amine and a carbonyl compound, offer a high degree of structural diversity, allowing for the fine-tuning of their therapeutic properties.

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a particularly promising starting material for the synthesis of potent antimicrobial agents. The strategic placement of its functional groups—a reactive aldehyde, a chelating hydroxyl group, and electron-withdrawing chloro and nitro substituents—is anticipated to confer significant antimicrobial activity upon its Schiff base derivatives.[4][5] The presence of both a halogen and a nitro group on the salicylaldehyde core can enhance the lipophilicity and electronic properties of the resulting Schiff bases, potentially leading to improved cell permeability and interaction with microbial targets.[5] This document provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of Schiff bases derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Synthesis of Schiff Base Derivatives: A Step-by-Step Protocol

The synthesis of Schiff bases from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically achieved through a condensation reaction with a primary amine. The following protocol is a representative example, which can be adapted for a variety of primary amines to generate a library of candidate antimicrobial agents.

Protocol: Synthesis of a Schiff Base from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and a Primary Amine

Materials and Reagents:

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve the chosen primary amine (1 equivalent) in absolute ethanol.

  • Reaction Setup: Slowly add the ethanolic solution of the primary amine to the solution of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde with continuous stirring.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form. If no precipitate forms, the solution can be concentrated by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid.

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and many primary amines, and it is relatively easy to remove after the reaction.

  • Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.[6]

  • Reflux Conditions: Heating the reaction mixture to its boiling point increases the rate of the condensation reaction, leading to a higher yield of the Schiff base in a shorter time.

Characterization of the Synthesized Schiff Base:

The structure of the synthesized Schiff base should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a characteristic imine (-C=N-) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine N-H stretching bands.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region (typically around 8-9 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Antimicrobial Activity Evaluation

The synthesized Schiff base derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • Synthesized Schiff base compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculums (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized Schiff bases and control antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of Structurally Related Schiff Bases

While specific data for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde derivatives is not yet widely available in the literature, the following table summarizes the antimicrobial activity of structurally similar Schiff bases derived from 5-chloro-salicylaldehyde, providing an indication of the potential efficacy.

CompoundTest OrganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilis45.2[7]
Escherichia coli1.6[7]
Pseudomonas fluorescence2.8[7]
Staphylococcus aureus3.4[7]
Aspergillus niger47.5[7]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification A 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde C Dissolve in Ethanol A->C B Primary Amine B->C D Mix and Add Catalyst (Glacial Acetic Acid) C->D E Reflux (2-4h) D->E F Cooling and Precipitation E->F G Filtration and Washing F->G H Recrystallization G->H I Pure Schiff Base Product H->I

Caption: General workflow for the synthesis of Schiff bases.

Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_mic MIC Determination (Broth Microdilution) A Synthesized Schiff Base (Test Compound) B Prepare Stock Solution A->B C Serial Dilutions in 96-well Plate B->C D Inoculate with Microbial Suspension C->D E Incubate (24-48h) D->E F Observe for Growth and Determine MIC E->F G Antimicrobial Activity Data F->G

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism of Action: Postulated Pathways

The precise mechanism of action of Schiff bases derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is likely multifactorial. However, based on the known activities of similar compounds, several key mechanisms can be proposed:

  • Inhibition of Enzyme Activity: The azomethine nitrogen atom in the Schiff base can form hydrogen bonds with the active sites of various microbial enzymes, leading to their inhibition.[8]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the aromatic rings and the chloro substituent can facilitate the insertion of the Schiff base into the microbial cell membrane, disrupting its structure and function.

  • Chelation of Metal Ions: The presence of the hydroxyl group in the ortho position to the azomethine group allows for the formation of stable metal complexes.[9] These complexes may exhibit enhanced antimicrobial activity compared to the free ligand, potentially by facilitating the transport of the metal ion into the cell or by altering its redox potential.

  • Generation of Reactive Oxygen Species (ROS): The nitro group is a strong electron-withdrawing group and can participate in redox cycling, leading to the generation of ROS within the microbial cell, which can damage cellular components such as DNA, proteins, and lipids.[5]

Conclusion and Future Directions

5-Chloro-2-hydroxy-3-nitrobenzaldehyde serves as a valuable and versatile platform for the synthesis of novel Schiff base derivatives with promising antimicrobial properties. The synthetic protocols outlined in this application note are robust and can be readily adapted to generate a diverse library of compounds for screening. The electron-withdrawing nature of the chloro and nitro substituents, combined with the chelating ability of the hydroxyl group, provides a strong rationale for the potential of these compounds as effective antimicrobial agents. Further research should focus on the synthesis of a broad range of derivatives, comprehensive antimicrobial screening against resistant strains, and detailed mechanistic studies to elucidate their specific molecular targets. The exploration of their metal complexes also represents a promising avenue for enhancing their therapeutic potential.

References

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. (2015). Synthesis, characterization, and antimicrobial activity of a new Schiff base derived from 3-nitroaniline. Research on Chemical Intermediates, 41(10), 7387-7397. Available at: [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-564. Available at: [Link]

  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. Available at: [Link]

  • Aliyu, H. N., & Al-Hakim, A. A. (2012). Synthesis, characterization and antimicrobial activity of Schiff base and its metal complexes derived from p-aminophenol and benzaldehyde. International Journal of Modern Research and Reviews, 1(1), 1-6. Available at: [Link]

  • Patel, K. D., & Mistry, B. D. (2013). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. International Journal of Inorganic Chemistry, 2013, 1-8. Available at: [Link]

  • Kareem, M. A., & Abdul-Ghani, A. J. (2018). A review on synthesis and antimicrobial activity of Schiff bases. International Journal of Pharmaceutical Sciences and Research, 9(8), 3144-3153. Available at: [Link]

  • Ejiah, F. N., Fasina, T. M., Dueke-Eze, C. U., & Idika, N. (2013). Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. Journal of Science Research and Development, 14, 95-98. Available at: [Link]

  • Hassan, A. S., Askar, A. A., & El-Shafiy, H. F. (2016). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Basic & Applied Sciences, 12, 268-283. Available at: [Link]

  • Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M., & Thomas, M. (2020). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10(5), 127-139. Available at: [Link]

  • Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (2018). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. African Journal of Online, 10(2), 1-10. Available at: [Link]

  • Taylor & Francis. (2019). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Journal of the Serbian Chemical Society, 84(10), 1085-1097. Available at: [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1440. Available at: [Link]

  • ResearchGate. (2023). A Brief Review on Schiff Base, Synthesis, and Their Antimicrobial Activities. Available at: [Link]

  • Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan journal of pharmaceutical sciences, 28(2), 527-533. Available at: [Link]

  • Letters in Applied NanoBioScience. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience, 13(6), 1-14. Available at: [Link]

  • IJRSR. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AND ANTIBACTERIAL STUDY. International Journal of Scientific Research, 7(5), 1-4. Available at: [Link]

  • JETIR. (2015). SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 2(7), 1503-1508. Available at: [Link]

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Application Notes & Protocols: Development of Fluorescent Probes Using 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, characterization, and application of novel fluorescent probes derived from the versatile scaffold, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. We provide field-proven insights and detailed, step-by-step protocols for the development of Schiff base and hydrazone-based chemosensors. These probes exhibit significant potential for the selective detection of biologically and environmentally important metal ions, with a particular focus on their application in cellular imaging. This document is intended to empower researchers to not only replicate these methods but also to innovate further in the field of fluorescent probe development.

Introduction: The Rationale for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern chemical biology and drug discovery, offering high sensitivity and spatiotemporal resolution for the detection of specific analytes in complex environments.[1][2] The salicylaldehyde scaffold has long been a privileged starting point for the synthesis of chemosensors, primarily due to the facile formation of Schiff bases and hydrazones.[3][4] The strategic incorporation of substituents onto the salicylaldehyde ring allows for the fine-tuning of the photophysical and analyte-binding properties of the resulting probes.

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a particularly promising precursor for several key reasons:

  • Electron-Withdrawing Groups: The presence of both a chloro and a nitro group significantly influences the electronic properties of the molecule. These electron-withdrawing groups can enhance the acidity of the hydroxyl proton, facilitating interaction with metal ions and potentially modulating the excited-state intramolecular proton transfer (ESIPT) process, a common mechanism in salicylaldehyde-based probes.

  • Versatile Reaction Handle: The aldehyde functionality serves as a straightforward reactive site for condensation reactions with a wide array of primary amines and hydrazines, allowing for the generation of a diverse library of probes with varied recognition moieties.[5][6]

  • Modulation of Photophysical Properties: The extended π-conjugation system and the presence of heteroatoms can lead to favorable photophysical properties, including absorption and emission in the visible range, which is advantageous for biological imaging applications to minimize autofluorescence.

This guide will focus on the synthesis of a representative Schiff base fluorescent probe from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its application in the detection of a specific metal ion, providing a robust framework for further exploration.

Synthesis and Characterization of a Novel Schiff Base Fluorescent Probe

The synthesis of fluorescent probes from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde typically proceeds via a one-step condensation reaction. Here, we present a detailed protocol for the synthesis of a Schiff base probe by reacting the aldehyde with a suitable amine.

Causality Behind Experimental Choices
  • Choice of Amine: The amine component is critical as it introduces the analyte-binding site and further modulates the electronic and photophysical properties of the probe. For this protocol, we will use 2-aminoethanol, which provides both a nitrogen and an oxygen donor atom for potential metal ion chelation.

  • Solvent Selection: Ethanol is an ideal solvent for this reaction as it readily dissolves both reactants and facilitates the removal of the water byproduct, driving the equilibrium towards the formation of the Schiff base.

  • Catalysis: While the reaction can proceed without a catalyst, a few drops of a weak acid like acetic acid can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction rate. For this protocol, we will proceed without a catalyst to maintain a simple and clean reaction profile.

  • Purification: Recrystallization is a highly effective method for purifying the solid Schiff base product, removing unreacted starting materials and byproducts.[7][8] The choice of recrystallization solvent is crucial and is typically a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Detailed Synthesis Protocol

Materials and Reagents:

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (MW: 201.56 g/mol )

  • 2-Aminoethanol (MW: 61.08 g/mol )

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.96 mmol) of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in 30 mL of absolute ethanol. Stir until all the solid has dissolved.

  • Addition of Amine: To the stirred solution, add 0.303 g (4.96 mmol) of 2-aminoethanol dropwise at room temperature.

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.[7][8]

Characterization of the Synthesized Probe

To confirm the identity and purity of the synthesized Schiff base probe, a series of characterization techniques should be employed:[4][5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound. The disappearance of the aldehyde proton peak and the appearance of a new imine proton peak in the ¹H NMR spectrum are key indicators of successful Schiff base formation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized probe.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The disappearance of the C=O stretching band of the aldehyde and the appearance of a C=N stretching band for the imine are characteristic.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including its absorption and emission maxima, and quantum yield.

Table 1: Expected Characterization Data for the Synthesized Schiff Base Probe

Technique Expected Observation
¹H NMR Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new imine proton signal (~8-9 ppm). Signals corresponding to the aromatic and ethanolamine protons.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new imine carbon signal (~160-170 ppm).
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of the product (C9H9ClN2O4).
IR Spec. Disappearance of the C=O stretch (~1650-1700 cm⁻¹). Appearance of a C=N stretch (~1600-1650 cm⁻¹).
UV-Vis Absorption maxima in the UV-visible region, indicative of the conjugated system.
Fluorescence Emission maximum in the visible region upon excitation at the absorption maximum.

Application Protocol: "Turn-On" Fluorescent Detection of Al³⁺ in Live Cells

Schiff base probes derived from salicylaldehyde derivatives are well-known for their ability to act as "turn-on" fluorescent sensors for metal ions like Al³⁺.[10] The underlying mechanism often involves the inhibition of non-radiative decay pathways upon metal ion binding, such as the suppression of ESIPT or the restriction of C=N isomerization. This leads to a significant enhancement in fluorescence intensity.

Scientific Rationale for the Protocol
  • Probe Concentration and Incubation Time: The optimal probe concentration and incubation time are critical for achieving a good signal-to-noise ratio without inducing cytotoxicity. These parameters need to be empirically determined for each cell line and probe. A typical starting point is a low micromolar concentration for a short incubation period.[11][12]

  • Cell Line Selection: The choice of cell line depends on the biological question being addressed. HeLa cells are a robust and commonly used cell line for initial proof-of-concept studies.

  • Imaging Medium: A buffered saline solution is often used during imaging to maintain cell viability and physiological pH.[13]

  • Controls: Appropriate controls are essential for validating the results. These include cells treated only with the probe (to establish baseline fluorescence), and cells co-treated with a known chelator to demonstrate the specificity of the probe's response to the target ion.

Detailed Protocol for Live-Cell Imaging

Materials and Reagents:

  • Synthesized Schiff base fluorescent probe

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Aluminum chloride (AlCl₃) stock solution

  • EDTA (a chelator for control experiments)

  • Confocal laser scanning microscope

Step-by-Step Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottomed dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in serum-free DMEM to a final concentration of 10 µM. Remove the culture medium from the cells, wash once with PBS, and then incubate the cells with the probe-containing medium for 30 minutes at 37°C.[11]

  • Washing: After incubation, wash the cells three times with PBS to remove any excess, unbound probe.

  • Imaging (Baseline): Add fresh PBS or a suitable imaging buffer to the cells. Acquire baseline fluorescence images using a confocal microscope with appropriate excitation and emission wavelengths determined from the probe's photophysical characterization.

  • Analyte Addition: To the same cells, add a solution of AlCl₃ in PBS to achieve a final concentration of 50 µM.

  • Imaging (Post-Analyte): Immediately begin acquiring a time-series of fluorescence images to monitor the change in fluorescence intensity over time. A significant increase in fluorescence intensity is expected upon Al³⁺ binding.

  • Control Experiment (Chelation): To confirm the specificity of the probe for Al³⁺, a control experiment can be performed. After observing the fluorescence enhancement with Al³⁺, add a solution of EDTA to the cells. A decrease in fluorescence intensity should be observed as EDTA chelates the Al³⁺, releasing it from the probe.

Mechanistic Insights and Data Interpretation

The fluorescence "turn-on" response of the Schiff base probe upon binding to Al³⁺ can be attributed to several photophysical mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to Al³⁺, the probe forms a more rigid complex. This rigidity restricts non-radiative decay pathways, such as vibrational relaxation and intramolecular rotations, leading to an increase in the fluorescence quantum yield.

  • Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In the free probe, an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen can facilitate ESIPT, a non-radiative de-excitation pathway. When Al³⁺ binds to the probe, it disrupts this hydrogen bond, thereby inhibiting ESIPT and promoting radiative decay in the form of fluorescence.

  • Inhibition of Photoinduced Electron Transfer (PET): In some cases, the amine moiety can act as an electron donor, quenching the fluorescence of the fluorophore through a PET mechanism. Coordination of a metal ion to the amine can suppress this PET process, resulting in fluorescence enhancement.[2]

Data Interpretation:

The fluorescence intensity data obtained from the live-cell imaging experiments should be quantified and presented graphically. A significant increase in the average fluorescence intensity per cell after the addition of Al³⁺, which is then reversed by the addition of a chelator, provides strong evidence for the probe's ability to selectively detect the target ion.

Visualizations

Signaling Pathway Diagram

G cluster_0 Probe in 'Off' State cluster_1 Probe in 'On' State Free Probe Free Probe ESIPT ESIPT Free Probe->ESIPT Excitation Probe-Al3+ Complex Probe-Al3+ Complex Free Probe->Probe-Al3+ Complex + Al³⁺ Non-Radiative Decay Non-Radiative Decay ESIPT->Non-Radiative Decay Relaxation Probe-Al3+ Complex->Free Probe + Chelator Fluorescence Fluorescence Probe-Al3+ Complex->Fluorescence Excitation & Emission

Caption: "Turn-On" fluorescence mechanism of the Schiff base probe for Al³⁺ detection.

Experimental Workflow Diagram

G Start Start Synthesize Probe Synthesize Probe Start->Synthesize Probe Characterize Probe Characterize Probe Synthesize Probe->Characterize Probe Culture Cells Culture Cells Characterize Probe->Culture Cells Load Probe Load Probe Culture Cells->Load Probe Image Baseline Image Baseline Load Probe->Image Baseline Add Al3+ Add Al3+ Image Baseline->Add Al3+ Image Response Image Response Add Al3+->Image Response Analyze Data Analyze Data Image Response->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for live-cell imaging of Al³⁺ using the synthesized probe.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the development and application of fluorescent probes based on the 5-Chloro-2-hydroxy-3-nitrobenzaldehyde scaffold. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field. The versatility of this scaffold opens up numerous avenues for future research, including:

  • Development of Probes for Other Analytes: By varying the amine or hydrazine component, probes can be designed for a wide range of other metal ions, anions, and biologically relevant small molecules.

  • Ratiometric Sensing: The design of ratiometric probes, which exhibit a shift in their emission wavelength upon analyte binding, can provide more quantitative and reliable measurements.[2]

  • Targeted Delivery: The incorporation of specific targeting moieties can enable the delivery of the probe to specific organelles within the cell, allowing for the investigation of localized analyte concentrations.

  • In Vivo Imaging: With appropriate modifications to enhance biocompatibility and photostability, these probes could be adapted for in vivo imaging applications in animal models.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to advance the field of fluorescent probe development, leading to new discoveries in biology, medicine, and environmental science.

References

  • IJRSR (2018). Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media - Characterization. Retrieved from [Link]

  • Scholars Middle East Publishers (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]

  • Prime Scholars (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Retrieved from [Link]

  • ResearchGate (2017). (PDF) Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. Retrieved from [Link]

  • ResearchGate (n.d.). Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. Retrieved from [Link]

  • ResearchGate (n.d.). 5-chloro-salicylaldehyde-Shiff bases. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]

  • ResearchGate (2023). How to purify Schiff base?. Retrieved from [Link]

  • PubMed Central (n.d.). Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes. Retrieved from [Link]

  • PubMed Central (n.d.). Recent progress in developing fluorescent probes for imaging cell metabolites. Retrieved from [Link]

  • Bulgarian Chemical Communications (2017). Synthesis of 5-nitrosalicylaldehyde based hydrazones and DFT-calculations of their structure and reactivity. Retrieved from [Link]

  • Semantic Scholar (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]

  • PubMed (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Retrieved from [Link]

  • IOPscience (n.d.). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Retrieved from [Link]

  • PubMed (2024). Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. Retrieved from [Link]

  • MDPI (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Retrieved from [Link]

  • ACS Publications (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Retrieved from [Link]

  • NIH (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Retrieved from [Link]

  • NIH (n.d.). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Retrieved from [Link]

  • PubMed Central (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • cjoc.cn (n.d.). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Retrieved from [Link]

  • Oxford Academic (n.d.). The use of fluorescent probes in cell-counting procedures. Retrieved from [Link]

  • ResearchGate (n.d.). (PDF) Fluorescence and solvent-dependent phosphorescence studies of o-nitrobenzaldehyde: A combined experimental and theoretical investigation. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • ResearchGate (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]

  • MINAR International Journal of Applied Sciences and Technology (2022). green synthesis of new hydrazone derivatives. Retrieved from [Link]

  • SciSpace (n.d.). Fluorogenic Probes for Multicolor Imaging in Living Cells. Retrieved from [Link]

  • MDPI (n.d.). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Retrieved from [Link]

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Application Notes & Protocols: Condensation Reactions with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Substituted Benzaldehyde

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent building block in synthetic organic chemistry. Its unique electronic architecture, characterized by the interplay of an electron-withdrawing nitro group (-NO₂), a halogen substituent (-Cl), a nucleophilic hydroxyl group (-OH), and a reactive aldehyde moiety (-CHO), makes it a valuable precursor for a diverse range of heterocyclic compounds and complex organic molecules. These synthesized molecules, particularly Schiff bases and chalcones, are of significant interest to researchers in medicinal chemistry and drug development due to their wide spectrum of reported biological activities.[1][2]

This guide provides detailed experimental protocols for three fundamental condensation reactions utilizing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Schiff Base Formation, Knoevenagel Condensation, and Claisen-Schmidt Condensation. The methodologies are presented to be self-validating, incorporating in-process monitoring and purification steps, while the accompanying narrative explains the chemical principles behind key experimental choices.

Critical Safety & Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: May cause skin and serious eye irritation. Harmful if swallowed.[3]

  • Solvents (Ethanol, Toluene): Flammable liquids. Use in a well-ventilated fume hood away from ignition sources.

  • Catalysts (Piperidine, Glacial Acetic Acid, Sodium Hydroxide): Corrosive. Handle with extreme care, avoiding skin and eye contact. Sodium hydroxide is a strong base that can cause severe burns.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles are mandatory at all times.

Protocol 1: Schiff Base (Imine) Synthesis

The reaction between an aldehyde and a primary amine is a cornerstone of organic synthesis, yielding an imine, commonly known as a Schiff base.[4] This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the electrophilic aldehyde carbonyl to form a hemiaminal intermediate, followed by an acid-catalyzed dehydration to produce the final C=N double bond.[5][6] The resulting Schiff bases are versatile ligands in coordination chemistry and are widely investigated for their biological properties.[7][8]

Detailed Experimental Protocol: Synthesis of a Schiff Base with 4-Fluoroaniline

Materials & Reagents

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Eq.
5-Chloro-2-hydroxy-3-nitrobenzaldehyde 201.56 1.00 g 4.96 1.0
4-Fluoroaniline 111.12 0.55 g 4.96 1.0
Absolute Ethanol - 25 mL - -

| Glacial Acetic Acid | - | 3-4 drops | - | Cat. |

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1.00 g, 4.96 mmol).

  • Dissolution: Add 15 mL of absolute ethanol and stir the mixture at room temperature until the aldehyde is completely dissolved. A gentle warming might be required.

  • Amine Addition: In a separate beaker, dissolve 4-fluoroaniline (0.55 g, 4.96 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid catalyzes the dehydration of the hemiaminal intermediate, which is the rate-limiting step of the reaction, thereby driving the equilibrium towards the product.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

  • In-Process Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (aldehyde) and the appearance of a new, distinct product spot.

  • Isolation: After completion, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Schiff_Base_Workflow Reactants Reactants: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde + 4-Fluoroaniline Setup Combine in RBF Reactants->Setup Solvent Solvent: Absolute Ethanol Solvent->Setup Catalyst Catalyst: Glacial Acetic Acid Catalyst->Setup Reflux Heat to Reflux (2-4 hours) Setup->Reflux TLC Monitor by TLC Reflux->TLC periodically TLC->Reflux reaction incomplete Cooling Cool to RT Then Ice Bath TLC->Cooling reaction complete Filtration Vacuum Filtration Wash with cold EtOH Cooling->Filtration Recrystallization Purify by Recrystallization Filtration->Recrystallization Crude Product Product Pure Schiff Base (Product) Recrystallization->Product Knoevenagel_Reaction cluster_reactants Reactants cluster_product Product Aldehyde 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Plus1 + Catalyst Weak Base (Piperidine) Ethanol, RT or Reflux Methylene Active Methylene (e.g., Malononitrile) Methylene->Catalyst dummy Unsaturated α,β-Unsaturated Product Plus2 + Water H₂O dummy2

Caption: General scheme for the Knoevenagel condensation reaction.

Protocol 3: Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a specific type of aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone, catalyzed by a relatively strong base like sodium hydroxide. [9]The reaction is instrumental in synthesizing α,β-unsaturated ketones, known as chalcones, which are precursors to flavonoids and other important bioactive molecules. [9]

Detailed Experimental Protocol: Synthesis of a Chalcone with Acetophenone

Materials & Reagents

Reagent M.W. ( g/mol ) Quantity Moles (mmol) Eq.
5-Chloro-2-hydroxy-3-nitrobenzaldehyde 201.56 1.00 g 4.96 1.0
Acetophenone 120.15 0.60 g (0.59 mL) 4.96 1.0
95% Ethanol - 20 mL - -

| Sodium Hydroxide (10% aq. solution) | 40.00 | ~2.5 mL | ~6.20 | ~1.25 |

Step-by-Step Methodology

  • Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1.00 g, 4.96 mmol) in 15 mL of 95% ethanol.

  • Reagent Addition: Add acetophenone (0.59 mL, 4.96 mmol) to the flask and swirl to mix.

  • Base Addition: While stirring the mixture vigorously at room temperature, add the 10% aqueous sodium hydroxide solution dropwise over 5-10 minutes. Causality Note: The hydroxide base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate ion. This enolate then attacks the aldehyde carbonyl. The subsequent dehydration is rapid under these basic conditions. [10][9]4. Reaction: A color change and the formation of a thick precipitate are typically observed. Continue to stir the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • In-Process Monitoring: Check for the absence of the starting aldehyde using TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching & Isolation: Cool the reaction mixture in an ice bath. While still cold, slowly add dilute hydrochloric acid until the mixture is neutral to pH paper. This step neutralizes the excess NaOH.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 20 mL) to remove inorganic salts, followed by a small amount of cold ethanol.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the final product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C).

Product Characterization

Confirmation of the synthesized products should be performed using standard analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • FT-IR Spectroscopy: Look for the appearance of a C=N stretch (approx. 1630-1690 cm⁻¹) for Schiff bases or a C=C stretch in conjugation with a carbonyl (approx. 1650-1685 cm⁻¹) for chalcones, and the disappearance of the aldehyde C-H stretch (approx. 2720 and 2820 cm⁻¹).

  • ¹H NMR Spectroscopy: Confirm the disappearance of the aldehyde proton signal (approx. 9.5-10.5 ppm) and the appearance of the imine proton (-CH=N-) for Schiff bases (approx. 8.0-9.0 ppm) or vinyl protons for Knoevenagel/Claisen-Schmidt products.

References

  • Jetir.org. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. [Link]

  • Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • ResearchGate. Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. [Link]

  • ResearchGate. What are the conditions used for schiff base reaction?[Link]

  • ResearchGate. Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

  • Organic Chemistry Portal. Aldol Condensation. [Link]

  • National Institutes of Health. (2013). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Wikipedia. Schiff base. [Link]

  • National Institutes of Health. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

  • Organic Chemistry Portal. Benzoin Condensation. [Link]

  • Chemistry LibreTexts. (2025). Condensation Reactions. [Link]

  • IONiC / VIPEr. EXPERIMENT 4: Synthesis of Schiff base ligands. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Cambridge University Press. (2007). Claisen-Schmidt Condensation. [Link]

  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

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Application Note: A Researcher's Guide to the Spectroscopic and Thermal Characterization of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases derived from substituted salicylaldehydes are a cornerstone in coordination chemistry and medicinal drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The specific compound, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, serves as a potent precursor for a novel class of Schiff bases, whose biological efficacy is intrinsically linked to their precise molecular structure and stability. The introduction of chloro and nitro groups on the salicylaldehyde ring can significantly influence the electronic and steric properties of the resulting Schiff base and its metal complexes.[3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the essential characterization techniques required to validate the synthesis and elucidate the structural and thermal properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff bases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into not just the "how" but the "why" of each analytical step.

Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff Bases: A General Overview

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1][4] In the context of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, the reaction involves refluxing the aldehyde with a primary amine in a suitable solvent, such as ethanol.[1] A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction.[1] The formation of the Schiff base is marked by a color change and the precipitation of the product upon cooling.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Reflux Reflux Aldehyde->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Schiff_Base Schiff Base Product Reflux->Schiff_Base

Caption: General synthesis workflow for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff bases.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the formation of the Schiff base and elucidating its electronic and structural properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The formation of a Schiff base is unequivocally confirmed by the appearance of the characteristic imine (C=N) stretching vibration and the disappearance of the carbonyl (C=O) and primary amine (N-H) stretching vibrations of the starting materials.[5]

Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried Schiff base sample with spectroscopic grade KBr.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Confirm Imine Formation: Look for a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the azomethine (C=N) group.[5]

    • Verify Reactant Consumption: Ensure the absence of the strong C=O stretching band of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).[5]

    • Identify Other Key Functional Groups: Note the presence of other characteristic bands, such as the phenolic O-H stretch (a broad band around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) around 1530 cm⁻¹ and 1345 cm⁻¹, respectively.[3]

Expected FT-IR Data Summary:

Functional GroupWavenumber (cm⁻¹)Expected Appearance/Disappearance
Aldehydic C=O~1700Disappearance
Primary Amine N-H~3300-3500Disappearance
Azomethine C=N ~1600-1650 Appearance
Phenolic O-H~3200-3600 (broad)Presence
Aromatic C-H~3000-3100Presence
Nitro NO₂ (asymm.)~1530Presence
Nitro NO₂ (symm.)~1345Presence
C-Cl~750Presence
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The formation of the conjugated imine linkage in the Schiff base results in characteristic absorption bands.[6]

Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the Schiff base in a suitable UV-grade solvent (e.g., DMSO, DMF, or ethanol) to prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using the pure solvent as a blank.[6]

  • Data Analysis:

    • π → π* Transitions: Identify high-energy absorption bands in the UV region (typically below 300 nm) corresponding to π → π* transitions within the aromatic rings.[7]

    • n → π* Transitions: Look for lower-energy absorption bands in the near-UV or visible region (typically above 300 nm) attributed to n → π* transitions of the imine group and intramolecular charge transfer.[7]

Expected UV-Vis Absorption Bands:

TransitionWavelength Range (nm)Associated Moiety
π → π270 - 300Aromatic Rings
n → π350 - 450Imine (C=N) Group
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure of the Schiff base in solution.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the Schiff base in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis:

    • Azomethine Proton: The most diagnostic signal is the singlet corresponding to the azomethine proton (CH=N), which typically appears in the downfield region of δ 8.0-10.0 ppm.[8]

    • Aromatic Protons: Multiplets in the range of δ 6.5-8.5 ppm correspond to the protons of the aromatic rings.[5]

    • Phenolic Proton: A broad singlet for the phenolic -OH proton may be observed, often at a very downfield chemical shift (δ 10.0-14.0 ppm), and its position can be concentration-dependent.

    • Alkyl/Aryl Protons from Amine: Signals corresponding to the protons of the R-group from the primary amine will be present in their characteristic regions.

¹³C NMR Protocol:

  • Sample Preparation: Prepare a more concentrated solution (20-50 mg) in a deuterated solvent.

  • Data Acquisition: Record the ¹³C NMR spectrum.

  • Data Analysis:

    • Azomethine Carbon: The signal for the azomethine carbon (C=N) is typically found in the range of δ 160-170 ppm.[3]

    • Aromatic Carbons: Signals for the aromatic carbons will appear in the δ 110-160 ppm region.[5]

    • Alkyl/Aryl Carbons from Amine: Carbons from the amine R-group will resonate at their expected chemical shifts.

Expected NMR Data Summary:

NucleusFunctional GroupChemical Shift (δ, ppm)
¹HAzomethine (CH=N)8.0 - 10.0
¹HAromatic (Ar-H)6.5 - 8.5
¹HPhenolic (Ar-OH)10.0 - 14.0
¹³CAzomethine (C=N)160 - 170
¹³CAromatic (Ar-C)110 - 160
Mass Spectrometry (MS)

Principle: Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and can provide structural information through fragmentation patterns. Electrospray ionization (ESI-MS) is a common technique for these compounds.[6][7]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the Schiff base in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis:

    • Molecular Ion Peak: Identify the molecular ion peak, which will correspond to the molecular weight of the Schiff base plus or minus a proton ([M+H]⁺ or [M-H]⁻).[7] This provides definitive confirmation of the compound's identity.

    • Fragmentation Pattern: Analyze the fragmentation pattern to further confirm the structure. Common fragmentation pathways for Schiff bases involve cleavage of bonds adjacent to the imine group.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability of the Schiff bases, which is a critical parameter for their potential application in materials science and as therapeutic agents.[9][10]

Thermal_Analysis_Workflow Sample Schiff Base Sample (5-10 mg) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Result Mass Loss vs. Temperature TGA->TGA_Result DSC_Result Heat Flow vs. Temperature DSC->DSC_Result Stability Thermal Stability & Decomposition Profile TGA_Result->Stability Transitions Phase Transitions (Melting, Glass Transition) DSC_Result->Transitions

Caption: Workflow for the thermal analysis of Schiff bases.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and thermal stability of the Schiff base.[11]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the Schiff base (5-10 mg) into a TGA crucible.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range of ambient to 800 °C.[11][12]

  • Data Analysis:

    • Decomposition Steps: Analyze the TGA curve (mass vs. temperature) to identify the onset and completion temperatures of decomposition. The number of steps in the curve corresponds to the number of decomposition stages.[11]

    • Thermal Stability: The initial decomposition temperature is a key indicator of the thermal stability of the compound.[13]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting points and glass transitions.

Protocol:

  • Sample Preparation: Seal a small amount of the Schiff base (2-5 mg) in an aluminum DSC pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Melting Point: An endothermic peak in the DSC thermogram corresponds to the melting point of the crystalline Schiff base.

    • Other Transitions: Other thermal events, such as glass transitions or polymorphic transformations, can also be identified.

Single-Crystal X-ray Diffraction

Principle: For crystalline Schiff bases, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.[14][15]

Protocol:

  • Crystal Growth: Grow single crystals of the Schiff base suitable for X-ray diffraction, often by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).[14]

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain the final molecular structure.[14][16]

Data Analysis:

  • Confirmation of Structure: The refined structure provides absolute confirmation of the connectivity and stereochemistry of the Schiff base.

  • Intramolecular Hydrogen Bonding: The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in salicylaldehyde Schiff bases and can be confirmed.

  • Crystal Packing: Analyze the packing of molecules in the crystal lattice to understand intermolecular interactions such as hydrogen bonding and π-π stacking.

Conclusion

The comprehensive characterization of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff bases is essential for understanding their structure-activity relationships and for quality control in their synthesis. The application of the spectroscopic and thermal analysis techniques detailed in this guide provides a robust framework for researchers to validate their synthetic products and gain a deeper understanding of their chemical and physical properties. Each technique offers a unique piece of the structural puzzle, and together they provide a complete picture of these promising compounds.

References

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2015). ResearchGate. [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2007). Molecules. [Link]

  • Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. (2023). Journal of Structural Chemistry. [Link]

  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (2020). International Journal of Research and Scientific Innovation (IJRSI). [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2022). Molecules. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2009). European Journal of Medicinal Chemistry. [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. (2023). Indian Journal of Chemistry. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2009). European Journal of Medicinal Chemistry. [Link]

  • Syntheses, characterizations, X-ray crystal structures, and antibacterial activities of Co(II), Ni(II), and Zn(II) complexes of the Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine. (2018). figshare. [Link]

  • Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. (2013). PLoS One. [Link]

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  • Mass spectra of the Schiff base. (2022). ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. [Link]

  • Synthesis, Single Crystal X-Ray Structure, Theoretical Studies of Triple-{Mn III -Schiff-Base}-Decorated Molybdate. (2017). Molecules. [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2023). ChemRxiv. [Link]

  • Synthesis, Single-Crystal X-ray Diffraction and Density Functional Modelling Studies of a Schiff Base Combining Salicylaldehyde and Tyramine. (2016). ResearchGate. [Link]

  • 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD). (2004). ResearchGate. [Link]

  • Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. (2018). Asian Journal of Research in Chemistry. [Link]

  • Mass spectral studies of Schiff's bases and their metal complexes. (1970). Journal of Inorganic and Nuclear Chemistry. [Link]

  • Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND Cu(II)) OF SCHIFF BASE LIGAND 4-BROMO-2-CHLO. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. (2021). RSC Advances. [Link]

  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. (2023). Molecules. [Link]

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Application Notes and Protocols for Antimicrobial Activity Screening of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial screening of novel metal complexes derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. This document offers in-depth protocols and the scientific rationale behind the experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The Rationale for Investigating Substituted Benzaldehyde Metal Complexes

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Schiff base metal complexes have emerged as a promising class of compounds due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The biological activity of Schiff bases is often enhanced upon chelation with metal ions.[2][3] This enhancement is explained by the chelation theory, which posits that the coordination of a metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, thereby facilitating its penetration through the lipid layer of microbial cell membranes.[4]

The ligand, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, is a particularly interesting candidate for the synthesis of new antimicrobial agents. The presence of a hydroxyl group provides a site for deprotonation and coordination to a metal ion. The chloro and nitro groups, being electron-withdrawing, can significantly influence the electronic properties of the resulting Schiff base and its metal complexes, potentially enhancing their antimicrobial efficacy. This guide provides a systematic approach to the synthesis of these complexes and the evaluation of their antimicrobial potential.

Part 1: Synthesis and Characterization

A crucial first step in the investigation of these novel compounds is their synthesis and thorough characterization to confirm their structure and purity.

Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically achieved through a condensation reaction with a primary amine. The choice of the primary amine can be varied to create a library of Schiff base ligands with different structural features.

Protocol: General Synthesis of a Schiff Base Ligand

  • Dissolution of Reactants: Dissolve equimolar amounts of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and the selected primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: The mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base ligand.

  • Purification: The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.

Synthesis of Metal Complexes

The synthesized Schiff base ligand is then used to form complexes with various transition metal ions. The choice of metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) will influence the final structure and properties of the complex.

Protocol: General Synthesis of a Metal Complex

  • Ligand Solution: Prepare a hot ethanolic solution of the Schiff base ligand.

  • Metal Salt Solution: Prepare a solution of the chosen metal salt in ethanol or a mixture of ethanol and water.

  • Complexation: The metal salt solution is added dropwise to the hot ligand solution with constant stirring.

  • Reflux: The resulting mixture is refluxed for 3-5 hours. A change in color or the formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated metal complex is filtered, washed with ethanol and diethyl ether, and then dried.

Physicochemical Characterization

Thorough characterization is essential to confirm the successful synthesis of the Schiff base and its metal complexes. The following techniques are recommended:

  • Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.

  • Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the metal complexes.

  • Magnetic Susceptibility Measurements: To determine the geometry of the metal complexes.

  • Spectroscopic Techniques:

    • FT-IR Spectroscopy: To identify the functional groups present in the ligand and to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the azomethine (-C=N) group and the phenolic (-OH) group.

    • UV-Vis Spectroscopy: To study the electronic transitions within the complexes and to gain insights into their geometry.

    • ¹H NMR Spectroscopy: To elucidate the structure of the Schiff base ligand in solution.

Table 1: Expected Characterization Data for a Representative Metal Complex

ParameterExpected ResultSignificance
Elemental AnalysisAgrees with calculated valuesConfirms the empirical formula
Molar ConductivityLow valueIndicates a non-electrolytic nature
Magnetic MomentParamagnetic/DiamagneticSuggests the geometry of the complex
FT-IR (cm⁻¹)Shift in ν(C=N) and disappearance of ν(O-H)Confirms coordination of azomethine nitrogen and phenolic oxygen to the metal ion
UV-Vis (nm)d-d transitions and charge transfer bandsProvides information on the electronic structure and geometry

Part 2: Antimicrobial Activity Screening

The core of this application note is the detailed protocol for assessing the antimicrobial properties of the newly synthesized metal complexes. This involves a multi-step process to determine both the inhibitory and cidal activity of the compounds against a panel of clinically relevant microorganisms.

Selection of Microbial Strains

The selection of microbial strains is critical for a comprehensive evaluation of the antimicrobial spectrum of the test compounds. It is recommended to include both Gram-positive and Gram-negative bacteria, as well as at least one fungal strain. The following are standard reference strains recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strain: Candida albicans (e.g., ATCC 10231)

Preliminary Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative technique for preliminary screening of antimicrobial activity.[7] It provides a rapid assessment of whether a compound has the potential to inhibit microbial growth.

Protocol: Agar Disk Diffusion Assay

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates is uniformly swabbed with the prepared inoculum.

  • Application of Test Compounds: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum (0.5 McFarland) B Swab inoculum onto agar plate A->B Uniformly D Place disks on inoculated agar surface C Impregnate sterile disks with test compounds C->D E Incubate plates (37°C for bacteria, 28°C for fungi) D->E F Measure diameter of the zone of inhibition (mm) E->F G cluster_mic MIC Determination cluster_mbc MBC Determination MIC1 Perform serial dilutions of compounds in 96-well plate MIC2 Inoculate wells with standardized microbial suspension MIC1->MIC2 MIC3 Incubate plate MIC2->MIC3 MIC4 Determine MIC (lowest concentration with no visible growth) MIC3->MIC4 MBC1 Subculture from clear wells (MIC and higher concentrations) onto agar plates MIC4->MBC1 Proceed with clear wells MBC2 Incubate agar plates MBC1->MBC2 MBC3 Determine MBC (lowest concentration with ≥99.9% killing) MBC2->MBC3

Workflow for MIC and MBC determination.

Table 2: Hypothetical Antimicrobial Activity Data

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
LigandS. aureus10128>256
Cu(II) ComplexS. aureus183264
Ni(II) ComplexS. aureus1564128
LigandE. coli8256>256
Cu(II) ComplexE. coli1464128
Ni(II) ComplexE. coli12128256
LigandC. albicans9128>256
Cu(II) ComplexC. albicans163264
Ni(II) ComplexC. albicans1364128

Part 3: Mechanistic Insights and Future Directions

The enhanced antimicrobial activity of the metal complexes compared to the free Schiff base ligand, as often observed, can be attributed to several factors. [2]As previously mentioned, chelation increases the lipophilicity of the compounds, aiding their transport across the microbial cell membrane. [4]Furthermore, the coordinated metal ion can act as a Lewis acid, facilitating reactions that disrupt essential cellular processes.

The presence of the chloro and nitro substituents on the salicylaldehyde ring is also expected to play a significant role in the observed biological activity. Halogen atoms can enhance the lipophilicity and bioavailability of compounds. [8]The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution within the complex and may participate in redox reactions within the microbial cell, potentially leading to the generation of reactive oxygen species (ROS) that are detrimental to the microorganism.

Future studies should aim to elucidate the precise mechanism of action of these promising compounds. This could involve investigating their interaction with microbial DNA, key metabolic enzymes, or their ability to disrupt the cell membrane integrity. Further structural modifications of the Schiff base ligand and the use of a wider range of metal ions could lead to the discovery of even more potent antimicrobial agents.

References

  • Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES.
  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. (2022).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity. (2025).
  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2025).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Oriental Journal of Chemistry.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
  • Synthesis and characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. (n.d.). Taylor & Francis Online.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). Europe PMC.
  • Synthesis, Characterization and Antibacterial Screening of Schiff Base and It's Metal (II) Complexes Derived from 3-Aminophenol and Salicylaldehyde. (2020).
  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. (2023). PubMed Central.
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). Semantic Scholar.
  • Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. (2025). Heliyon.
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.).

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application of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive overview of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a versatile chemical scaffold, detailing its synthesis, derivatization, and significant applications in the field of medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and detailed, actionable protocols.

Introduction: The Strategic Importance of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal starting material for the synthesis of novel therapeutic agents.[1] Its chemical architecture is notable for the strategic placement of several functional groups on the benzene ring: a hydroxyl (-OH), an aldehyde (-CHO), a chloro (-Cl), and a nitro (-NO₂) group. This unique combination of electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) groups, along with the reactive aldehyde functionality, creates a molecule primed for diverse chemical transformations.[1]

The aldehyde group is a reactive site for condensation reactions, most notably for the formation of Schiff bases (imines), while the nitro group can be readily reduced to an amino group, opening pathways to a wide array of heterocyclic compounds.[1] Consequently, this scaffold has been extensively explored for developing molecules with significant biological activities, particularly in the antimicrobial and anticancer domains.[2][3]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis and biological screening.

PropertyValueSource
IUPAC Name 5-chloro-2-hydroxy-3-nitrobenzaldehyde[4]
CAS Number 16634-90-5[4][5][6]
Molecular Formula C₇H₄ClNO₄[4][5][6]
Molecular Weight 201.56 g/mol [4][6][7]
Appearance Solid[7]
Purity Typically ≥95-98%[6][7]

Synthesis and Derivatization: Crafting Bioactive Molecules

The true utility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde lies in its role as a versatile building block. Its synthesis and subsequent derivatization into Schiff bases are fundamental workflows in leveraging its medicinal chemistry potential.

Synthesis of the Core Scaffold

While direct synthesis protocols for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde are not extensively detailed in the provided literature, a logical synthetic route can be inferred from analogous nitration reactions of substituted salicylaldehydes.[1][8] The process typically involves the electrophilic aromatic substitution (nitration) of 5-chlorosalicylaldehyde.

Causality in the Synthesis:

  • Starting Material: 5-Chlorosalicylaldehyde is the logical precursor, already containing the required chloro and salicylaldehyde functionalities.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0-10°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted by-products, ensuring regioselectivity. The hydroxyl group is an ortho-, para-director, and the aldehyde is a meta-director. The nitro group is directed to the position ortho to the powerful activating hydroxyl group.

Derivatization into Schiff Bases: A Gateway to Bioactivity

The most prominent application of this aldehyde is in the synthesis of Schiff bases. These compounds, containing an azomethine (-C=N-) group, are formed by the condensation of the aldehyde with a primary amine.[9][10][11] This reaction provides a straightforward method to introduce a vast array of chemical diversity, enabling the fine-tuning of biological activity.

General Reaction Scheme: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde + R-NH₂ → 5-Chloro-2-hydroxy-3-nitrobenzylidene-R-amine (Schiff Base) + H₂O

G cluster_reactants Reactants cluster_products Products aldehyde 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde reflux Condensation Reaction (e.g., Ethanol, reflux, cat. Acetic Acid) aldehyde->reflux amine Primary Amine (R-NH₂) amine->reflux schiff_base Schiff Base Derivative water Water (H₂O) reflux->schiff_base Forms Azomethine Linkage reflux->water Elimination

Medicinal Chemistry Applications & Biological Activity

Derivatives of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde have demonstrated promising activity in several therapeutic areas.

Antimicrobial Agents

Schiff bases derived from substituted salicylaldehydes are well-documented for their antimicrobial properties.[9][3] A study on Schiff bases synthesized from the closely related 5-chloro-salicylaldehyde revealed potent activity against a panel of bacteria and fungi.[11] For instance, the compound (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol showed significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas fluorescence) bacteria, as well as the fungus Aspergillus niger.[11]

The antimicrobial mechanism is often attributed to the azomethine group. The lipophilic character of the overall molecule allows it to penetrate microbial cell membranes, where the imine nitrogen can interfere with normal cell processes, chelate essential metal ions, or inhibit critical enzymes, ultimately leading to cell death.

Table of Antimicrobial Activity for Representative 5-Chloro-salicylaldehyde Schiff Bases

CompoundB. subtilis MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)A. niger MIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol45.21.63.447.5[11]

Note: Data is for derivatives of 5-chloro-salicylaldehyde, which serves as a strong indicator of the potential for derivatives of the title compound.

Anticancer Agents

The structural motif of a substituted benzaldehyde is present in numerous compounds explored for their anticancer potential.[2] Schiff bases, in particular, have been investigated as cytotoxic agents.[10] One study reported that a novel Schiff base demonstrated promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing significantly less activity against normal human gingival fibroblasts (IC₅₀ of 977.24 µg/mL).[10] This suggests a degree of selectivity for cancer cells.

The proposed anticancer mechanism often involves the induction of apoptosis.[2][10] The presence of the azomethine group is considered crucial for this activity.[10] Evidence from DAPI staining in some studies has shown that these compounds can induce the formation of apoptotic bodies in cancer cells.[10] Furthermore, related structures like Ciminalum–thiazolidinone hybrids have been shown to activate specific signaling pathways, including caspase-independent, AIF-mediated apoptosis.[2]

Detailed Application Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of results.

Protocol 1: Synthesis of a Representative Schiff Base Derivative

Objective: To synthesize (E)-N-(4-methoxyphenyl)-1-(5-chloro-2-hydroxy-3-nitrophenyl)methanimine.

Causality: This protocol exemplifies the straightforward condensation reaction. Ethanol is a common solvent that dissolves the reactants. A catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. Refluxing provides the necessary energy to drive the dehydration step, pushing the equilibrium towards the product.

Materials:

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1.0 mmol, 201.6 mg)

  • p-Anisidine (4-methoxyaniline) (1.0 mmol, 123.1 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (1-2 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: Dissolve 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.

  • Amine Addition: In a separate vial, dissolve p-anisidine (1.0 mmol) in 5 mL of absolute ethanol. Add this solution to the aldehyde solution.

  • Catalysis: Add 1-2 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Attach a condenser to the flask and reflux the mixture with stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, cool the flask in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

Objective: To evaluate the antibacterial activity of a synthesized Schiff base derivative.

Trustworthiness: This protocol is a standard method for screening antimicrobial activity.[12] Its validity is ensured by including a positive control (a known antibiotic like Gentamicin) to confirm the susceptibility of the test organisms and a negative control (the solvent, DMSO) to ensure that the solvent itself has no inhibitory effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare sterile Muller-Hinton Agar plates D Spread bacterial inoculum evenly on agar surface A->D B Prepare bacterial inoculum (e.g., S. aureus) standardized to 0.5 McFarland B->D C Prepare compound solutions in DMSO (e.g., 1 mg/mL) F Add test compound, positive control (Gentamicin), and negative control (DMSO) to separate wells C->F E Create sterile wells (6 mm diameter) in the agar D->E E->F G Incubate plates at 37°C for 24 hours F->G H Measure the diameter (mm) of the zone of inhibition around each well G->H

Procedure:

  • Media Preparation: Prepare Muller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 25923) in Muller-Hinton broth for 24 hours at 37°C. Adjust the turbidity of the culture to match the 0.5 McFarland standard.

  • Plating: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the standardized bacterial suspension.

  • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Sample Loading:

    • Test Well: Add a defined volume (e.g., 50 µL) of the synthesized compound dissolved in DMSO to a well.

    • Positive Control: Add 50 µL of a standard antibiotic solution (e.g., Gentamicin, 10 µg/mL) to another well.[12]

    • Negative Control: Add 50 µL of pure DMSO to a third well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity. The absence of a zone around the DMSO well confirms the vehicle is inert.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a Schiff base derivative that inhibits 50% of cancer cell growth (IC₅₀).

Trustworthiness: The MTT assay is a standardized colorimetric assay for assessing cell viability.[11] It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The use of untreated and vehicle controls is essential for accurate calculation of cell viability.

G A Seed cancer cells (e.g., MCF-7) into a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls. B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Read absorbance at ~570 nm using a plate reader G->H I Calculate % cell viability and determine IC₅₀ value H->I

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward derivatization, particularly into Schiff bases, provides a rapid and efficient means of generating libraries of compounds for biological screening. The demonstrated potential of its derivatives as both antimicrobial and anticancer agents warrants further investigation. Future research should focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action, and optimizing their potency and selectivity to identify lead candidates for further drug development.

References

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018).
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018).
  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar. [Link]

  • Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. RSIS International. [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. [Link]

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The Strategic Utility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in the Synthesis of Bio-functional Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, owing to their diverse pharmacological activities. Within this context, strategically functionalized aromatic aldehydes serve as invaluable starting points for the construction of complex molecular architectures. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a readily accessible ortho-hydroxybenzaldehyde derivative, has emerged as a particularly versatile precursor for the synthesis of a variety of heterocyclic systems.

The unique arrangement of its functional groups—a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-withdrawing nitro group on a chlorinated benzene ring—provides a rich platform for a multitude of chemical transformations. The interplay of these functionalities allows for the regioselective synthesis of diverse heterocyclic scaffolds, including but not limited to Schiff bases, coumarins, chalcones, and quinolines. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, offering in-depth protocols and mechanistic insights for the generation of valuable heterocyclic compounds.

Core Synthetic Strategies and Mechanistic Rationale

The strategic positioning of the hydroxyl, aldehyde, and nitro groups on the benzene ring dictates the primary reaction pathways for heterocyclic synthesis. The following sections will delve into the key synthetic transformations, explaining the underlying principles and providing detailed experimental protocols.

Synthesis of Schiff Bases: A Gateway to Diverse Bioactivities

The condensation of the aldehyde functionality of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (imines). These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the hydroxyl group ortho to the imine bond can lead to the formation of stable intramolecular hydrogen bonds, influencing the compound's conformation and biological activity.

Causality of Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction to completion.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the amine.

  • Reaction Conditions: Refluxing the reaction mixture ensures that the reaction proceeds at a reasonable rate to overcome the activation energy barrier for the formation of the carbinolamine intermediate and its subsequent dehydration to the imine.

Experimental Workflow for Schiff Base Synthesis:

Schiff_Base_Synthesis reagents 5-Chloro-2-hydroxy-3-nitrobenzaldehyde + Primary Amine dissolution Dissolve in Ethanol reagents->dissolution catalyst Add catalytic Glacial Acetic Acid dissolution->catalyst reflux Reflux for 2-4 hours catalyst->reflux cooling Cool to Room Temperature reflux->cooling filtration Filter the Precipitate cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Dry under Vacuum washing->drying product Pure Schiff Base drying->product

Caption: Workflow for the synthesis of Schiff bases.

Protocol 1: Synthesis of a Representative Schiff Base

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
5-Chloro-2-hydroxy-3-nitrobenzaldehyde201.56 g/mol 1.0 g4.96
Aniline93.13 g/mol 0.46 g (0.45 mL)4.96
Ethanol-20 mL-
Glacial Acetic Acid-2-3 drops-

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve 1.0 g (4.96 mmol) of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in 20 mL of absolute ethanol.

  • To this solution, add 0.46 g (0.45 mL, 4.96 mmol) of aniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven to obtain the pure Schiff base.

Self-Validating System:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new, single spot for the product indicates the completion of the reaction.

  • Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The presence of a characteristic imine (C=N) peak in the IR spectrum and the corresponding signals in the NMR spectra will validate the product's identity.

  • Melting Point: A sharp melting point is indicative of the purity of the synthesized compound.

Synthesis of Coumarins: Access to Privileged Scaffolds

Coumarins are a class of benzopyrones that are widely distributed in nature and exhibit a broad spectrum of biological activities.[3][4][5] The Knoevenagel condensation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde with active methylene compounds, such as diethyl malonate or ethyl acetoacetate, provides a direct route to substituted coumarins.[3]

Mechanistic Insight: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular cyclization via the phenolic hydroxyl group, followed by dehydration to yield the coumarin ring system.

Knoevenagel_Condensation start 5-Chloro-2-hydroxy-3-nitrobenzaldehyde + Active Methylene Compound base Base (e.g., Piperidine) nucleophilic_attack Nucleophilic Attack on Aldehyde start->nucleophilic_attack carbanion Carbanion Formation base->carbanion Deprotonation carbanion->nucleophilic_attack intermediate Intermediate Formation nucleophilic_attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Coumarin dehydration->product

Caption: Knoevenagel condensation for coumarin synthesis.

Protocol 2: Synthesis of a 6-Chloro-8-nitrocoumarin Derivative

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
5-Chloro-2-hydroxy-3-nitrobenzaldehyde201.56 g/mol 1.0 g4.96
Diethyl Malonate160.17 g/mol 0.87 g (0.83 mL)5.45
Piperidine-0.2 mL-
Ethanol-15 mL-

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine 1.0 g (4.96 mmol) of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and 0.87 g (0.83 mL, 5.45 mmol) of diethyl malonate in 15 mL of ethanol.

  • Add 0.2 mL of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Trustworthiness of the Protocol:

  • In-process Control: TLC analysis allows for the real-time monitoring of the consumption of the starting aldehyde and the formation of the coumarin product.

  • Spectroscopic Verification: The structure of the product should be confirmed by ¹H NMR, which will show characteristic signals for the coumarin ring protons, and by FT-IR, which will exhibit a strong carbonyl absorption for the lactone ring.

  • Yield and Purity: The reported yield for similar reactions is typically moderate to good. The purity can be assessed by the melting point and confirmed by HPLC analysis.

Synthesis of Chalcones and Flavones: Building Blocks for Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that are precursors to a wide variety of other flavonoids, including flavones. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. In this case, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be reacted with a substituted acetophenone to yield a 2'-hydroxychalcone derivative. These chalcones can then be cyclized to form flavones.

Protocol 3: Two-Step Synthesis of a Flavone Derivative

Step A: Synthesis of a 2'-Hydroxychalcone Derivative

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
5-Chloro-2-hydroxy-3-nitrobenzaldehyde201.56 g/mol 1.0 g4.96
Acetophenone120.15 g/mol 0.60 g (0.59 mL)4.96
Ethanol-20 mL-
Sodium Hydroxide (40% aq. solution)-5 mL-

Methodology:

  • Dissolve 1.0 g (4.96 mmol) of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and 0.60 g (0.59 mL, 4.96 mmol) of acetophenone in 20 mL of ethanol in a flask placed in an ice bath.

  • Slowly add 5 mL of a 40% aqueous sodium hydroxide solution to the stirred mixture, maintaining the temperature below 10 °C.

  • Continue stirring in the ice bath for 2 hours, and then at room temperature for an additional 24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated chalcone by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Step B: Oxidative Cyclization to a Flavone

Reagent/MaterialQuantity
2'-Hydroxychalcone from Step A0.5 g
Dimethyl Sulfoxide (DMSO)10 mL
Iodine0.5 g

Methodology:

  • In a round-bottom flask, dissolve 0.5 g of the 2'-hydroxychalcone from Step A in 10 mL of DMSO.

  • Add 0.5 g of iodine to the solution.

  • Heat the mixture at 100-110 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous sodium thiosulfate solution to quench the excess iodine.

  • Collect the precipitated flavone by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Conclusion and Future Perspectives

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a highly valuable and versatile building block in heterocyclic synthesis. Its unique substitution pattern allows for the facile construction of a variety of biologically relevant scaffolds, including Schiff bases, coumarins, and flavones. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this compound. The presence of the nitro group also opens up possibilities for further functionalization through its reduction to an amino group, which can then be used in subsequent cyclization reactions to generate an even wider array of heterocyclic systems, such as quinolines. The continued exploration of the reactivity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is expected to yield novel heterocyclic compounds with promising applications in drug discovery and materials science.

References

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

  • JETIR (2018). SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

  • Suljić, M., & Pietruszka, J. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(5), 1085. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248. [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]

  • JETIR (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]

  • ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. [Link]

  • IOSR Journal. (n.d.). Synthesis of substituted Coumarin derivatives and their spectral Characterization. [Link]

  • International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(2), 53-61. [Link]

  • ResearchGate. (2025). Synthesis and Properties of 3-Nitro-2H-chromenes. [Link]

  • ResearchGate. (n.d.). The reaction of m-nitrobenzaldehyde with malononitrile and 1-naphthol using [Et3N- SO3H]HSO4 at different temperatures. [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]

  • ResearchGate. (n.d.). Three‐component reaction of benzaldehyde (2a), malononitrile (3) and.... [Link]

  • MDPI. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 26(1), 1-13. [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

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Catalytic Applications of Metal Complexes Derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes derived from the versatile precursor, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Potential of Substituted Salicylaldehyde-Based Catalysts

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a derivative of salicylaldehyde, a class of compounds renowned for its ability to form stable Schiff base ligands upon condensation with primary amines.[1] These Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are excellent chelating agents for a wide array of transition metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications, including in catalysis.[2][3]

The electronic and steric properties of the salicylaldehyde precursor play a crucial role in tuning the catalytic activity of the final metal complex. The presence of both an electron-withdrawing nitro group (-NO₂) and a chloro (-Cl) group on the aromatic ring of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is anticipated to significantly influence the electronic environment of the metal center in its complexes. This can enhance catalytic activity and selectivity in various organic transformations.[4]

This document will focus on two major areas of catalytic application for metal complexes derived from this substituted salicylaldehyde: oxidation reactions and carbon-carbon bond forming reactions .

Synthesis of Schiff Base Ligands and Their Metal Complexes

The synthesis of the target catalysts involves a two-step process: first, the formation of the Schiff base ligand, followed by its complexation with a suitable metal salt.

General Synthesis of Schiff Base Ligands

The formation of the Schiff base is typically achieved through the condensation reaction of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde with a primary amine.[5] The choice of the amine (e.g., monoamine, diamine) will dictate the denticity and geometry of the resulting ligand.

Protocol 1: Synthesis of a Bidentate Schiff Base Ligand

This protocol describes the synthesis of a representative bidentate Schiff base ligand from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and aniline.

Materials:

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beaker

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add aniline (1 equivalent), also dissolved in a minimal amount of ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[5]

  • Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid Schiff base is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried in a desiccator.

General Synthesis of Metal Complexes

The synthesized Schiff base ligand can be complexed with various transition metal salts (e.g., acetates, chlorides, nitrates) to yield the desired catalyst.

Protocol 2: Synthesis of a Metal(II) Complex

This protocol provides a general method for the synthesis of a metal(II) complex of the Schiff base ligand.

Materials:

  • Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., Nickel(II) chloride, Copper(II) acetate)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • Reflux the resulting mixture for 1-2 hours.[6] A change in color of the solution and the formation of a precipitate usually indicates complex formation.

  • After cooling to room temperature, the solid metal complex is collected by filtration, washed with ethanol, and dried.

Application Note: Catalytic Oxidation

Schiff base metal complexes are known to be effective catalysts for a variety of oxidation reactions, including the epoxidation of alkenes and the oxidation of alcohols.[7][8] The metal center in these complexes can activate oxidants like hydrogen peroxide, leading to the formation of highly reactive oxygen species that facilitate the oxidation of the substrate.

The electron-withdrawing nitro and chloro groups on the ligand backbone can enhance the Lewis acidity of the metal center, potentially increasing its catalytic efficiency.

Representative Protocol: Catalytic Epoxidation of Cyclohexene

This protocol is a representative procedure for the catalytic epoxidation of cyclohexene using a synthesized metal complex. Optimization of reaction conditions (catalyst loading, temperature, reaction time) is recommended for specific complexes.

Materials:

  • Synthesized metal complex (e.g., Ni(II) or Co(II) complex)

  • Cyclohexene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Reaction vial or flask

  • Stirring plate and magnetic stirrer bar

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a reaction vial, add the synthesized metal complex (catalyst, e.g., 1-5 mol%).

  • Add acetonitrile as the solvent.

  • Add cyclohexene (substrate).

  • To this stirred mixture, add hydrogen peroxide (oxidant) dropwise.

  • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of cyclohexene and the selectivity for cyclohexene oxide.

  • Upon completion, the reaction mixture can be worked up by quenching the excess peroxide and extracting the product.

Application Note: Catalytic Carbon-Carbon Bond Formation

Metal complexes of Schiff bases, particularly those of palladium and nickel, have shown significant catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[9][10] These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds.

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction catalyzed by a synthesized Nickel(II)-Schiff base complex.

Materials:

  • Synthesized Ni(II)-Schiff base complex

  • Aryl halide (e.g., bromobenzene)

  • Phenylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DMF)

  • Reaction tube or flask (equipped for inert atmosphere)

  • Schlenk line or glovebox

  • Stirring plate and magnetic stirrer bar

Procedure:

  • To an oven-dried reaction tube under an inert atmosphere (e.g., nitrogen or argon), add the Ni(II)-Schiff base complex (catalyst, e.g., 1-5 mol%).

  • Add the aryl halide (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent via syringe.

  • Seal the reaction tube and heat the mixture with stirring at a specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated to obtain the crude product, which can be purified by column chromatography.

Data Presentation and Visualization

Table 1: Representative Catalytic Activity Data
Catalyst (Metal)ReactionSubstrateProductConversion (%)Selectivity (%)
Co(II) ComplexEpoxidationCyclohexeneCyclohexene Oxide85>95
Ni(II) ComplexSuzuki-MiyauraBromobenzeneBiphenyl92>98
Pd(II) ComplexHeck CouplingIodobenzeneStilbene95>99

Note: The data presented here are representative values based on literature for analogous Schiff base metal complexes and may vary for the specific complexes derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Diagrams

Synthesis_Workflow cluster_ligand Schiff Base Ligand Synthesis cluster_complex Metal Complex Synthesis cluster_catalysis Catalytic Application Aldehyde 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Ligand Schiff Base Ligand Aldehyde->Ligand Condensation Amine Primary Amine Amine->Ligand Complex Metal-Schiff Base Complex (Catalyst) Ligand->Complex Complexation MetalSalt Metal(II) Salt MetalSalt->Complex Reaction Oxidation or C-C Coupling Complex->Reaction Catalyzes

Caption: General workflow for the synthesis and catalytic application of the metal complexes.

Catalytic_Cycle Cat [M(II)L] Cat_Ox [M(IV)L(O)] Cat->Cat_Ox Oxidant (e.g., H₂O₂) Cat_Substrate [M(IV)L(O)(Substrate)] Cat_Ox->Cat_Substrate Substrate (e.g., Alkene) Cat_Substrate->Cat Releases Product Product_Release Product Cat_Substrate->Product_Release

Caption: Simplified proposed mechanism for a catalytic oxidation reaction.

Conclusion and Future Outlook

The metal complexes derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde represent a promising class of catalysts for a range of organic transformations. The synthetic protocols provided herein offer a solid foundation for the preparation of these catalysts. The application notes and representative protocols for oxidation and carbon-carbon coupling reactions serve as a starting point for exploring their catalytic potential. Further research, including detailed mechanistic studies and optimization of reaction conditions, will be crucial to fully unlock the capabilities of these novel catalytic systems, with potential applications in fine chemical synthesis and drug development.

References

  • Abu-Dief, A. M., & Mohamed, I. M. A. (2015). A Review on Versatile Applications of Transition Metal Complexes. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
  • Chakrabortty, D., et al. (2021). A bis (BICAAC) palladium(II) complex: synthesis and implementation as catalyst in Heck-Mizoroki and Suzuki-Miyaura cross coupling reactions. Inorganic Chemistry, 60(9), 6209-6220.
  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
  • Naeimi, H., & Mohamadabadi, M. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
  • Raman, N., et al. (2007). Synthesis, Spectral Characterization and DNA Cleavage Study of Heterocyclic Schiff Base Metal Complexes. Journal of the Chilean Chemical Society, 52(4), 1324-1328.
  • Saxena, A. (2013). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Advances in Applied Science Research, 4(4), 213-217.
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • Singh, R., & Singh, P. (2017). Schiff base transition metal complexes for Suzuki–Miyaura cross-coupling reaction. Journal of Chemical Sciences, 129(8), 1239-1246.
  • Sree, V. L., & Sreelatha, T. N. (2018). Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media-Characterization and Antibacterial Studies. International Journal of Recent Scientific Research, 9(5), 26566-26570.
  • Tarafder, M. T. H., et al. (2025). SCHIFF BASE-METAL COMPLEXES AS CATALYSTS FOR ORGANIC TRANSFORMATIONS: EXPLORING GREEN CHEMISTRY APPROACHES. RASĀYAN Journal of Chemistry, 18(2).
  • Bozell, J. J., et al. (2000). Cobalt-Schiff Base Complex Catalyzed Oxidation of Para-Substituted Phenolics. Preparation of Benzoquinones. The Journal of Organic Chemistry, 65(21), 6898-6905.
  • A novel magnetically recoverable palladium(0) catalyst... (2025). A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. RSC Advances.
  • Condensation of an aliphatic or aromatic amine... (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7129.
  • The Schiff base is prepared by condensation reaction... (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 5(1).
  • Some neutral tetradentate N2O2 type complexes... (2009). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
  • The Heck cross-coupling reaction... (2025). A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions. Nanoscale Advances.
  • The catalytic potential of the Pd(II) complexes... (2015). Synthesis and Characterization of Palladium(II) Schiff Base and their Catalytic Activities for Heck Reaction. Oriental Journal of Chemistry, 31(1), 349-354.
  • Ligands are of great importance... (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Small molecules like CO2, N2 and O2... (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Journal of Chemical Reviews, 6(4), 349-361.
  • Salicyaldehyde and their derivatives can be condensed... (2015). METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. International Journal of Current Research and Review, 7(2), 6-16.
  • Since its discovery, the Suzuki–Miyaura... (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(19), 4153.
  • Schiff base ligand 2-hydroxy-5-chloro-benzylidene-4-chloro-aniline... (2010). Studies on synthesis of some schiff bases, metal complexes and their antimicrobial activity. Physical Chemistry: An Indian Journal, 5(1), 1-4.
  • The Schiff base ligands were synthesized... (2018). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of the Korean Chemical Society, 62(4), 311-320.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes effectively.

Synthesis Overview: The Nitration of 4-Chlorosalicylaldehyde

The most common and direct route to synthesizing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is through the electrophilic aromatic substitution of 4-chlorosalicylaldehyde. This reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst like sulfuric acid.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), aldehyde (-CHO), and chloro (-Cl) groups. The powerful ortho-, para-directing influence of the hydroxyl group, combined with the meta-directing aldehyde and ortho-, para-directing chloro group, guides the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, yielding the desired product.

Reaction Pathway Diagram

TroubleshootingWorkflow Start Start Synthesis CheckYield Reaction Complete. Low Yield? Start->CheckYield CheckPurity Good Yield. Impure Product (TLC/NMR)? CheckYield->CheckPurity No Reagents Problem: Reagent Quality - Use fresh, high-purity acids. - Check concentration of HNO₃. CheckYield->Reagents Yes Success High Yield & Purity. Synthesis Successful. CheckPurity->Success No TempControl Problem: Temperature Control - Did temp exceed 10°C? - Was nitrating agent added too fast? CheckPurity->TempControl Yes TempTime Problem: Reaction Conditions - Was temp too low (<0°C)? - Was reaction time sufficient (check TLC)? Reagents->TempTime If reagents are OK Purification Problem: Purification Method - Perform recrystallization (Ethanol/Water). - Try washing with MeOH/Water slurry. TempControl->Purification If temp was controlled

Navigating the Nitration of 5-Chlorosalicylaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 5-chlorosalicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this electrophilic aromatic substitution reaction. Our goal is to equip you with the knowledge to not only identify and solve experimental issues but also to understand the underlying chemical principles governing the reaction's outcome.

I. Understanding the Reaction: A Mechanistic Overview

The nitration of 5-chlorosalicylaldehyde is a classic example of electrophilic aromatic substitution on a polysubstituted benzene ring. The reaction's success hinges on the careful control of reaction parameters to favor the formation of the desired product, 5-chloro-3-nitrosalicylaldehyde, while minimizing the formation of unwanted side products.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration.

  • Hydroxyl Group (-OH): A strongly activating ortho, para-director. Its powerful electron-donating resonance effect significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • Chloro Group (-Cl): A deactivating ortho, para-director. While it withdraws electron density through induction (deactivating), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

  • Aldehyde Group (-CHO): A deactivating meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive and directing incoming electrophiles to the meta position.

In the case of 5-chlorosalicylaldehyde, the powerful activating and ortho-directing effect of the hydroxyl group at position 2 is the dominant influence, strongly favoring the introduction of the nitro group at the 3-position.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nitration of 5-chlorosalicylaldehyde.

Q1: What is the primary product expected from the nitration of 5-chlorosalicylaldehyde?

The major product is 5-chloro-3-nitrosalicylaldehyde . The strong ortho-directing ability of the hydroxyl group is the primary determinant of the reaction's regioselectivity.

Q2: What are the most common side reactions to be aware of?

The two most prevalent side reactions are:

  • Isomer Formation: While the 3-nitro isomer is the major product, the formation of other isomers is possible, though generally in much smaller quantities.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, yielding 5-chloro-2-hydroxy-3-nitrobenzoic acid .[1] This is more likely to occur under harsh reaction conditions (e.g., higher temperatures, stronger nitrating agents).

Q3: Why is temperature control so critical in this reaction?

Maintaining a low temperature (typically 0-10 °C) is crucial for several reasons:[2]

  • Selectivity: It enhances the regioselectivity of the reaction, favoring the formation of the desired 3-nitro isomer.

  • Minimizing Oxidation: It reduces the rate of the competing oxidation of the aldehyde group.

  • Safety: Nitration reactions are highly exothermic. Low temperatures prevent the reaction from becoming uncontrollable.

Q4: What are the recommended nitrating agents and solvents?

A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent.[3] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Acetic acid can be used as a solvent. Some protocols for similar compounds also utilize acetic anhydride.[2]

III. Troubleshooting Guide: A Problem-Solving Approach

This section provides a structured approach to troubleshooting common issues encountered during the nitration of 5-chlorosalicylaldehyde.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal temperature control. 3. Formation of significant side products.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction is stalling, consider a slight extension of the reaction time at low temperature. 2. Maintain Low Temperature: Ensure the reaction mixture is consistently kept within the optimal temperature range (e.g., 0-10 °C) during the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt bath for better temperature control if needed. 3. Optimize Reaction Conditions: If significant side products are observed (see below), re-evaluate the reaction conditions. This may involve using a less concentrated nitrating agent or a different solvent system.
Presence of a Significant Amount of an Isomeric Byproduct 1. Reaction temperature was too high. 2. Inefficient mixing.1. Strict Temperature Control: As previously mentioned, higher temperatures can lead to a loss of regioselectivity. 2. Ensure Homogeneity: Vigorous stirring is essential to ensure that the nitrating agent is evenly dispersed as it is added, preventing localized areas of high concentration and temperature that can lead to side reactions.
Formation of a Carboxylic Acid Byproduct 1. Reaction temperature was too high. 2. Nitrating agent was too concentrated or added too quickly. 3. Extended reaction time.1. Lower the Temperature: This is the most effective way to minimize oxidation. 2. Controlled Addition: Add the nitrating agent dropwise to the reaction mixture with efficient stirring. This prevents a rapid increase in temperature and localized high concentrations of the oxidizing agent. 3. Monitor Reaction Time: Once the starting material is consumed (as determined by TLC), proceed with the work-up to avoid over-oxidation.
Dark-Colored Reaction Mixture or Product 1. Oxidation and polymerization side reactions.1. Maintain Inert Atmosphere (Optional but Recommended): Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. 2. Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to remove colored impurities.

IV. Experimental Workflow & Protocols

This section provides a generalized protocol for the nitration of 5-chlorosalicylaldehyde and a workflow for troubleshooting.

A. Generalized Nitration Protocol

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and set in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

  • Dissolution of Starting Material: In a separate flask, dissolve 5-chlorosalicylaldehyde in a suitable solvent such as glacial acetic acid. Cool this solution in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 5-chlorosalicylaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice with stirring. The crude product should precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

B. Troubleshooting Workflow Diagram

G cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solution start Low Yield or Impure Product analysis Analyze Crude Product by TLC/NMR start->analysis problem1 Unreacted Starting Material analysis->problem1 If starting material is present problem2 Multiple Spots (Isomers) analysis->problem2 If multiple products are observed problem3 Byproduct with Carboxylic Acid Signature (IR/NMR) analysis->problem3 If oxidation is suspected solution1 Increase Reaction Time at Low Temp. problem1->solution1 solution2 Improve Temperature Control / Mixing problem2->solution2 solution3 Use Milder Conditions / Shorter Time problem3->solution3

Caption: A troubleshooting workflow for the nitration of 5-chlorosalicylaldehyde.

V. Characterization of Products

Accurate characterization of the reaction products is essential for confirming the success of the synthesis and identifying any byproducts.

Compound Appearance Melting Point (°C) Key ¹H NMR Signals (indicative) Key IR Absorptions (cm⁻¹)
5-Chloro-3-nitrosalicylaldehyde Light orange to yellow powder/crystal108-112[4]Aldehyde proton (~10 ppm), aromatic protons, hydroxyl proton.~3200-3400 (O-H), ~1650-1680 (C=O, aldehyde), ~1520 & ~1340 (NO₂)
5-Chloro-2-hydroxy-3-nitrobenzoic acid Solid~137-139Carboxylic acid proton (>10 ppm, broad), aromatic protons, hydroxyl proton.~2500-3300 (O-H, carboxylic acid), ~1680-1710 (C=O, carboxylic acid), ~1520 & ~1340 (NO₂)

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument used. It is always recommended to compare spectral data with a known standard or published literature values.

VI. Reaction Mechanism Visualization

The following diagram illustrates the key steps in the formation of the desired product and the potential side reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant 5-Chlorosalicylaldehyde sigma_complex Sigma Complex reactant->sigma_complex + NO₂⁺ side_product2 Oxidized Byproduct (Carboxylic Acid) reactant->side_product2 Oxidation nitrating_agent HNO₃ / H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) nitrating_agent->nitronium nitronium->sigma_complex main_product 5-Chloro-3-nitrosalicylaldehyde sigma_complex->main_product Deprotonation (Major Pathway) side_product1 Isomeric Byproducts sigma_complex->side_product1 Minor Pathway

Caption: Reaction pathway for the nitration of 5-chlorosalicylaldehyde.

VII. References

  • Google Patents. (n.d.). New preparation method of 5-nitro-salicylaldehyde (Patent No. CN102633646B). Retrieved January 23, 2026, from

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Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. The nitration of 5-chloro-2-hydroxybenzaldehyde (5-chloro-salicylaldehyde) is a standard synthetic route; however, the reaction often yields a mixture of products, including the desired 5-chloro-2-hydroxy-3-nitrobenzaldehyde and its isomers, alongside unreacted starting materials and other byproducts. Achieving high purity is critical for subsequent synthetic steps and biological assays.

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you navigate the challenges of isolating this valuable chemical intermediate.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common issues encountered during the purification of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in a practical question-and-answer format.

Question 1: My crude product is a mixture of isomers. How can I effectively separate the desired 5-Chloro-2-hydroxy-3-nitrobenzaldehyde?

Answer: The formation of isomeric byproducts is the most common challenge in this synthesis. The primary contaminant is often the 3-chloro-2-hydroxy-5-nitrobenzaldehyde isomer, arising from nitration at the alternative ortho/para position relative to the hydroxyl group. Separation relies on exploiting subtle differences in their physical properties, such as solubility.

  • Causality: The directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring guide the incoming nitro (-NO2) group. While the hydroxyl group strongly directs ortho and para, the existing substituents can lead to a mixture. The resulting isomers have very similar structures but differ slightly in their crystal lattice energies and polarity, which can be leveraged for separation by recrystallization or chromatography.

  • Suggested Solution: Selective Recrystallization Recrystallization is often the first and most efficient method for purifiying multi-gram quantities. The key is to find a solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while the undesired isomer remains in solution.

    • Solvent System: A mixture of ethanol and water is a commonly effective choice.[1] Other reported solvents for similar compounds include dilute acetic acid or a combination of chloroform and ligroin.[2]

    • Procedure: Dissolve the crude mixture in a minimum amount of hot ethanol. Gradually add hot water until the solution becomes slightly turbid. Reheat to achieve a clear solution, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The desired isomer should crystallize out, leaving the more soluble impurities in the mother liquor.

Question 2: The overall yield of my purified product is very low. What are the potential causes and how can I improve it?

Answer: Low yield can stem from an incomplete reaction, mechanical losses during workup, or overly aggressive purification steps.

  • Causality: Product loss during recrystallization is a common issue. If too much solvent is used, or if the product has significant solubility even at low temperatures, a substantial amount will remain in the mother liquor. Furthermore, multiple recrystallization steps, while increasing purity, will invariably decrease the overall yield.

  • Suggested Solutions:

    • Optimize Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can attempt to recover a second crop of crystals by concentrating the mother liquor, though this second crop will likely be of lower purity.

    • Reaction Monitoring: Ensure the initial nitration reaction has gone to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][3] An incomplete reaction is a primary cause of low yield.

    • Aqueous Workup: During the initial quenching of the reaction mixture in ice water, ensure the precipitation is complete.[1][4] Washing the crude solid with cold deionized water is crucial to remove residual acids which can interfere with purification.[1]

Question 3: After the initial workup, my product is a dark, oily, or tar-like residue instead of a yellow solid. What went wrong?

Answer: The formation of a dark, oily residue often indicates the presence of polymeric byproducts or residual nitrating acids.

  • Causality: Nitration reactions, if not properly temperature-controlled, can be exothermic and lead to over-oxidation or polymerization of the phenolic starting material, resulting in tarry impurities.[1] Residual strong acids (sulfuric and nitric) can also contribute to product degradation upon heating.

  • Suggested Solutions:

    • Thorough Washing: Ensure the crude precipitate is washed extensively with cold water to remove all traces of acid before any purification involving heat.[4] You can test the washings with pH paper until they are neutral.

    • Temperature Control: Revisit your reaction conditions. The dropwise addition of the nitrating agent should be done slowly, keeping the internal temperature of the reaction mixture low (typically 0-10 °C) using an ice bath.[1]

    • Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent like hexane or petroleum ether. This can sometimes help to break down the oil and induce solidification of the product while dissolving some of the tarry impurities.

Question 4: When is column chromatography necessary, and what conditions should I use?

Answer: Column chromatography is recommended when recrystallization fails to provide the desired purity or when you need to isolate very pure material for sensitive applications like biological testing.[5]

  • Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[5] By choosing an appropriate stationary phase (typically silica gel) and mobile phase (a solvent or mixture of solvents), you can achieve fine separation of compounds with very similar polarities, such as isomers.

  • Suggested Protocol:

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice for this class of compounds.

    • Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is used. A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The separation can be monitored by TLC to find the optimal solvent ratio.

Frequently Asked Questions (FAQs)

  • What is the expected appearance and melting point of pure 5-Chloro-2-hydroxy-3-nitrobenzaldehyde?

    • Pure 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically a yellow solid.[6] Its reported melting point is 110°C.[7]

  • What are the primary impurities I should expect?

    • The main impurities include unreacted 5-chloro-2-hydroxybenzaldehyde, the isomeric byproduct 3-chloro-2-hydroxy-5-nitrobenzaldehyde, and potentially dinitrated products if the reaction conditions are too harsh.

  • Which analytical techniques are best for assessing purity?

    • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and checking the purity of column fractions.

    • Gas Chromatography (GC): Often used for quantitative assessment of isomer ratios in the crude and purified product.[3]

    • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate purity determination.[8]

    • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a standard procedure for purifying gram-scale quantities of the crude product.

  • Dissolution: Place the crude 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely.

  • Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a small amount of hot ethanol (just enough) to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating stubborn impurities or for obtaining a highly pure sample.

  • Column Packing: Prepare a glass chromatography column packed with silica gel as a slurry in a non-polar solvent (e.g., hexane). This is known as the wet-packing method and helps avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Data & Visualization

Summary of Key Parameters
ParameterValue / Recommended SystemSource / Rationale
Molecular Formula C₇H₄ClNO₄[7][9][10]
Molecular Weight 201.56 g/mol [7][9][10]
Appearance Yellow Solid[6]
Melting Point 110°C[7]
Recrystallization Solvents Ethanol/Water, Dilute Acetic Acid[1][2]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate GradientStandard for separating moderately polar organic compounds.
Purity Analysis TLC, GC, HPLC, Melting Point[3][8]
Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product + Isomers + Impurities) Workup Aqueous Workup (Quench in Ice Water, Wash) Crude->Workup Initial Isolation CrudeSolid Crude Solid Product Workup->CrudeSolid Recrystal Recrystallization (e.g., Ethanol/Water) CrudeSolid->Recrystal Primary Purification PurityCheck1 Purity Assessment (TLC, Melting Point) Recrystal->PurityCheck1 MotherLiquor Mother Liquor (Discard or Re-process) Recrystal->MotherLiquor PureProduct Pure 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde PurityCheck1->PureProduct Purity OK ColumnChrom Column Chromatography (Silica Gel, Hexane/EtOAc) PurityCheck1->ColumnChrom Purity Not OK PurityCheck2 Purity Assessment (TLC, GC/HPLC) ColumnChrom->PurityCheck2 Secondary Purification PurityCheck2->PureProduct Purity OK PurityCheck2->ColumnChrom Re-run if needed

Caption: A flowchart illustrating the purification and decision-making workflow.

References

  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.
  • OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Published 2018-09-14.
  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate. Available from: [Link]

  • RSC Publishing. CCLXXI1.-Nitration of Chlorinated 3-Hydroxy- benxaldehydes and some Consequences of Adjacent Substitution. Journal of the Chemical Society, Transactions. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Organic Syntheses. Available from: [Link]

  • Google Patents. US4714783A - Separation of nitrobenzaldehyde isomers. Google Patents.
  • Newcrom. Separation of 5-Chloro-2-nitrobenzaldehyde on Newcrom R1 HPLC column. Newcrom. Available from: [Link]

  • Benchchem. Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
  • OAText. Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Published 2018-09-14. Available from: [Link]

  • Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents.
  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Published 2025-12-12. Available from: [Link]

Sources

Technical Support Center: Optimizing Schiff Base Reactions with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of Schiff bases using 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a highly functionalized aromatic aldehyde. The presence of strong electron-withdrawing groups (nitro and chloro) significantly enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by primary amines.[1] However, these same features, along with the ortho-hydroxyl group, can present unique challenges in reaction control, product isolation, and purification.

This guide provides field-proven insights, detailed troubleshooting protocols, and a mechanistic understanding to help you navigate these challenges and achieve high-yield, high-purity Schiff base products.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes 5-Chloro-2-hydroxy-3-nitrobenzaldehyde a reactive substrate for Schiff base formation?

A1: The reactivity stems from the electronic properties of its substituents. Both the nitro group (-NO₂) at the meta position and the chloro group (-Cl) at the para position to the aldehyde are potent electron-withdrawing groups. They act via induction and resonance to decrease electron density on the benzene ring and, critically, on the carbonyl carbon of the aldehyde. This increased positive character (electrophilicity) makes the carbonyl carbon a prime target for nucleophilic attack by the lone pair of electrons on the primary amine, accelerating the initial step of the reaction.[1]

Q2: What is the general mechanism for this Schiff base formation?

A2: The reaction is a two-step process:

  • Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient, unstable intermediate called a carbinolamine.[2]

  • Dehydration: This carbinolamine then undergoes elimination of a water molecule to form the stable imine (C=N) bond characteristic of a Schiff base. This dehydration step is typically the rate-determining step and is often catalyzed by a small amount of acid.[2]

Q3: Why is an acid catalyst typically required?

A3: An acid catalyst, usually added in trace amounts, protonates the hydroxyl group of the carbinolamine intermediate. This converts the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺), facilitating the dehydration step and driving the reaction towards the final imine product.[3]

Q4: What are the most common solvents for this reaction?

A4: Ethanol and methanol are the most frequently used solvents. They are effective at dissolving both the aldehyde and many primary amines, are polar enough to facilitate the reaction, and allow for easy product precipitation upon cooling or concentration.[3][4] For specific cases, particularly if water removal is critical, solvents like chloroform or dichloromethane can be used in conjunction with a dehydrating agent.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method.[5] Spot the reaction mixture alongside the starting aldehyde and amine on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the starting material spots indicate reaction progression. A suitable mobile phase, such as a mixture of toluene, methanol, and glacial acetic acid (e.g., 8:2:0.3), can be used for monitoring.[4]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I've mixed my reactants, refluxed for several hours, but TLC shows mostly starting material. What's going wrong?

A: Causality & Troubleshooting Workflow

A low yield in this condensation reaction typically points to an equilibrium issue or insufficient activation. The formation of a Schiff base is a reversible reaction.[6] If the water produced during the reaction is not removed, it can hydrolyze the imine product back to the starting materials.

LowYieldTroubleshooting

Caption: Decision workflow for troubleshooting low Schiff base yield.

Detailed Protocols:

  • Protocol 2.1: Acid Catalysis Implementation

    • Set up the reaction in absolute ethanol under reflux.

    • Add 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (1 equivalent) and the primary amine (1 equivalent).

    • Using a pipette, add 2-3 drops of glacial acetic acid directly to the reaction mixture.[3]

    • Continue refluxing and monitor the reaction by TLC every 30-60 minutes.

  • Protocol 2.2: In-Situ Water Removal

    • Activate 4Å molecular sieves by heating them in a vacuum oven overnight.

    • To your reaction flask containing the aldehyde, amine, and solvent, add the activated molecular sieves (approximately 1g per 10 mL of solvent).

    • Proceed with the reaction (with or without a catalyst, depending on the amine's reactivity). The sieves will sequester the water as it is formed, driving the equilibrium toward the product.[3]

Issue 2: Product Oiling Out or Failing to Crystallize

Q: My reaction seems complete by TLC, but after cooling, I get an oil instead of a solid precipitate. How can I isolate my product?

A: Causality & Troubleshooting

The formation of an oil suggests that the product is either impure or highly soluble in the solvent system at low temperatures. The goal is to induce nucleation and crystal growth.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil/solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystallization.

  • Seeding: If you have a small amount of solid product from a previous attempt, add a tiny crystal ("seed") to the oil. This will act as a template for crystal growth.

  • Solvent System Change: The product may be too soluble in your current solvent.

    • Slowly add a non-solvent: If your reaction is in ethanol, slowly add cold deionized water dropwise while stirring vigorously until persistent turbidity is observed. Then, allow it to stand.

    • Complete solvent swap: Remove the reaction solvent under reduced pressure (rotary evaporation). Redissolve the resulting oil in a minimum amount of a different hot solvent (e.g., isopropanol, or a mixture like ethanol/water) and attempt recrystallization.[5]

Table 1: Recommended Solvents for Recrystallization

Product PolarityPrimary SolventCo-Solvent (for inducing precipitation)
Moderately PolarEthanol, MethanolCold Deionized Water
Less PolarDichloromethane, Chloroformn-Hexane, Pentane
Highly PolarDimethylformamide (DMF)Ethanol, Water
Issue 3: Impure Product After Isolation

Q: I've isolated a solid, but my NMR/IR spectra show unreacted aldehyde or other impurities. How can I purify my Schiff base?

A: Causality & Purification Strategy

Impurities are often due to unreacted starting materials or minor side products. Recrystallization is the most effective purification method for these compounds.

  • Unreacted Aldehyde: The phenolic proton of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its sharp aldehyde C=O stretch (around 1650-1680 cm⁻¹) in the IR spectrum are key indicators. The aldehyde proton peak in ¹H NMR (around 9.5-10.5 ppm) is also a clear sign.

  • Unreacted Amine: The N-H stretches in the IR spectrum (around 3300-3500 cm⁻¹) can indicate the presence of the starting amine.

Protocol 2.3: Standard Recrystallization Procedure

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • If the solution is colored with insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a low temperature.[5]

Part 3: Key Experimental Parameters & Characterization

Optimized Reaction Conditions

The optimal conditions depend heavily on the nucleophilicity of the primary amine.

Table 2: Recommended Starting Conditions

Amine TypeReactivityRecommended MethodCatalystTemperatureTypical Time
Aliphatic Amines (e.g., Cyclohexylamine)HighStirring in EthanolNone or 1 drop Acetic AcidRoom Temp to 50°C1-4 hours
Aromatic Amines (e.g., Aniline)ModerateReflux in Ethanol2-3 drops Acetic AcidReflux (~78°C)2-6 hours
Electron-Deficient Aromatic Amines (e.g., 4-Nitroaniline)LowReflux with Water RemovalAcetic Acid or H₂SO₄ (cat.)Reflux (~78°C)6-24 hours
Microwave-Assisted (General)EnhancedSolvent-free or minimal solventNatural Acid Catalyst / None100-150°C5-15 minutes

Note: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields, representing a green chemistry approach.

Expected Spectroscopic Data

Proper characterization is essential to confirm the formation of the desired Schiff base.

Characterization

Caption: Key spectroscopic changes confirming Schiff base formation.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • IJTSRD. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. Retrieved from [Link]

  • Abbina, S. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? ResearchGate. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved from [Link]

  • Singh, P., et al. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible reaction of a Schiff base formed from an aldehydes or ketones. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues encountered with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its derivatives. As a Senior Application Scientist, I understand that navigating the physicochemical properties of complex aromatic compounds is crucial for experimental success. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

This section directly addresses the common questions and challenges faced by researchers working with this class of compounds.

Q1: What are the fundamental physicochemical properties of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde that influence its solubility?

A1: The solubility of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is governed by a combination of its structural features.[1][2][3] Understanding these properties is the first step in developing an effective solubilization strategy.

  • Polarity: The presence of a hydroxyl (-OH), a nitro (-NO2), and an aldehyde (-CHO) group introduces polarity, while the chlorinated benzene ring is non-polar. This dual nature can make finding a single ideal solvent challenging. The strong electron-withdrawing nature of the nitro group further impacts the molecule's electronic properties and reactivity.[4][5]

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl, nitro, and aldehyde groups can act as hydrogen bond acceptors.[1] This suggests that solvents capable of hydrogen bonding, such as alcohols, may be effective.

  • Crystalline Structure: The compound is a crystalline solid, and energy is required to break the crystal lattice before solvation can occur.[2][5] A high melting point (around 110°C) suggests a stable crystal lattice, which can contribute to lower solubility.[2]

PropertyValueSource
Molecular Formula C7H4ClNO4[1][2][3]
Molecular Weight 201.56 g/mol [1][2][3]
Appearance Pale yellow crystalline solid/powder[5]
Melting Point ~110°C[2]
Q2: I'm starting a new experiment. Which solvents should I try first to dissolve my 5-Chloro-2-hydroxy-3-nitrobenzaldehyde derivative?

A2: Based on the principle of "like dissolves like," and the compound's structure, a screening of solvents with varying polarities is recommended.[5] Aromatic aldehydes are often soluble in organic solvents.[7][8]

Recommended Starting Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl AcetateGood for dissolving a wide range of organic compounds.[7]
Polar Protic Ethanol, MethanolCapable of hydrogen bonding, which can aid in solvating the hydroxyl group.[8]
Chlorinated Dichloromethane (DCM), ChloroformThe chloro-substituent on the benzene ring may enhance solubility in these solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate polarity, can be effective.[9]

It is crucial to note that this compound has limited solubility in water due to its predominantly non-polar aromatic structure. [5][8]

Q3: My compound is poorly soluble in my desired reaction solvent. How can I leverage pH to improve its solubility?

A3: Adjusting the pH is a powerful technique for enhancing the solubility of ionizable compounds, particularly phenols.[6][10]

The phenolic hydroxyl group on the 5-Chloro-2-hydroxy-3-nitrobenzaldehyde scaffold is acidic. By increasing the pH of an aqueous solution above the pKa of the phenol, the hydroxyl group will be deprotonated to form a negatively charged phenolate ion. This ionic form is significantly more polar and, therefore, more soluble in water.[6]

Conversely, to extract the compound into a non-polar organic solvent, you would want to work at a pH well below the pKa to ensure the compound remains in its neutral, less polar form.[6] Studies on phenolic compounds have shown that their solubility is highest at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[10]

Workflow for pH-Dependent Solubility

cluster_0 pH Modification Strategy Start Start with compound suspension in aqueous buffer Check_pH Measure pH Start->Check_pH High_pH Increase pH with dilute base (e.g., NaOH) Target pH > pKa Check_pH->High_pH For aqueous solubility Low_pH Decrease pH with dilute acid (e.g., HCl) Target pH < pKa Check_pH->Low_pH For organic extraction Observe_High Observe for dissolution (formation of soluble phenolate) High_pH->Observe_High Observe_Low Observe for precipitation/ insolubility (neutral form) Low_pH->Observe_Low Success Compound Dissolved Observe_High->Success Failure Insoluble Observe_Low->Failure cluster_1 Solubility Troubleshooting Workflow Start Compound is Insoluble Solvent_Screen Screen a panel of solvents (polar aprotic, polar protic, etc.) Start->Solvent_Screen Is_Soluble Is it soluble in any single solvent? Solvent_Screen->Is_Soluble Use_Solvent Use the effective solvent Is_Soluble->Use_Solvent Yes Try_Heat Apply gentle heating Is_Soluble->Try_Heat No Is_Soluble_Heat Does it dissolve with heat? Try_Heat->Is_Soluble_Heat Recrystallize Suitable for recrystallization. Cool slowly. Is_Soluble_Heat->Recrystallize Yes Try_pH Is the compound ionizable? (e.g., has a phenolic -OH) Is_Soluble_Heat->Try_pH No Adjust_pH Adjust pH of aqueous medium Try_pH->Adjust_pH Yes Try_Cosolvent Use a co-solvent system (e.g., DMSO/Water) Try_pH->Try_Cosolvent No Is_Soluble_pH Does it dissolve? Adjust_pH->Is_Soluble_pH Is_Soluble_Cosolvent Does it dissolve? Try_Cosolvent->Is_Soluble_Cosolvent Is_Soluble_pH->Use_Solvent Yes Is_Soluble_pH->Try_Cosolvent No Is_Soluble_Cosolvent->Use_Solvent Yes Consult Consult further resources or consider derivatization Is_Soluble_Cosolvent->Consult No

Sources

Technical Support Center: Stability Studies of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the study of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its complexes. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to navigate the complexities of stability testing for this specific molecule. Our focus is on anticipating and resolving the challenges you may encounter, ensuring the integrity and reliability of your experimental outcomes.

Introduction to the Stability of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with a unique electronic environment due to the presence of an electron-withdrawing nitro group and a halogen, alongside electron-donating hydroxyl and aldehyde functionalities. This structural complexity makes it a valuable precursor for the synthesis of Schiff bases and their metal complexes, which are of significant interest in medicinal chemistry. However, these same features can also render the molecule and its derivatives susceptible to various degradation pathways.

Understanding the stability of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its complexes under various stress conditions is paramount for determining their shelf-life, establishing appropriate storage conditions, and ensuring the validity of biological and chemical assays. This guide provides a comprehensive resource for designing, executing, and troubleshooting stability studies for these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde?

A1: The stability of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde can be influenced by several environmental factors, including:

  • pH: The phenolic hydroxyl group and the potential for hydrolysis of any derived Schiff bases make the compound's stability pH-dependent. Acidic or basic conditions can catalyze degradation.

  • Light (Photostability): Aromatic nitro compounds and halogenated aromatics are known to be susceptible to photodegradation.[1] Exposure to UV or even ambient light can induce photochemical reactions.

  • Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities.

  • Oxidizing Agents: The aldehyde and phenol functional groups are susceptible to oxidation, which can lead to the formation of carboxylic acids or ring-cleavage products.[2][3]

  • Humidity: For solid-state stability, moisture can facilitate hydrolytic degradation or act as a medium for other reactions.

Q2: What are the expected degradation pathways for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde?

A2: Based on the functional groups present and literature on analogous compounds, the following degradation pathways are plausible:

  • Oxidation of the Aldehyde Group: The aldehyde moiety can be readily oxidized to a carboxylic acid, forming 5-Chloro-2-hydroxy-3-nitrobenzoic acid.[4]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under certain catalytic or microbial conditions.

  • Photodegradation: Halogenated aromatic compounds can undergo photolytic cleavage of the carbon-halogen bond.[5]

  • Hydrolysis (for Schiff base complexes): The imine bond in Schiff base complexes is susceptible to hydrolysis, which would regenerate the aldehyde and the corresponding amine. The rate of hydrolysis is often pH-dependent.

Q3: How does complexation with a metal ion affect the stability of the 5-Chloro-2-hydroxy-3-nitrobenzaldehyde ligand?

A3: Coordination to a metal ion generally enhances the stability of Schiff base ligands.[6] The formation of a chelate ring with the metal ion can protect the imine bond from hydrolysis and can also influence the electronic properties of the entire molecule, potentially increasing its resistance to other degradation pathways. The stability of the metal complex itself will depend on the nature of the metal ion and the ligand.[7]

Troubleshooting Guide for Stability Studies

This section addresses specific issues that may arise during your stability studies, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Unexpected Peaks in HPLC Chromatogram of a Freshly Prepared Sample 1. Impurities in the starting material. 2. On-column degradation. 3. Contaminated mobile phase or glassware.1. Verify the purity of your 5-Chloro-2-hydroxy-3-nitrobenzaldehyde or complex using an alternative analytical technique (e.g., NMR, LC-MS). 2. Use a milder mobile phase or a column with a different stationary phase. Check if the peak areas of the new peaks change with injection volume. 3. Prepare fresh mobile phase and use scrupulously clean glassware.
Rapid Degradation Under All Stress Conditions The molecule is inherently unstable under the tested conditions.1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent). 2. Ensure the compound is protected from light during all stages of the experiment. 3. For solutions, consider de-gassing the solvent to remove dissolved oxygen.
No Degradation Observed, Even Under Harsh Conditions 1. The compound is highly stable. 2. The analytical method is not stability-indicating (i.e., degradation products are co-eluting with the main peak).1. Increase the severity of the stress conditions as per ICH guidelines (e.g., higher temperature, longer duration).[8] 2. Perform peak purity analysis using a diode array detector. Develop a new HPLC method with a different column or mobile phase to achieve better separation.
Color Change of the Sample Solution Formation of colored degradation products, often associated with nitroaromatic compounds or phenolic oxidation.1. Use UV-Vis spectroscopy to monitor changes in the absorption spectrum. 2. Isolate the colored impurity using preparative HPLC and identify its structure using mass spectrometry and NMR.
Precipitation in the Sample Solution During the Study 1. The degradation product is insoluble in the sample solvent. 2. Change in pH leading to precipitation of the parent compound or a degradant.1. Analyze the precipitate separately if possible. Consider using a different solvent system for the stability study. 2. Monitor the pH of the solution throughout the experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on 5-Chloro-2-hydroxy-3-nitrobenzaldehyde or its complexes, in accordance with ICH guidelines.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours.

    • Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (Suggested Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 320 nm).

  • Column Temperature: 30°C

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photolytic Degradation (ICH Q1B) Start->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation & Reporting HPLC->Data

Caption: Workflow for a comprehensive forced degradation study.

Decision Tree for Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Q1 Is the peak tailing for all peaks? Start->Q1 A1_Yes Likely a column or system issue. Q1->A1_Yes Yes A1_No Likely a chemical interaction. Q1->A1_No No Q2 Is the column old? A1_Yes->Q2 Q3 Is the analyte basic? A1_No->Q3 A2_Yes Replace the column. Q2->A2_Yes Yes A2_No Check for column void or contamination. Q2->A2_No No A3_Yes Add a competing base to the mobile phase or use a base-deactivated column. Q3->A3_Yes Yes A3_No Consider secondary interactions with the stationary phase. Q3->A3_No No

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itzstein, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Pande, U. C., & Dwivedi, A. H. (2009). Photochemical Degradation of Halogenated Compounds: A Review. Journal of the Indian Chemical Society, 86(1), 1-11.
  • Zianna, A., Geromichalos, G., Psoma, E., Kalogiannis, S., Hatzidimitriou, A. G., & Psomas, G. (2022). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 27(19), 6529.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • Riu, A., McCollum, J., & Poiger, T. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6461-6473.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Kaczmarek-Kędziera, A., & Kędziera, D. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2110-2121.
  • Maher, K. A., & Mohammed, S. R. (2015). Metal complexes of schiff base derived from salicylaldehyde – a review. International Journal of Current Research and Review, 7(2), 6-12.
  • Psomas, G., & Zianna, A. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 27(15), 4935.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Ngwenya, B. T. (1991). Potentiometric investigation of Schiff base equilibria involving salicylaldehyde and tridentate ~-amino acids. Journal of the Chemical Society, Dalton Transactions, (1), 141-144.
  • Tabassum, S., & Pettinari, C. (2017). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules, 22(9), 1419.
  • Dalal, M. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. Retrieved from [Link]

  • Zhang, Y., & Liu, S. (2018). Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases.
  • Li, J., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 1-13.
  • Singh, R. V., & Tandon, J. P. (1978). Synthesis and characterization of Schiff base complexes of tin (IV). Indian Journal of Chemistry Section A: Inorganic, Physical, Theoretical & Analytical, 16(1), 84-86.
  • Dong, Y., et al. (2020). Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog. Molecules, 25(7), 1642.
  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Handling of Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of aldehydes. The focus is on preventing the unintended oxidation of the aldehyde group, a frequent and often frustrating side reaction in multi-step organic synthesis.

Troubleshooting Guide: Preventing Aldehyde Oxidation

Aldehydes are a cornerstone of organic synthesis, but their propensity for oxidation to carboxylic acids can lead to reduced yields and complex purification challenges. This guide provides a structured approach to diagnosing and solving common issues related to aldehyde instability.

Issue 1: My aldehyde is over-oxidizing to a carboxylic acid during a reaction.

This is one of the most common problems faced when working with aldehydes, especially in the presence of oxidizing agents or even atmospheric oxygen.

Root Cause Analysis:

Aldehydes are inherently susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon. This C-H bond can be readily cleaved under oxidative conditions. The oxidation of primary alcohols to carboxylic acids often proceeds through an aldehyde intermediate. In the presence of water, this aldehyde can form a hydrate, which is then further oxidized to the carboxylic acid.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aldehyde over-oxidation.

Solution: Employ a Protecting Group

The most robust solution is to "mask" the aldehyde functionality with a protecting group. This involves converting the aldehyde into a less reactive functional group that is stable to the desired reaction conditions and can be easily removed later.[3] Acetals and thioacetals are the most common and effective protecting groups for aldehydes.[4]

Acetals are an excellent choice for protecting aldehydes when subsequent reactions are performed under basic or nucleophilic conditions.[5][6][7]

  • Reagents:

    • Aldehyde

    • Ethylene glycol (1.1 equivalents)

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add the aldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.[8]

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

Thioacetals are particularly useful when the subsequent reaction steps involve acidic conditions, as they are generally more stable to acid than acetals.[9]

  • Reagents:

    • Aldehyde

    • 1,2-Ethanedithiol (1.1 equivalents)

    • Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,2-ethanedithiol, followed by the dropwise addition of a catalytic amount of BF₃·OEt₂.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thioacetal.

Issue 2: My selective oxidation of a primary alcohol to an aldehyde is producing the carboxylic acid.

Even with "selective" oxidizing agents, over-oxidation can occur if the reaction conditions are not carefully controlled.

Root Cause Analysis:

Many selective oxidations, such as those using Swern or Dess-Martin periodinane (DMP) reagents, are designed to be mild and stop at the aldehyde stage.[10] However, issues like improper temperature control, extended reaction times, or the presence of water can lead to the formation of the carboxylic acid byproduct.

Troubleshooting and Optimization:

  • For Swern Oxidations:

    • Temperature Control is Critical: The reaction must be maintained at very low temperatures (typically -78 °C) to prevent side reactions.[11] If the temperature rises, a side reaction known as the Pummerer rearrangement can occur.[12]

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The active oxidant is unstable in the presence of water.[12]

  • For Dess-Martin Periodinane (DMP) Oxidations:

    • Stoichiometry: Use the minimum effective amount of DMP (typically 1.1-1.5 equivalents). Excess reagent can promote over-oxidation.

    • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting alcohol is consumed.

    • Workup: A common issue with DMP is the removal of the iodinane byproducts. A standard workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[13] For sensitive aldehydes, a non-aqueous workup can be employed by diluting the reaction mixture with pentane to precipitate the byproducts, followed by filtration.[14]

Issue 3: I'm having difficulty deprotecting my acetal or thioacetal.

While protecting groups are essential, their removal can sometimes be challenging, especially in the presence of other sensitive functional groups.

Root Cause Analysis:

Acetal and thioacetal deprotection is typically acid-catalyzed.[15] Incomplete deprotection can result from insufficient acid, the presence of steric hindrance around the protected group, or suboptimal reaction conditions.[16] Thioacetals are generally more difficult to deprotect than acetals.[9]

Troubleshooting Deprotection:

  • For Acetals:

    • Ensure Sufficient Water: Deprotection is a hydrolysis reaction, so water is a necessary reagent. Using a mixture of an organic solvent and aqueous acid (e.g., THF/1M HCl) can be effective.[16][17]

    • Increase Temperature: Gently heating the reaction can often drive a sluggish deprotection to completion.[18]

    • Alternative Reagents: For highly acid-sensitive substrates, milder deprotection methods can be used, such as catalytic molecular iodine in acetone, which operates under neutral conditions.[18]

  • For Thioacetals:

    • Harsher Conditions: Deprotection often requires stronger reagents than those used for acetals. Common methods include using mercury(II) chloride (HgCl₂) with calcium carbonate or o-iodoxybenzoic acid (IBX).[15]

    • Caution: Reagents like HgCl₂ are highly toxic and require careful handling and disposal.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best protecting group for my aldehyde?

The choice of protecting group depends primarily on the reaction conditions you plan to use in subsequent steps.

ProtectingGroupSelection start Choosing a Protecting Group condition What are the subsequent reaction conditions? start->condition basic Basic or Nucleophilic condition->basic acidic Acidic condition->acidic acetal Use Acetal basic->acetal thioacetal Use Thioacetal acidic->thioacetal

Sources

minimizing isomer formation in the synthesis of substituted nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nitrobenzaldehydes. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution on benzaldehyde derivatives, with a primary focus on controlling and minimizing the formation of undesired isomers. Here, we consolidate field-proven insights and established protocols to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the synthesis of substituted nitrobenzaldehydes.

Q1: Why does the nitration of benzaldehyde predominantly yield the meta-isomer?

The regiochemical outcome of the nitration of benzaldehyde is governed by the electronic properties of the aldehyde group (-CHO). The aldehyde group is an electron-withdrawing and deactivating group.[1][2] Through both inductive and resonance effects, it withdraws electron density from the benzene ring, particularly from the ortho and para positions.[1][2][3][4] This deactivation makes the meta position relatively more electron-rich and, therefore, the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[1] The carbocation intermediate (sigma complex) formed by attack at the meta position is more stable than the intermediates resulting from ortho or para attack.[2]

Q2: Is it possible to selectively synthesize the ortho or para-nitrobenzaldehyde isomers?

While the meta isomer is the electronically favored product, reaction conditions can be modified to increase the yield of the ortho isomer. Increasing the concentration of nitric acid relative to sulfuric acid in the nitrating mixture has been shown to improve the yield of 2-nitrobenzaldehyde.[1][2][5] This is believed to occur via a change in the reaction mechanism where the nitronium ion coordinates with the oxygen of the aldehyde group, facilitating an intramolecular rearrangement that favors substitution at the nearby ortho position.[1][2][5][6]

Synthesizing the para isomer as the major product through direct nitration of benzaldehyde is generally not feasible, as it is formed in minimal, often trace, amounts.[7] Alternative synthetic routes, such as starting from p-nitrotoluene, are typically employed for the synthesis of 4-nitrobenzaldehyde.

Q3: What are the most common byproducts, and how can their formation be minimized?

Common byproducts in the nitration of benzaldehyde include:

  • Other positional isomers : Primarily para-nitrobenzaldehyde.[1]

  • Dinitrated products : Formed when the reaction is too vigorous or the concentration of the nitrating agent is too high.[1]

  • Oxidation of the aldehyde : The aldehyde group can be oxidized to a carboxylic acid (e.g., nitrobenzoic acids) by the strong oxidizing conditions of the nitrating mixture.[1][8]

To minimize these byproducts, the following precautions are critical:

  • Strict Temperature Control : Nitration is a highly exothermic reaction. Maintaining a low and constant temperature, typically between 0-15°C, is essential to prevent over-nitration and oxidation side reactions.[1][2][9]

  • Controlled Reagent Addition : The benzaldehyde derivative should be added slowly and dropwise to the nitrating mixture to manage the reaction exotherm.[1][7]

  • Stoichiometry : Using a controlled molar ratio of the nitrating agent can reduce the likelihood of dinitration.[1]

Q4: My isomer mixture is difficult to separate. What are the recommended purification techniques?

Separating nitrobenzaldehyde isomers can be challenging due to their similar physical properties.

  • Distillation : Direct fractional distillation is not recommended due to significant safety hazards. The decomposition temperatures of the isomers are close to their boiling points, which can lead to uncontrolled, explosive decomposition.[7]

  • Fractional Crystallization : This method is often inefficient because the melting points of the isomers can be very close, leading to co-crystallization.[7]

  • Acetal Derivatization : A highly effective and common industrial method is to convert the isomer mixture into their corresponding acetals (e.g., by reacting with ethylene glycol to form 1,3-dioxolane derivatives).[5][7][10] These acetal isomers have more distinct physical properties, allowing for efficient separation by fractional distillation or stereoselective crystallization.[5][7] The separated acetals are then hydrolyzed back to the pure aldehyde isomers.[10]

  • Adsorptive Separation : Methods using adsorbents like Y-type zeolites have been developed to selectively adsorb one isomer (e.g., the ortho-isomer) from a mixture.[11]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield of the Desired Isomer

Symptom: The overall yield of the target nitrobenzaldehyde isomer is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Nitration is highly temperature-sensitive. Ensure the temperature is strictly maintained within the optimal range for your desired isomer. For standard meta-nitration, this is typically 0-15°C.[1][2] Use a reliable thermometer and an efficient cooling bath (ice-salt or cryocooler).
Incorrect Nitrating Agent Composition The ratio of nitric acid to sulfuric acid directly influences the isomer distribution.[10] To favor meta substitution, a standard sulfonitric mixture is effective. To increase the proportion of the ortho isomer, increase the relative amount of nitric acid.[1][5]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If starting material remains, consider extending the reaction time or slightly increasing the temperature, but be cautious of byproduct formation.
Loss During Work-up/Purification Product can be lost during aqueous work-up if the nitrobenzaldehyde has some solubility in water. Ensure efficient extraction with a suitable organic solvent. For purification, the acetal derivatization route is highly recommended to minimize losses associated with inefficient fractional crystallization.[7]
Ipso-Substitution In some substituted benzaldehydes, particularly those with activating groups para to the aldehyde, the aldehyde group itself can be replaced by a nitro group (ipso-substitution).[12] If you suspect this is occurring, you may need to reconsider your synthetic strategy or protect the aldehyde group.
Problem 2: Excessive Byproduct Formation

Symptom: Analysis of the crude product (by NMR, GC, or LC-MS) shows significant amounts of dinitrated products or oxidized species (nitrobenzoic acids).

Possible Causes & Solutions:

Possible Cause Suggested Solution
Poor Temperature Control This is the most common cause. Runaway temperatures dramatically increase the rates of side reactions. Add the substrate dropwise to the nitrating mixture, ensuring the rate of addition does not cause the temperature to exceed the set limit (e.g., 15°C).[1][9]
Excess Nitrating Agent Using a large excess of the nitrating agent will promote dinitration. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[1]
Prolonged Reaction Time While the reaction needs to go to completion, excessively long reaction times at room temperature can lead to oxidation. Monitor the reaction and quench it soon after the starting material is consumed.[1]
Concentrated Reagents Using reagents that are too concentrated (e.g., oleum instead of concentrated sulfuric acid) can lead to harsher reaction conditions and more byproducts.[2] Use the appropriate grade of acids as specified in a validated protocol.

Visualizing the Process

Understanding the underlying principles and workflows is key to successful synthesis.

Reaction Mechanism: Directing Effects in Benzaldehyde Nitration

The diagram below illustrates why the meta position is electronically favored for electrophilic attack. The resonance structures for the carbocation intermediate show that attack at the ortho and para positions results in a highly unstable resonance contributor where a positive charge is placed adjacent to the electron-withdrawing aldehyde group. The meta intermediate avoids this destabilizing arrangement.

G Electronic Preference for Meta-Nitration of Benzaldehyde cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_attack Attack at Ortho Position ortho_destabilized Unstable Intermediate (Adjacent Positive Charges) ortho_attack->ortho_destabilized Leads to meta_attack Attack at Meta Position meta_stable More Stable Intermediate (No Adjacent Positive Charges) meta_attack->meta_stable Leads to para_attack Attack at Para Position para_destabilized Unstable Intermediate (Adjacent Positive Charges) para_attack->para_destabilized Leads to Start Benzaldehyde + NO₂⁺ Start->ortho_attack Start->meta_attack Start->para_attack

Caption: Electronic preference for meta-nitration of benzaldehyde.

Experimental Workflow: Isomer Separation via Acetal Formation

For mixtures that are difficult to separate directly, the following workflow is highly effective.

G Isomer Separation Workflow A Crude Product: Mixture of o- and m-Nitrobenzaldehyde B Acetalization: + Ethylene Glycol + Acid Catalyst A->B C Mixture of Acetal Isomers (o- and m-nitrophenyl-1,3-dioxolane) B->C D Separation: Fractional Distillation or Stereoselective Crystallization C->D E1 Pure Ortho-Acetal D->E1 E2 Pure Meta-Acetal D->E2 F1 Hydrolysis: + H₃O⁺ E1->F1 F2 Hydrolysis: + H₃O⁺ E2->F2 G1 Pure o-Nitrobenzaldehyde F1->G1 G2 Pure m-Nitrobenzaldehyde F2->G2

Sources

Technical Support Center: Troubleshooting Low Yield in Schiff Base Condensation with Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Schiff base condensation reactions, particularly when working with sterically hindered amines. Here, we move beyond simple procedural lists to delve into the causality behind common experimental roadblocks and provide field-proven solutions.

Introduction: The Challenge of Steric Hindrance

Schiff base formation, the condensation of a primary amine with an aldehyde or ketone, is a cornerstone of synthetic chemistry.[1] However, when one of the coupling partners, particularly the amine, is sterically hindered, the reaction kinetics can be significantly impeded. Bulky substituents near the amine's nitrogen atom can physically obstruct its nucleophilic attack on the carbonyl carbon, leading to frustratingly low yields or even complete reaction failure.[2][3] This guide provides a structured approach to troubleshooting these challenging reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base yield consistently low when using a hindered amine?

A1: Low yields in these reactions are typically due to a combination of factors:

  • Steric Hindrance: The bulky groups on the amine physically block the approach to the carbonyl carbon. This increases the activation energy of the reaction.[4]

  • Reversibility of the Reaction: Schiff base formation is an equilibrium reaction that produces water as a byproduct.[5][6] If water is not removed, it can hydrolyze the imine product back to the starting materials, thus lowering the yield.[7]

  • Electronic Effects: Electron-donating groups on the aldehyde can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the amine.[2]

  • Suboptimal pH: The reaction is often acid-catalyzed, but too much acid will protonate the amine, rendering it non-nucleophilic.[5] The ideal pH is typically mildly acidic, around 4-5.[5][8]

Q2: I'm not seeing any product formation at all. What are the most likely causes?

A2: A complete lack of product formation, even after an extended reaction time, points to more fundamental issues:

  • Extreme Steric Hindrance: In some cases, the steric bulk of both the amine and the carbonyl compound may be so great that the reaction is kinetically prohibitive under standard conditions.

  • Incorrect Catalyst or pH: The absence of a necessary acid catalyst or a reaction medium that is too acidic or basic can completely halt the reaction.

  • Low Reaction Temperature: Condensations involving hindered substrates often require higher temperatures to overcome the activation energy barrier.

  • Decomposition of Starting Materials: One or both of your starting materials may be unstable under the reaction conditions.

Q3: How can I effectively remove water from my reaction?

A3: Water removal is critical for driving the equilibrium towards the product.[9] Several methods can be employed:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a highly effective method.[7][10][11]

  • Drying Agents: Adding a dehydrating agent like molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate directly to the reaction mixture can sequester the water as it is formed.[7][12]

  • High-Boiling Solvents: Simply running the reaction at a temperature above the boiling point of water can sometimes be sufficient, though less controlled.

Troubleshooting Workflow

When faced with a low-yielding Schiff base condensation with a hindered amine, a systematic approach to optimization is key. The following workflow outlines a logical progression of troubleshooting steps.

TroubleshootingWorkflow Start Low Yield Observed WaterRemoval Step 1: Enhance Water Removal - Dean-Stark Apparatus - Molecular Sieves Start->WaterRemoval Catalysis Step 2: Optimize Catalysis - Screen Acid Catalysts (e.g., p-TsOH, Sc(OTf)3) - Titrate Catalyst Loading WaterRemoval->Catalysis If yield is still low Success Improved Yield WaterRemoval->Success If successful Conditions Step 3: Adjust Reaction Conditions - Increase Temperature - Prolong Reaction Time Catalysis->Conditions If yield is still low Catalysis->Success If successful Solvent Step 4: Solvent Screening - Toluene, Xylene, DMF, NMP Conditions->Solvent If yield is still low Conditions->Success If successful Solvent->Success If successful Reassess Re-evaluate Substrate Compatibility Solvent->Reassess If no improvement

Caption: A systematic workflow for troubleshooting low yields in hindered Schiff base condensations.

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Proceeds Very Slowly

Causality: The primary reason for a stalled or slow reaction is the high activation energy due to steric hindrance. The nucleophilic amine has difficulty accessing the electrophilic carbonyl carbon.

Solutions:

  • Increase Thermal Energy:

    • Rationale: Higher temperatures provide the molecules with more kinetic energy to overcome the activation barrier.

    • Protocol: Gradually increase the reaction temperature in 10-20°C increments. If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Optimize Acid Catalysis:

    • Rationale: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a better target for the weakly nucleophilic hindered amine.[2]

    • Protocol:

      • If no catalyst was used, introduce a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[5]

      • If an acid catalyst is already in use, screen other catalysts. Lewis acids such as zinc chloride (ZnCl₂), or scandium triflate (Sc(OTf)₃) can be effective.

      • Carefully titrate the catalyst loading. Too much acid can protonate the amine, shutting down the reaction.[5]

Table 1: Common Acid Catalysts for Hindered Schiff Base Condensation

CatalystTypical Loading (mol%)SolventNotes
p-Toluenesulfonic acid (p-TsOH)1-5Toluene, XyleneA strong organic acid, effective but can cause side reactions if used in excess.
Acetic Acid5-10Ethanol, TolueneA milder acid, good starting point for sensitive substrates.
Scandium (III) triflate0.1-1Dichloromethane, TolueneA Lewis acid that can be effective at very low loadings.
Zinc Chloride (ZnCl₂)5-10Toluene, THFAnother common Lewis acid catalyst.
Issue 2: Low Conversion Despite Forcing Conditions

Causality: If the reaction does not proceed to completion even at high temperatures and with optimized catalysis, the equilibrium is likely not being effectively shifted towards the products. This is almost always due to the presence of water.

Solutions:

  • Azeotropic Water Removal:

    • Rationale: This is the most robust method for continuous water removal, physically separating it from the reaction mixture and preventing the reverse reaction.

    • Protocol: See the detailed experimental protocol below for setting up a Dean-Stark apparatus. Ensure the chosen solvent forms a lower-boiling azeotrope with water.

  • In-Situ Chemical Dehydration:

    • Rationale: Molecular sieves act as a "sponge" for water, trapping it within their porous structure. This is a convenient alternative to a Dean-Stark setup, especially for smaller-scale reactions.

    • Protocol:

      • Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven overnight.

      • Add the activated sieves to the reaction mixture at the start of the reaction. Use a generous amount (e.g., 1-2 times the weight of the limiting reagent).

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Condensation with a Hindered Amine using a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.[13]

  • Reagents: To the round-bottom flask, add the aldehyde (1.0 eq.), the hindered amine (1.0-1.2 eq.), the chosen acid catalyst (see Table 1), and the solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is complete when no more water is collected in the Dean-Stark trap and the starting materials are consumed.

  • Workup: Allow the reaction to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

DeanStarkSetup cluster_0 Dean-Stark Apparatus Condenser Reflux Condenser Trap Dean-Stark Trap Condenser->Trap Condensate Drips Flask Reaction Flask Trap->Flask Solvent Returns Flask->Condenser Vapor Rises Heat Heating Mantle Heat->Flask

Caption: A simplified representation of a Dean-Stark apparatus setup for azeotropic water removal.

Advanced Strategies

  • Metal-Templated Synthesis: In particularly challenging cases, a metal ion can be used as a template to pre-organize the reactants, facilitating the condensation.[14] For example, Ni(II) can act as a square template to drive the formation of tetra-aza macrocycles.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by rapidly and efficiently heating the reaction mixture.[15]

References

  • ResearchGate. (2015). Is it necessary to remove water during schiff base synthesis?. Retrieved from [Link]

  • D'Acquarica, I., et al. (2017). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 22(9), 1465. Retrieved from [Link]

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]

  • Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as Antibacterial Activity Test. Retrieved from [Link]

  • Bencini, A., & Lippolis, V. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 26(11), 3321. Retrieved from [Link]

  • ChemHelpASAP. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]

  • Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 58, 79-88. Retrieved from [Link]

  • ResearchGate. (2024). How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine?. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Reddit. (2024). Synthesis of Schiff base. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from [Link]

  • IntechOpen. (2023). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]

  • Rasayan Journal. (n.d.). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. Retrieved from [Link]

  • ResearchGate. (2015). Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. Retrieved from [Link]

  • ResearchGate. (2024). Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence.... Retrieved from [Link]

  • ResearchGate. (2014). Who one can do Schiff base synthesis and get rid of water by product?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Retrieved from [Link]

  • Google Patents. (n.d.). Method of reducing a schiff base.
  • International Journal of Engineering and Applied Sciences. (2022). A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. Retrieved from [Link]

  • JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its derivatives. This guide is designed to provide practical, field-proven insights into the common purification challenges associated with this class of compounds. The unique electronic nature of these molecules, arising from the interplay of electron-withdrawing (chloro, nitro) and electron-donating (hydroxyl) groups, presents specific hurdles in achieving high purity.[1][2] This resource offers troubleshooting guides and FAQs to help you navigate these complexities and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its derivatives. Each answer is framed to not only provide a solution but also to explain the underlying chemical principles.

Issue 1: Consistently Low Yield of the Final Product

Question: My overall yield of the target derivative is consistently low, even when TLC analysis suggests the reaction has gone to completion. What are the likely causes and how can I fix this?

Answer: Low yield is a frequent challenge that can originate from multiple stages of your workflow. Let's break down the common culprits:

  • Suboptimal Reaction Conditions: The nitration step is highly sensitive to temperature. Poor temperature control can lead to the formation of undesired isomers or side products, which are then lost during purification.[3] For nitration reactions on substituted benzaldehydes, maintaining a low temperature (typically 0-10°C) is critical to control the exothermic reaction and enhance regioselectivity.[3][4]

    • Solution: Use an ice/salt bath to maintain a stable low temperature during the dropwise addition of the nitrating agent. Monitor the internal reaction temperature closely with a thermometer.

  • Formation of Hard-to-Separate Isomers: The synthesis of substituted chloronitrobenzaldehydes is well-documented to produce a mixture of isomers.[4][5] For example, the nitration of 2-chlorobenzaldehyde often yields both the desired 2-chloro-5-nitrobenzaldehyde and the 2-chloro-3-nitrobenzaldehyde isomer.[3] A significant portion of your starting material may be converted to an isomer that is subsequently removed during purification, drastically lowering your effective yield.

    • Solution: While difficult to eliminate entirely, careful temperature control can influence the isomer ratio. The primary solution lies in an efficient purification strategy, such as the suspension method described in the FAQs, which leverages solubility differences between isomers.[5]

  • Losses During Work-up and Purification: The desired product can be lost during aqueous work-ups, extractions, and recrystallization. The phenolic hydroxyl group can be deprotonated in basic conditions, increasing the compound's aqueous solubility and leading to losses in the aqueous phase during extraction.

    • Solution: During work-up, ensure the aqueous phase is acidified to a neutral or slightly acidic pH before extraction to keep the hydroxyl group protonated. When performing recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation and recovery.

Issue 2: Persistent Impurities Detected by NMR/LC-MS

Question: After purification by recrystallization, I still see persistent impurity peaks in my ¹H NMR and LC-MS spectra. What could these be and how do I remove them?

Answer: Identifying the source of impurities is the first step to eliminating them.

  • Isomeric Impurities: As discussed, positional isomers are the most common process-related impurity.[5] They often have very similar polarities, making them difficult to separate by standard column chromatography or recrystallization.

    • Solution: A "suspension/slurry" method can be highly effective. This involves stirring the crude solid mixture in a solvent system where the desired isomer has very low solubility, while the undesired isomer is more soluble. The pure, desired product can then be isolated by simple filtration.[3] For chloronitrobenzaldehyde isomers, solvent systems like methanol/water or acetone/water at low temperatures (0-10°C) have proven effective.[3]

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have starting materials in your crude product.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent before quenching the reaction.[1] If starting material persists, consider extending the reaction time or slightly increasing the temperature.

  • Oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation to a carboxylic acid (e.g., 5-chloro-2-hydroxy-3-nitrobenzoic acid), especially if the reaction is exposed to air for extended periods at high temperatures or if oxidizing agents are present.[4]

    • Solution: This impurity can often be removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild basic solution like saturated sodium bicarbonate. The carboxylic acid impurity will be deprotonated and move to the aqueous layer, while the desired aldehyde remains in the organic layer. Be sure to re-acidify the organic layer before drying and solvent evaporation.

Issue 3: Product Crashes Out as an Oil or Dark Tar During Recrystallization

Question: I'm trying to recrystallize my crude product, but it either separates as a dark oil or fails to crystallize altogether. What's going wrong?

Answer: Oiling out is a common recrystallization problem, often caused by one of the following:

  • The Solvent is Too Good: If the boiling point of your recrystallization solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and its impurities), the solid will melt instead of dissolving, forming an oil. The melting point of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is approximately 110°C.[6]

    • Solution: Choose a solvent or solvent system with a lower boiling point. For instance, instead of DMF, try ethanol/water or toluene/petroleum ether mixtures.[7]

  • High Impurity Levels: A high concentration of impurities can significantly depress the melting point of your product, leading to oiling out.

    • Solution: First, try to remove some of the impurities using a different technique. A simple "plug" of silica gel can be effective. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), pass it through a short column (plug) of silica gel, and elute with a slightly more polar solvent. This can remove baseline impurities and colored tars, making subsequent recrystallization more successful.

  • Cooling Too Rapidly: Shock-cooling a saturated solution can cause the product to precipitate rapidly as an amorphous solid or oil, trapping impurities.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature, then transfer it to an ice bath to complete the crystallization process. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for recrystallizing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde derivatives?

A1: Recrystallization is a powerful technique for purifying these compounds when done correctly. The key is selecting the right solvent. Ideal solvents should dissolve the compound well when hot but poorly when cold.

Solvent SystemApplication NotesReference
Ethanol/Water A versatile system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool slowly.[1]
Toluene/Petroleum Ether Good for less polar derivatives. Dissolve in hot toluene and add petroleum ether until the cloud point is reached.[7]
Dilute Acetic Acid Has been used effectively for related chloronitrobenzaldehydes. Use with caution and ensure all acid is removed from the final product.[5]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: Choose an appropriate solvent system from the table above or by testing small quantities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator.

Q2: How do I select the right conditions for column chromatography?

A2: Column chromatography is used when recrystallization is ineffective, particularly for separating compounds with similar polarities, like isomers.

  • TLC Analysis First: The first step is always to analyze your crude mixture by TLC. This will tell you how many components are present and help you choose a solvent system.

  • Choosing the Eluent (Solvent System): The goal is to find a solvent system that gives your desired product an Rf (retention factor) of ~0.3 .

    • Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • For these derivatives, a common starting point is a hexane/ethyl acetate mixture.

    • If your compounds are streaking on the TLC plate, it may be due to the acidic phenol group. Adding a small amount (~0.5-1%) of acetic acid to the eluent can often resolve this issue. Conversely, if dealing with basic derivatives (e.g., Schiff bases), adding a small amount of triethylamine can prevent streaking.[8]

  • Choosing the Stationary Phase: For most applications, standard silica gel (SiO₂) is the stationary phase of choice.

Q3: Which analytical techniques are best for confirming the purity of my final product?

A3: A combination of methods is always recommended for a comprehensive assessment of purity.[9][10]

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. It provides structural confirmation and can reveal the presence of impurities, often allowing for their identification. The integration of the peaks can be used for quantitative analysis (qNMR).[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A pure compound should show a single major peak. The area under the peak is proportional to its concentration. It is highly sensitive and can detect trace impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. GC separates the components of the mixture, and MS provides the mass of each component, which is invaluable for identifying impurities.[3]

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[12]

Q4: How do the functional groups on 5-Chloro-2-hydroxy-3-nitrobenzaldehyde affect its reactivity and purification?

A4: The electronic properties of the substituents are central to the molecule's behavior.

  • Aldehyde (-CHO): The primary site for reactions like condensation to form Schiff bases or Henry nitroaldol reactions.[1][8][13] It is also susceptible to oxidation to a carboxylic acid.

  • Nitro (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its presence increases the electrophilicity of the aldehyde group, making it more reactive.[2][14]

  • Hydroxyl (-OH): An electron-donating group. Its acidity means it can be deprotonated, which can be exploited for purification (acid-base extraction) but can also lead to solubility issues or streaking in chromatography if not properly managed.

  • Chloro (-Cl): An electron-withdrawing group that also deactivates the ring.

The combination of these groups creates a complex electronic environment that dictates the molecule's reactivity and physical properties, which in turn influences the choice of purification strategy.

Visualized Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Obtained tlc Analyze by TLC start->tlc single_spot Single Major Spot? tlc->single_spot recrystallize Attempt Recrystallization single_spot->recrystallize Yes isomers Isomers or Close Spots on TLC? single_spot->isomers No oiling_out Product Oils Out or Fails to Crystallize? recrystallize->oiling_out success Pure Solid (Verify by NMR/MP) oiling_out->success No column Purify by Column Chromatography oiling_out->column Yes column->success isomers->column No slurry Use Suspension/Slurry Method isomers->slurry Yes slurry->success

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

  • How to test the purity of benzaldehyde? . Blog. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies . ResearchGate. [Link]

  • 5-Chloro-2-hydroxy-3-nitrobenzaldehyde | C7H4ClNO4 . PubChem. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . ResearchGate. [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde . ResearchGate. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies . CiteSeerX. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde . Preprints.org. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum . RSC Publishing. [Link]

  • Safety Assessment of Benzaldehyde as Used in Cosmetics . Cosmetic Ingredient Review. [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands . PMC. [Link]

  • EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? . ResearchGate. [Link]

  • Struggling with the purification of a nitroaldol product . Reddit. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY . Jetir.org. [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Substituted Salicylaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, Schiff bases, particularly those derived from salicylaldehyde, have emerged as a promising class of compounds. Their synthetic accessibility, structural versatility, and broad spectrum of biological activities make them a focal point of research in medicinal chemistry.[1] This guide provides a comprehensive comparison of the antimicrobial activity of various substituted salicylaldehyde Schiff bases, offering experimental data, detailed protocols, and an exploration of their structure-activity relationships to aid researchers and drug development professionals in this critical field.

The core structure of a salicylaldehyde Schiff base, characterized by an azomethine or imine group (-C=N-), is crucial for its biological activity.[1][2] This functional group, along with the hydroxyl group of the salicylaldehyde moiety, allows for the formation of stable chelates with metal ions, often leading to a significant enhancement of their antimicrobial properties.[1][3] The lipophilicity of these compounds, a key factor in their ability to penetrate microbial cell membranes, can be fine-tuned through the introduction of various substituents on the salicylaldehyde and amine rings.

Structure-Activity Relationship: The Impact of Substituents

The antimicrobial potency of salicylaldehyde Schiff bases is profoundly influenced by the nature and position of substituents on their aromatic rings. Understanding these structure-activity relationships is paramount for the rational design of more effective antimicrobial agents.

The Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents play a critical role in modulating the antimicrobial activity. Generally, the presence of electron-withdrawing groups, such as nitro (-NO₂) and halogen (-Br, -Cl) groups, on the salicylaldehyde ring tends to enhance the antimicrobial efficacy.[4] This is attributed to an increase in the lipophilicity of the molecule, which facilitates its transport across the lipid-rich microbial cell membranes. Furthermore, these groups can increase the acidity of the phenolic hydroxyl group, potentially leading to stronger interactions with biological targets.

Conversely, the effect of electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), can be more variable. While in some cases they may decrease activity, in others they can contribute to the overall antimicrobial effect, suggesting a complex interplay of electronic and steric factors.

A study on azo-Schiff bases derived from salicylaldehyde demonstrated that compounds with electron-withdrawing substituents exhibited superior antimicrobial activity compared to those with electron-donating groups.[4]

The Influence of Halogen Substituents

Halogenation of the salicylaldehyde ring is a common strategy to enhance antimicrobial activity. The position and nature of the halogen atom are important. For instance, dihalogenated derivatives have been shown to possess improved antibacterial and antifungal properties. However, it is important to note that increased halogenation can also lead to higher cytotoxicity.

Comparative Antimicrobial Activity: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted salicylaldehyde Schiff bases against common Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] A lower MIC value indicates a higher antimicrobial potency.

Schiff Base DerivativeSubstituent(s)Test OrganismMIC (µg/mL)Reference
Salicylidene-2-aminobenzoic acid2-COOHPseudomonas aeruginosa50[6]
Salicylidene-4-aminobenzoic acid4-COOHVarious bacteria100-200[6]
2-[(naphthalene-2-ylimino)methyl]phenolNaphthylPseudomonas aeruginosa50[6]
2-[(naphthalene-2-ylimino)methyl]phenolNaphthylEscherichia coli50[6]
2,2'-[benzene-1,4-diylbis(nitrilomethylylidene)]diphenolp-phenylenediamineEscherichia coli50[6]
N'-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide5-NO₂Staphylococcus aureus16[7]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action of salicylaldehyde Schiff bases is multifaceted and not fully elucidated. However, several key theories have been proposed:

  • Cell Wall and Membrane Disruption: The lipophilic nature of these compounds allows them to penetrate the bacterial cell wall and disrupt the cell membrane's integrity. This can lead to the leakage of essential intracellular components and ultimately, cell death.[5] Some studies suggest that Schiff bases with nitro and hydroxyl substituents can disrupt the respiratory chain, leading to a burst of reactive oxygen species (ROS) that damage cellular components.[7]

  • Enzyme Inhibition: The azomethine nitrogen atom can form hydrogen bonds with the active sites of various cellular enzymes, interfering with their normal function and disrupting essential metabolic pathways.[8]

  • Inhibition of Protein and Nucleic Acid Synthesis: Some Schiff bases have been shown to inhibit protein synthesis and the production of nucleic acids, crucial processes for bacterial survival and replication.[9]

  • Chelation and Metal Ion Interference: As potent chelating agents, Schiff bases can bind to essential metal ions within the microbial cell, disrupting their biological functions. The resulting metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[1]

The following diagram illustrates the proposed mechanisms of antimicrobial action:

Antimicrobial Mechanism of Salicylaldehyde Schiff Bases cluster_schiff_base Substituted Salicylaldehyde Schiff Base SB Schiff Base Membrane Cell Wall & Membrane Disruption SB->Membrane Lipophilicity Enzymes Enzyme Inhibition SB->Enzymes H-bonding via Azomethine group Synthesis Inhibition of Protein & Nucleic Acid Synthesis SB->Synthesis Metals Chelation of Essential Metal Ions SB->Metals Chelation

Caption: Proposed antimicrobial mechanisms of salicylaldehyde Schiff bases.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential.

Synthesis of Substituted Salicylaldehyde Schiff Bases

The synthesis of salicylaldehyde Schiff bases is typically a straightforward one-step condensation reaction.

Step-by-Step Methodology:

  • Dissolution of Reactants: Dissolve equimolar amounts of the substituted salicylaldehyde and the primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: The reaction mixture is then refluxed for a specified period, typically ranging from a few hours to several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated Schiff base is then collected by filtration.

  • Purification: The crude product is washed with the solvent used for the reaction and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

The following diagram outlines the general workflow for the synthesis of salicylaldehyde Schiff bases:

Synthesis_Workflow Start Start Dissolve Dissolve Substituted Salicylaldehyde and Primary Amine in Solvent Start->Dissolve Reflux Reflux Reaction Mixture Dissolve->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter to Collect Precipitate Cool->Filter Wash Wash with Solvent Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize for Purification (Optional) Dry->Recrystallize End End Dry->End Recrystallize->End

Caption: General workflow for the synthesis of salicylaldehyde Schiff bases.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized Schiff base in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram illustrates the experimental workflow for the broth microdilution assay:

MIC_Workflow Start Start Stock Prepare Stock Solution of Schiff Base Start->Stock Dilutions Perform Serial Dilutions in 96-well Plate Stock->Dilutions Inoculate Inoculate Wells with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read and Determine MIC Incubate->Read End End Read->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

Substituted salicylaldehyde Schiff bases represent a versatile and promising platform for the development of new antimicrobial agents. The ease of their synthesis and the ability to modulate their biological activity through targeted substitutions make them highly attractive for further investigation. This guide has provided a comparative overview of their antimicrobial properties, highlighting the importance of structure-activity relationships and providing standardized protocols for their synthesis and evaluation. Future research should focus on a more systematic exploration of a wider range of substituents and the elucidation of their precise mechanisms of action to unlock the full therapeutic potential of this important class of compounds.

References

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. (n.d.). Retrieved from [Link]

  • Antimicrobial activity of azo-Schiff bases from salicylaldehyde. (2024). Retrieved from [Link]

  • Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. (2025). Retrieved from [Link]

  • ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE. (n.d.). Retrieved from [Link]

  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024). Retrieved from [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2020). Retrieved from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). Retrieved from [Link]

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). Retrieved from [Link]

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2012). Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and Other Salicylaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, salicylaldehydes represent a privileged scaffold, a foundational structure upon which a multitude of biologically active compounds are built. Their inherent reactivity and capacity for substitution allow for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive comparison of the anticipated biological activities of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde against a range of other substituted salicylaldehydes. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this analysis extrapolates from robust data on structurally analogous compounds to predict its activity profile and guide future research.

This document is intended for researchers, scientists, and drug development professionals. It delves into the antimicrobial, anticancer, and antioxidant potential of these compounds, supported by experimental data from related molecules, detailed protocols for in vitro validation, and mechanistic insights.

The Chemical Logic of Salicylaldehyde Substitution

The biological activity of salicylaldehyde derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. The parent molecule, salicylaldehyde, possesses modest biological activity. However, the introduction of electron-withdrawing groups like halogens (e.g., chlorine) and nitro groups can dramatically enhance its potency.[1][2]

  • Halogenation: The introduction of a chlorine atom, as in 5-chlorosalicylaldehyde, generally increases the lipophilicity of the molecule. This can facilitate its passage across microbial cell membranes and enhance its interaction with hydrophobic pockets in target proteins.[3]

  • Nitration: The nitro group is a strong electron-withdrawing group that can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) that are toxic to microbial and cancer cells.[4][5] Its presence is often associated with potent antimicrobial and anticancer effects.[1][2][6]

5-Chloro-2-hydroxy-3-nitrobenzaldehyde combines these features, suggesting a synergistic enhancement of its biological activities. The hydroxyl and aldehyde groups are also crucial, as they can form hydrogen bonds and participate in the formation of Schiff bases, which are often the biologically active forms of these molecules.

Comparative Antimicrobial Activity

A systematic study by Pelttari et al. (2007) on the antimicrobial properties of 23 substituted salicylaldehydes provides a strong foundation for our comparative analysis.[1][2] The study utilized the paper disc agar diffusion method to assess activity against a panel of bacteria and fungi.

Based on these findings, we can predict the antimicrobial potential of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde:

CompoundSubstitution PatternGeneral Antimicrobial Activity
SalicylaldehydeUnsubstitutedMinimal activity[1][2]
5-ChlorosalicylaldehydeMonohalogenatedModerate to high activity[1][2]
3-NitrosalicylaldehydeMononitratedModerate to high activity[1][2]
5-NitrosalicylaldehydeMononitratedModerate to high activity[1][2]
3,5-DinitrosalicylaldehydeDinitratedHigh activity[1][2]
5-Chloro-2-hydroxy-3-nitrobenzaldehyde Halogenated & Nitrated Predicted to have high to very high activity

The combination of both a chloro and a nitro group on the salicylaldehyde scaffold is expected to result in potent antimicrobial activity, likely exceeding that of the monosubstituted derivatives.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds like salicylaldehydes is often multifactorial.[7][8][9][10] The primary mechanisms are thought to involve:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the substituted salicylaldehyde allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[7][8]

  • Enzyme Inhibition: The aldehyde group can react with nucleophilic residues (e.g., sulfhydryl groups of cysteine or amino groups of lysine) in microbial enzymes, leading to their inactivation and the disruption of essential metabolic pathways.[7]

  • Generation of Oxidative Stress: The nitro group can be enzymatically reduced by microbial nitroreductases to form radical anions and other reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.[5][11]

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Disruption Membrane Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Enzyme_Inhibition Enzyme Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption ROS_Generation ROS Generation Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Metabolic_Disruption->Cell_Death Cellular_Damage->Cell_Death Salicylaldehyde 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Salicylaldehyde->Membrane_Disruption Salicylaldehyde->Enzyme_Inhibition Salicylaldehyde->ROS_Generation

Caption: Proposed antimicrobial mechanisms of substituted salicylaldehydes.

Comparative Anticancer Activity

The anticancer potential of salicylaldehyde derivatives has been explored in numerous studies, with substitutions playing a key role in their cytotoxicity. Halogenated and nitro-substituted salicylaldehydes and their derivatives have shown promise against various cancer cell lines.[11][12][13][14][15][16]

Compound/Derivative ClassSubstitution PatternObserved Anticancer Activity
Methoxysalicylaldehyde hydrazonesMethoxy groupPotent cytotoxicity against leukemia and breast cancer cell lines[12][14]
5-Nitrosalicylaldehyde benzoylhydrazonesNitro groupNotable cytotoxic activity against leukemic cell lines[12]
Halogenated salicylaldehyde complexesHalogen (Cl, Br)Enhanced cytotoxicity in human cancer cells, with dihalogenated being more potent than monohalogenated[16]
5-Chloro-2-hydroxy-3-nitrobenzaldehyde Halogenated & Nitrated Predicted to exhibit significant cytotoxic activity

The combination of a halogen and a nitro group in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde suggests a high potential for anticancer activity. The electron-withdrawing properties of these substituents can enhance the molecule's ability to interact with biological targets and induce cell death.

Proposed Mechanism of Anticancer Action

The anticancer mechanisms of salicylaldehyde derivatives are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.

Anticancer_Mechanism Compound 5-Chloro-2-hydroxy- 3-nitrobenzaldehyde Cell Cancer Cell Compound->Cell CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Compound->CellCycleArrest ROS Increased Intracellular ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycleArrest->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of substituted salicylaldehydes.

Comparative Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[17] The antioxidant capacity of substituted salicylaldehydes is influenced by their substitution pattern.

  • Hydroxyl Group: The phenolic hydroxyl group is the primary contributor to antioxidant activity.

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups like the nitro group can have a more complex effect. While they may decrease the hydrogen-donating ability of the hydroxyl group, they can also contribute to radical stability.

  • Halogenation: The effect of halogenation on antioxidant activity is not straightforward and can depend on the specific assay and the overall electronic properties of the molecule.[15]

While some nitro compounds have been shown to possess antioxidant activity, the strong electron-withdrawing nature of the nitro group in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde might temper its direct radical scavenging ability compared to unsubstituted or electron-donating group-substituted phenols.[18] However, its ability to modulate cellular redox systems could contribute to an overall antioxidant effect in a biological context.

Compound/Derivative ClassSubstitution PatternReported Antioxidant Activity
Salicylaldehyde Phenylhydrazone DerivativesVarious substitutionsSome derivatives show significant DPPH radical scavenging activity[19][20]
Halogenated Schiff basesHalogenatedReported to have antioxidant properties[15]
Nitro-substituted compoundsNitro groupVariable activity; some show good radical scavenging, while others are less active
5-Chloro-2-hydroxy-3-nitrobenzaldehyde Halogenated & Nitrated Predicted to have moderate direct antioxidant activity, with potential for indirect effects

Experimental Protocols for Validation

To empirically validate the predicted biological activities of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, the following standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

Methodology:

  • Prepare Microbial Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plates: Uniformly spread the microbial suspension over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.[5]

  • Add Test Compound: Prepare stock solutions of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and other salicylaldehydes in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each test compound solution to the wells.

  • Controls: Use the solvent as a negative control and a standard antibiotic/antifungal agent as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 25-30°C for 48-72 hours (for fungi).[5]

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion A Prepare Microbial Inoculum B Lawn Culture on Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and other salicylaldehydes for a specified duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[4][22] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability & IC50 F->G

Sources

A Comparative Guide to the Cytotoxicity of Halogenated vs. Non-Halogenated Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Salicylaldehyde and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their chemical scaffold allows for a wide range of structural modifications, each influencing their biological activity. A key area of investigation is the impact of halogenation on their cytotoxic properties. This guide provides an in-depth comparison of halogenated and non-halogenated salicylaldehyde derivatives, supported by experimental data, to elucidate the structure-activity relationships that govern their efficacy.

The Influence of Halogenation on Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecular structure is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can profoundly impact a molecule's lipophilicity, electronic character, and metabolic stability. An increase in lipophilicity can enhance the ability of a compound to cross cell membranes, leading to higher intracellular concentrations. Furthermore, the electron-withdrawing nature of halogens can alter the reactivity of the molecule, potentially enhancing its interaction with biological targets.

Comparative Cytotoxicity: A Data-Driven Analysis

Recent studies have demonstrated that the presence, number, and type of halogen substituent on the salicylaldehyde ring can significantly influence the cytotoxic activity of its derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values of various salicylaldehyde derivatives against a panel of human cancer cell lines.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Non-Halogenated 3-methoxysalicylaldehyde-derived hydrazonesHL-60 (Leukemia)Potent cytotoxicity[1]
5-methoxysalicylaldehyde-derived hydrazonesMCF-7 (Breast Cancer)Significant activity[1]
4-methoxy-derived hydrazone 12K-562 (Leukemia)0.03[2]
4-methoxy-derived hydrazone 14K-562 (Leukemia)0.05[2]
4-methoxy-derived hydrazone 12HL-60 (Leukemia)0.04[2]
4-methoxy-derived hydrazone 14HL-60 (Leukemia)0.06[2]
4-methoxy-derived hydrazone 12MCF-7 (Breast Cancer)0.23[2]
4-methoxy-derived hydrazone 14MCF-7 (Breast Cancer)0.23[2]
Halogenated 5-bromosalicylaldehyde-derived hydrazonesSKW-3 and HL-60 (Leukemia)Heightened activity[1][3]
Ru(II) complex with 5-bromosalicylaldehydeA270 (Ovarian)2.5 ± 0.5[4]
Ru(II) complex with 3,5-dibromosalicylaldehydeA270 (Ovarian)1.5 ± 0.2[4]
Ru(II) complex with 5-chlorosalicylaldehydeA270 (Ovarian)5.5 ± 0.5[4]
Ru(II) complex with 3,5-dichlorosalicylaldehydeA270 (Ovarian)1.7 ± 0.3[4]

The data clearly indicates a trend where halogenation, particularly with bromine and in multiple positions, enhances the cytotoxic potential of salicylaldehyde derivatives. For instance, Ru(II) complexes with dihalogenated salicylaldehyde ligands exhibit greater cytotoxicity compared to their monohalogenated counterparts.[5][6] Specifically, derivatives containing bromine tend to be more cytotoxic than those with chlorine.[4][6] It is also noteworthy that non-halogenated derivatives, such as those with methoxy groups, can exhibit very high cytotoxic activity, sometimes in the nanomolar range.[2]

Unraveling the Mechanism of Action

The cytotoxic effects of salicylaldehyde derivatives, especially the more potent halogenated versions, are often attributed to a multi-faceted mechanism of action. Studies on Ru(II) complexes of halogenated salicylaldehyde have shown that these compounds can induce cell cycle arrest, typically in the G0/G1 phase, and trigger apoptosis.[4][5][6] A key finding is that the bromine-containing complexes are particularly effective at increasing intracellular reactive oxygen species (ROS) levels and causing mitochondrial dysfunction, which are well-known triggers of programmed cell death.[4][5][6]

Mechanism_of_Action cluster_cell Cancer Cell Halogenated_Derivative Halogenated Salicylaldehyde Derivative Cellular_Uptake Cellular Uptake Halogenated_Derivative->Cellular_Uptake ROS_Generation Increased ROS Generation Cellular_Uptake->ROS_Generation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Cellular_Uptake->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Generalized mechanism of action for halogenated salicylaldehyde derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10^5 cells/well for adherent cells or 3 x 10^5 cells/well for suspension cells) in 100 µL of culture medium per well.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (halogenated and non-halogenated salicylaldehyde derivatives) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include control wells: untreated cells (vehicle control) and medium only (blank).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compounds Incubation_24h->Compound_Addition Incubation_72h Incubate for 72h Compound_Addition->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End SAR_Summary cluster_halogen_details Halogenation Details Salicylaldehyde_Scaffold Salicylaldehyde Scaffold Halogenation Halogenation Salicylaldehyde_Scaffold->Halogenation Non_Halogenation Other Substituents (e.g., Methoxy) Salicylaldehyde_Scaffold->Non_Halogenation Increased_Cytotoxicity_H Increased Cytotoxicity Halogenation->Increased_Cytotoxicity_H Generally Dihalogenation Dihalogenation > Monohalogenation Halogenation->Dihalogenation Bromine Bromine > Chlorine Halogenation->Bromine Increased_Cytotoxicity_NH Increased Cytotoxicity Non_Halogenation->Increased_Cytotoxicity_NH Can also lead to

Caption: Key structure-activity relationships for salicylaldehyde derivatives.

Conclusion

References

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. Dalton Transactions (RSC Publishing). [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. [Link]

  • Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. PubMed. [Link]

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]

  • Studying the impact of chitosan salicylaldehyde/schiff base/CuFe2O4 in PC3 cells via theoretical studies and inhibition of PI3K/AKT/mTOR signalling. National Institutes of Health. [Link]

  • Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant an. SciSpace. [Link]

  • Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo. PubMed Central. [Link]

  • The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. ResearchGate. [Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. PubMed. [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. [Link]

  • Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. PubMed. [Link]

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. National Institutes of Health. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program (NTP). [Link]

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A Senior Application Scientist's Guide to the Comparative Study of Metal Complexes of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

Substituted salicylaldehydes and their metal complexes are a cornerstone of coordination chemistry, demonstrating a remarkable breadth of structural diversity and practical applications, including in catalysis, materials science, and particularly, in medicinal chemistry. The strategic placement of electron-withdrawing and sterically influential groups on the salicylaldehyde ring can profoundly modulate the electronic and geometric properties of the resulting metal complexes, thereby fine-tuning their biological activity.

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a ligand of significant interest. The presence of a chloro group at the 5-position and a nitro group at the 3-position—both potent electron-withdrawing groups—is expected to influence the acidity of the phenolic proton and the electron density on the coordinating carbonyl oxygen. This electronic perturbation, combined with the steric bulk of the substituents, dictates the coordination behavior with various metal ions and, consequently, the physicochemical and biological properties of the complexes.

While direct and extensive comparative studies on the metal complexes of this specific ligand are not abundant in existing literature, this guide provides a comprehensive framework for researchers and drug development professionals on how to conduct such a study. We will draw upon established methodologies for similar substituted salicylaldehyde and Schiff base complexes to outline a robust experimental plan, from synthesis and characterization to the evaluation of biological potential. This document serves as both a practical protocol and a conceptual roadmap for elucidating the structure-activity relationships within this promising class of compounds.

Part 1: Synthesis and Coordination Chemistry

The first phase of a comparative study involves the synthesis of a series of metal complexes, typically with first-row transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), which are known for their interesting coordination geometries and biological relevance.

General Synthetic Protocol

The synthesis of metal complexes with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is generally a straightforward process involving the reaction of the ligand with a metal salt in a suitable solvent.

Rationale for Experimental Choices:

  • Solvent: Ethanol or methanol are commonly employed due to their ability to dissolve both the organic ligand and the metal salts, and their ease of removal from the reaction mixture.

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is typically used, as the ligand is expected to act as a bidentate chelator, leading to octahedral or square planar geometries.

  • pH Adjustment: The addition of a weak base, such as sodium acetate or a few drops of an amine, can facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination to the metal ion.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2 mmol of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde in 20 mL of absolute ethanol with gentle heating.

  • Metal Salt Solution: In a separate flask, dissolve 1 mmol of the chosen metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O) in 10 mL of ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-3 hours. The formation of a colored precipitate often indicates complex formation.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials, and then with diethyl ether.

  • Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂.

Visualizing the Synthetic Workflow

synthetic_workflow cluster_prep Preparation of Reactants cluster_reaction Reaction and Complexation cluster_isolation Isolation and Purification Ligand Dissolve Ligand in Ethanol Mixing Mix Ligand and Metal Salt Solutions Ligand->Mixing MetalSalt Dissolve Metal Salt in Ethanol MetalSalt->Mixing Reflux Reflux for 2-3 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Ethanol and Ether Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Final Metal Complex Drying->Product

Caption: Workflow for the synthesis of metal complexes.

Part 2: Physicochemical Characterization and Comparative Analysis

Thorough characterization is crucial to confirm the formation of the desired complexes and to elucidate their structural and electronic properties. A comparative analysis of the data obtained for different metal complexes provides insights into the influence of the metal ion.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand.

  • Rationale: The vibrational frequencies of functional groups involved in coordination (e.g., -OH and -C=O) are expected to shift upon complexation.

  • Expected Observations:

    • The broad band corresponding to the phenolic -OH group (around 3200-3400 cm⁻¹) in the free ligand should disappear in the spectra of the complexes, indicating deprotonation and coordination of the phenolic oxygen.

    • The stretching vibration of the carbonyl group (νC=O), typically around 1650-1700 cm⁻¹, is expected to shift to a lower frequency upon coordination to the metal ion, due to the donation of electron density from the carbonyl oxygen to the metal.

    • The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to the formation of M-O bonds.

2. UV-Visible Spectroscopy

Electronic spectra provide information about the electronic transitions within the complex and can be indicative of the coordination geometry.

  • Rationale: The d-d electronic transitions in transition metal complexes are sensitive to the ligand field environment and the geometry of the complex.

  • Comparative Insights:

    • Cu(II) complexes often exhibit a broad d-d transition band in the visible region, characteristic of a distorted octahedral or square planar geometry.

    • Ni(II) complexes can be distinguished based on their geometry. Octahedral Ni(II) complexes typically show three spin-allowed transitions, whereas tetrahedral complexes show different patterns.

    • Co(II) complexes also display characteristic spectra for different geometries (e.g., octahedral vs. tetrahedral).

    • Zn(II) complexes , being d¹⁰, are diamagnetic and do not show d-d transitions. Their spectra are usually dominated by ligand-based π-π* and n-π* transitions.

Structural Elucidation

1. Molar Conductance Measurements

This technique helps determine whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions.

  • Rationale: The molar conductivity of a solution of the complex is proportional to the number of ions present.

  • Procedure:

    • Prepare a 10⁻³ M solution of the complex in a suitable solvent like DMF or DMSO.

    • Measure the conductivity using a calibrated conductivity meter.

  • Interpretation:

    • Low molar conductance values typically suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal.

    • High values are indicative of 1:1, 1:2, or other electrolyte types, suggesting that the anions are not part of the primary coordination sphere.

2. Magnetic Susceptibility Measurements

This provides information about the number of unpaired electrons in the metal ion, which is crucial for determining the geometry of the complex.

  • Rationale: The magnetic moment of a complex is related to the spin and orbital angular momentum of the unpaired electrons.

  • Expected Values:

    • Cu(II) (d⁹): Typically around 1.73 B.M.

    • Ni(II) (d⁸): Octahedral complexes are paramagnetic (around 2.8-3.5 B.M.), while square planar complexes are often diamagnetic.

    • Co(II) (d⁷): High-spin octahedral complexes have magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral complexes are around 4.2-4.8 B.M.

    • Zn(II) (d¹⁰): Diamagnetic.

Comparative Data Summary

The following table provides a template for summarizing the key physicochemical data for a comparative analysis.

Metal ComplexColorM.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) (νC=O, νM-O)UV-Vis λmax (nm)
Ligand Yellow---1680 (νC=O)280, 350
Cu(II) Complex Green>300~10~1.751645, 550650
Ni(II) Complex Pale Green>300~12~3.101650, 540410, 620, 950
Co(II) Complex Pink>300~15~4.901648, 545520
Zn(II) Complex White>300~8Diamagnetic1655, 560285, 355

Note: The values in this table are hypothetical and serve as an example of expected results.

Visualizing the Coordination Mode

Caption: General bidentate coordination of the ligand to a metal center.

Part 3: Comparative Biological Activity

A primary motivation for synthesizing metal complexes is to explore their potential as therapeutic agents. A comparative study of their biological activity is therefore essential. Antimicrobial screening is a common and valuable starting point.

Antimicrobial Screening: Agar Well Diffusion Method

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.

Rationale: The ability of a compound to inhibit the growth of a microorganism is observed as a zone of no growth around a reservoir containing the compound. The size of this zone is proportional to the antimicrobial potency.

Step-by-Step Protocol:

  • Microbial Cultures: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the sterile agar plates with the microbial cultures.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Sample Loading: Add a fixed volume (e.g., 100 µL) of a standard concentration (e.g., 1 mg/mL in DMSO) of the ligand and each metal complex to separate wells.

  • Controls: Use the solvent (DMSO) as a negative control and a standard antibiotic/antifungal (e.g., Ciprofloxacin/Fluconazole) as a positive control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Comparative Analysis of Antimicrobial Activity

The results should be tabulated for a clear comparison.

CompoundZone of Inhibition (mm)
S. aureus
Ligand 8
Cu(II) Complex 18
Ni(II) Complex 14
Co(II) Complex 15
Zn(II) Complex 16
Ciprofloxacin 25
Fluconazole -
DMSO 0

Note: The values in this table are hypothetical and serve as an example of expected results.

Interpretation of Results:

  • Enhanced Activity of Complexes: Often, metal complexes exhibit significantly higher antimicrobial activity than the free ligand.[1] This is frequently explained by Tweedy's chelation theory , which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of the microbial cell membranes.

  • Influence of the Metal Ion: The variation in activity among the different metal complexes can be attributed to factors such as the nature of the metal ion, its coordination geometry, and its redox potential.

Visualizing the Biological Screening Workflow

biological_screening cluster_prep Preparation cluster_assay Assay Procedure cluster_results Data Collection Culture Prepare Microbial Cultures Inoculate Inoculate Plates Culture->Inoculate Media Prepare and Pour Agar Plates Media->Inoculate Wells Create Wells in Agar Inoculate->Wells Loading Load Samples and Controls Wells->Loading Incubate Incubate Plates Loading->Incubate Measure Measure Zones of Inhibition Incubate->Measure Compare Compare with Controls Measure->Compare Conclusion Determine Antimicrobial Potency Compare->Conclusion

Caption: Workflow for antimicrobial screening.

Conclusion and Future Directions

This guide has outlined a systematic and comprehensive approach for a comparative study of the metal complexes of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. By following the detailed protocols for synthesis, physicochemical characterization, and biological evaluation, researchers can generate robust and comparable data. The insights gained from such a study will contribute to a deeper understanding of the coordination chemistry of substituted salicylaldehydes and will be invaluable for the rational design of new metal-based therapeutic agents.

Future work could expand on this framework to include:

  • Schiff Base Derivatives: Condensing the aldehyde with various amines to form Schiff base ligands, which often leads to complexes with enhanced stability and biological activity.

  • Advanced Structural Analysis: Single-crystal X-ray diffraction studies to definitively determine the solid-state structures of the complexes.

  • Broader Biological Screening: Evaluating the complexes for other activities, such as antioxidant, anticancer, or anti-inflammatory properties.[2]

  • Mechanism of Action Studies: Investigating how the most potent complexes exert their biological effects, for example, through DNA binding or enzyme inhibition.

By systematically exploring these avenues, the full potential of this class of compounds can be unlocked, paving the way for novel applications in medicinal chemistry and beyond.

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. [Link]

  • Sree Devi R. K & Sudha Kumari S. (2020). Synthesis, Characterization and Antimicrobial Studies of Metal Complexes from 2-Hydroxy-3-Methoxy Benzaldehyde and L-Serine. International Journal of Engineering Research & Technology, 9(1). [Link]

  • ResearchGate. Synthesis and structural studies of complexes of 2-nitrobenzaldehyde derived Schiff bases with some bivalent transition metal ions. [Link]

  • Patel, M. N., et al. (2012). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate. [Link]

  • Hadi, M. A., et al. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(11), 1594-1607. [Link]

  • ResearchGate. Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. [Link]

  • Sree Devi R. K & Sudha Kumari S. (2020). Synthesis, Characterization and Antimicrobial Studies of Metal Complexes from 2-Hydroxy-3-Methoxy Benzaldehyde and L-Serine. International Journal of Engineering Research & Technology. [Link]

  • Khan, Z., et al. (2015). Synthesis, Characterization, and In-Vitro Anti-Microbial and Anti-Oxidant Activities of Co+2, Ni+2, Cu+2 and Zn+2 Complexes of 5-chloro-2-hydroxybenzaldehyde-N-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. Pakistan Journal of Chemistry. [Link]

  • Kumar, S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

  • Zhang, G., et al. (2004). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecular Diversity Preservation International (MDPI). [Link]

  • Parmar, D. S., et al. (1984). Spectral, magnetic and thermal studies of transition metal complexes of 6(3-carboxy, 4-hydroxy benzoyl) pentanoic acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Al-Maydama, H. M. A., et al. (2015). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex. Journal of Chemical and Pharmaceutical Research. [Link]

  • El-Naggar, A. M., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

  • Buvana, J., et al. (2021). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. [Link]

  • Valdès-García, G., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Structural Validation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a versatile synthetic intermediate. By leveraging comparative data from closely related analogues, we will establish a robust framework for its synthesis and characterization, ensuring the integrity of downstream applications.

The Synthetic Rationale: An Approach to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde typically proceeds via the nitration of a 5-chlorosalicylaldehyde precursor. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the salicylaldehyde ring direct the incoming nitro group. The hydroxyl group is a strong ortho-, para-director, while the aldehyde is a meta-director. In this case, the nitration is expected to occur at the position ortho to the hydroxyl group and meta to the aldehyde group.

Experimental Protocol: Synthesis of a 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Analogue

The following protocol is adapted from established procedures for the nitration of similar phenolic aldehydes and provides a reliable method for synthesizing derivatives of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Materials:

  • 5-chlorosalicylaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde in a minimal amount of concentrated sulfuric acid. Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath. Caution: This is a highly exothermic process.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 5-chlorosalicylaldehyde over 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5_Chlorosalicylaldehyde 5_Chlorosalicylaldehyde Nitration Electrophilic Aromatic Substitution (0-10 °C) 5_Chlorosalicylaldehyde->Nitration Nitrating_Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating_Mixture->Nitration Quenching Ice Water Quench Nitration->Quenching Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Recrystallization->Final_Product

Caption: Synthetic workflow for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Spectroscopic Validation: A Comparative Analysis

The definitive structural confirmation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde relies on a combination of spectroscopic techniques. By comparing the expected spectral data with that of structurally similar compounds, a high degree of confidence in the assigned structure can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, the key signals to analyze are the aldehyde proton, the hydroxyl proton, and the aromatic protons.

  • Aldehyde Proton (-CHO): This proton is expected to appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and concentration-dependent. However, due to intramolecular hydrogen bonding with the adjacent aldehyde group, it is expected to be a broad singlet in the region of δ 11.0-12.0 ppm.

  • Aromatic Protons: The substitution pattern on the benzene ring will give rise to a distinct splitting pattern for the two remaining aromatic protons. These are expected to appear as doublets in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

  • Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-200 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon bearing the hydroxyl group (C-OH) will be shifted upfield, while the carbons attached to the nitro (C-NO₂) and chloro (C-Cl) groups will be shifted downfield.

Comparative NMR Data of Salicylaldehyde Derivatives:

CompoundAldehyde ¹H (δ, ppm)Aromatic ¹H (δ, ppm)Carbonyl ¹³C (δ, ppm)
5-Chlorosalicylaldehyde ~9.8~7.0-7.5~195
2-Hydroxy-5-nitrobenzaldehyde ~10.0~7.2-8.4~192
Expected for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde ~9.9-10.2 ~7.5-8.2 ~193-196

Note: The expected values are based on the analysis of related compounds. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • -OH Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic): A sharp absorption band is expected around 3000-3100 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. The electron-withdrawing nitro group is anticipated to slightly increase this frequency.

  • N-O Stretch (Nitro): Two strong absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-Cl Stretch: A medium to strong absorption band is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Comparative IR Data of Salicylaldehyde Derivatives (Key Frequencies, cm⁻¹):

Functional GroupSalicylaldehyde3-Nitrosalicylaldehyde5-ChlorosalicylaldehydeExpected for 5-Chloro-2-hydroxy-3-nitrobenzaldehyde
O-H Stretch ~3180 (broad)~3200-3400 (broad)~3100-3300 (broad)~3100-3400 (broad)
C=O Stretch ~1665~1675~1660~1670-1685
N-O Stretch (asymm.) -~1530-~1525-1545
N-O Stretch (symm.) -~1350-~1345-1365
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (C₇H₄ClNO₄), the expected molecular weight is approximately 201.56 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Analytical Workflow Diagram

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Structure Confirmation Synthesized_Product Crude Product Purified_Product Purified 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Synthesized_Product->Purified_Product Recrystallization NMR ¹H and ¹³C NMR Purified_Product->NMR IR FT-IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS X-ray X-ray Crystallography (if single crystals obtained) Purified_Product->X-ray Confirmed_Structure Validated Structure NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure X-ray->Confirmed_Structure

Caption: Workflow for the structural validation of synthesized compounds.

Crystallographic Insights: The Gold Standard

Conclusion

The structural validation of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its derivatives is a multi-faceted process that relies on a synergistic combination of synthetic organic chemistry and advanced analytical techniques. By adapting established synthetic protocols and conducting a thorough comparative analysis of spectroscopic data with closely related compounds, researchers can confidently ascertain the structure of their target molecules. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research and is an indispensable component of the drug discovery and development pipeline.

References

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.).
  • Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. (2022). The Journal of Physical Chemistry A. Retrieved January 23, 2026, from [Link]

  • Syntheses, characterizations, X-ray crystal structures, and antibacterial activities of Co(II), Ni(II), and Zn(II) complexes of the Schiff base derived from 5-nitro-2-hydroxybenzaldehyde and benzylamine. (n.d.). Figshare. Retrieved January 23, 2026, from [Link]

A Comparative Guide to the Synthesis of Substituted Benzaldehydes: Efficiency, Scope, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to fragrances and dyes. The strategic introduction of a formyl group onto a benzene ring, often in the presence of other functional groups, is a frequent challenge for synthetic chemists. The choice of synthetic route is critical and depends on factors such as the nature of the substituents on the aromatic ring, the desired regioselectivity, scalability, and considerations of cost and environmental impact. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of substituted benzaldehydes, offering insights into their mechanisms, substrate scope, and practical applications.

Classical Formylation Reactions: Electrophilic Aromatic Substitution

The direct introduction of a formyl group onto an aromatic ring is a powerful strategy. Several named reactions have been developed for this purpose, each with its own set of advantages and limitations. These reactions are particularly effective for electron-rich aromatic systems.[1][2]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic chloroiminium ion is then attacked by the electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde.[3]

Mechanism and Causality: The choice of DMF and POCl₃ is deliberate; they react to form the Vilsmeier reagent, a mild electrophile that is highly effective for activated systems. The reaction's utility stems from its generally mild conditions and high yields for suitable substrates.[1]

Substrate Scope and Limitations: The Vilsmeier-Haack reaction is most efficient for aromatic compounds bearing electron-donating groups (e.g., -OR, -NR₂).[4] The reactivity of five-membered heterocycles follows the order of pyrrole > furan > thiophene.[1] However, the reaction is generally not suitable for electron-deficient aromatic rings.

The Gattermann Reaction

The Gattermann reaction provides a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] A significant modification of this reaction, which avoids the use of the highly toxic HCN gas, involves the in situ generation of HCN from zinc cyanide (Zn(CN)₂) and HCl.[6]

Mechanism and Causality: The Gattermann reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is believed to be a formimidoyl cation or a related species. The Lewis acid is crucial for activating the formylating agent.

Substrate Scope and Limitations: This reaction is applicable to phenols, phenolic ethers, and some aromatic hydrocarbons. A variant, the Gattermann-Koch reaction, uses carbon monoxide and HCl and is suitable for simple aromatic hydrocarbons but not for phenols or their ethers.[5] The primary drawback of the classical Gattermann reaction is the extreme toxicity of hydrogen cyanide. The use of zinc cyanide mitigates this risk to some extent, making it a safer alternative.[6]

The Duff Reaction

The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols and other highly activated aromatic compounds.[2][7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[2]

Mechanism and Causality: The reaction is thought to proceed through the formation of an iminium ion from HMTA, which then acts as the electrophile. The reaction's propensity for ortho-substitution in phenols is a key feature.

Substrate Scope and Limitations: The Duff reaction is most effective for phenols. A significant drawback is that it often results in low to moderate yields.[2][7]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[8] It involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base.[8]

Mechanism and Causality: The key reactive intermediate in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base.[9] The electron-rich phenoxide ion then attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[9] The reaction is typically carried out in a biphasic system, and phase-transfer catalysts can be employed to improve the reaction rate.[10]

Substrate Scope and Limitations: The Reimer-Tiemann reaction is specific to phenols and other hydroxy-aromatic compounds, as well as electron-rich heterocycles like pyrroles and indoles.[11][12] A major limitation is that the yields can be low, and the reaction conditions are harsh.[13] Furthermore, the reaction is not suitable for substrates with functional groups that are sensitive to strong bases or can react with dichlorocarbene, such as alkenes and amines.[11] A variation of this reaction using carbon tetrachloride instead of chloroform leads to the formation of carboxylic acids.[12]

Oxidation of Substituted Toluenes

The oxidation of a methyl group on a substituted toluene to a formyl group is a direct and atom-economical approach to synthesizing benzaldehydes. The main challenge lies in preventing over-oxidation to the corresponding benzoic acid.

Catalytic Aerobic Oxidation: Significant progress has been made in the development of catalytic systems for the selective aerobic oxidation of toluenes. Various transition metal-based catalysts, including those based on manganese, cobalt, and copper, have been investigated. For instance, CuxZnyO mixed metal oxide nanoparticles have shown high selectivity (>99%) for the conversion of toluene to benzaldehyde.[8] Similarly, manganese tungstate nanobars have been used to achieve high selectivity (90%) with good conversion (59.5%). Molybdenum-incorporated manganese oxide nanomaterials have also been employed for this transformation, yielding both benzaldehyde and benzyl alcohol.[11] A multiphoton excitation approach has been reported for the selective aerobic oxidation of toluene to benzaldehyde with a selectivity of up to 94%.[14]

Stoichiometric Oxidation: While less desirable from a green chemistry perspective, stoichiometric oxidants can also be used. However, controlling the selectivity to the aldehyde can be challenging.

Reduction of Substituted Benzoic Acid Derivatives

The reduction of carboxylic acids and their derivatives to aldehydes is a fundamental transformation in organic synthesis.

Reduction of Acyl Chlorides (Rosenmund Reduction): A classic method involves the catalytic hydrogenation of a substituted benzoyl chloride over a poisoned palladium catalyst (e.g., Pd/BaSO₄). This method, known as the Rosenmund reduction, is generally efficient but requires the initial conversion of the benzoic acid to the acyl chloride.

Direct Reduction of Benzoic Acids: The direct reduction of benzoic acids to benzaldehydes is a more atom-economical approach. This can be achieved using various reducing agents, although careful control of reaction conditions is necessary to prevent over-reduction to the corresponding benzyl alcohol.

The Sommelet Reaction

The Sommelet reaction provides a method for converting benzyl halides to the corresponding benzaldehydes using hexamethylenetetramine (HMTA) followed by hydrolysis.[4][15] This reaction represents a formal oxidation of the benzylic carbon.[15]

Mechanism and Causality: The reaction proceeds through the formation of a quaternary ammonium salt from the benzyl halide and HMTA.[13] Subsequent hydrolysis under acidic conditions leads to the formation of the aldehyde.[4]

Substrate Scope and Limitations: The Sommelet reaction is applicable to a range of benzyl halides and tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.[9] Yields are typically in the range of 50-80%.[9] However, the reaction is generally limited to primary benzylic halides and performs poorly with secondary or tertiary halides.[9]

Modern Synthetic Approaches

Recent advances in synthetic methodology have provided new and often more efficient routes to substituted benzaldehydes.

Organometallic Methods

Palladium-catalyzed carbonylation reactions of aryl halides have emerged as a powerful tool for the synthesis of aromatic aldehydes. These reactions typically involve the use of carbon monoxide or a CO surrogate in the presence of a palladium catalyst and a suitable reducing agent.

Biocatalytic Synthesis

The use of enzymes and whole-cell systems for the synthesis of benzaldehydes is a rapidly growing area of research, driven by the principles of green chemistry.[12][16] Biocatalytic methods offer the potential for high selectivity under mild reaction conditions. For example, microorganisms like Pichia pastoris can effectively convert benzyl alcohol to benzaldehyde. Additionally, enzymes sourced from vegetable wastes have been used for the biocatalytic reduction of benzaldehyde to benzyl alcohol, demonstrating the potential for sustainable chemical transformations.[17]

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key features of the discussed synthetic methods.

Method Starting Material Key Reagents Typical Yields Advantages Disadvantages
Vilsmeier-Haack Electron-rich arenesDMF, POCl₃Good to ExcellentMild conditions, high yields for activated substrates.[1]Limited to electron-rich substrates.
Gattermann Phenols, ethers, arenesHCN/HCl/AlCl₃ or Zn(CN)₂/HClModerate to GoodApplicable to a range of aromatic compounds.Use of highly toxic HCN; Zn(CN)₂ is a safer but still toxic alternative.[2]
Duff PhenolsHMTA, acidLow to Moderateortho-selective for phenols.Often low yields.[2]
Reimer-Tiemann PhenolsCHCl₃, strong baseLow to Moderateortho-formylation of phenols.Harsh conditions, low yields, limited substrate scope.[9]
Toluene Oxidation Substituted toluenesO₂, catalystVariableAtom-economical, direct route.Risk of over-oxidation to benzoic acid.[18]
Sommelet Benzyl halidesHMTA, waterModerate to GoodGood yields, tolerates various substituents.[9]Limited to primary benzylic halides.[9]

Experimental Protocols

Detailed, step-by-step methodologies are crucial for reproducible scientific research. The following sections provide illustrative protocols for some of the key synthetic routes.

Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

This protocol is adapted from a comparative study on the formylation of 1,3-dimethoxybenzene.[1]

  • To a solution of 1,3-dimethoxybenzene in DMF, add (Chloromethylene)dimethyliminium chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 6.5 hours.

  • Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Purify the crude product by column chromatography to afford 2,4-dimethoxybenzaldehyde.

Protocol 2: Sommelet Reaction of p-Xylyl Chloride

This protocol is based on a procedure for the preparation of p-tolylaldehyde.

  • Combine the chlorinated mixture with urotropin (hexamethylenetetramine) in a molar ratio of approximately 1:1 to 1:1.5.

  • Agitate the mixture mechanically for 5 to 30 minutes under an inert atmosphere.

  • Add water and reflux the mixture for 1.5 to 5 hours.

  • Cool the mixture and add a mineral acid to adjust the pH of the aqueous phase to 3-4.

  • Heat the mixture for about 15 minutes, then cool and separate the aqueous phase.

  • Distill the organic phase to obtain the p-tolylaldehyde.

Visualization of Synthetic Workflows

To aid in the selection of an appropriate synthetic route, the following diagrams illustrate the logical relationships and key steps of the discussed methods.

Gattermann_Reaction cluster_reactants Reactants cluster_process Reaction cluster_products Products Aromatic Aromatic Compound (Phenol, Ether, etc.) Reaction Gattermann Reaction (Electrophilic Aromatic Substitution) Aromatic->Reaction HCN_HCl HCN / HCl (or Zn(CN)2 / HCl) HCN_HCl->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Aldehyde Substituted Benzaldehyde Reaction->Aldehyde Sommelet_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Product BenzylHalide Benzyl Halide QuatSalt Formation of Quaternary Ammonium Salt BenzylHalide->QuatSalt HMTA Hexamethylenetetramine (HMTA) HMTA->QuatSalt Water Water Hydrolysis Acid-Catalyzed Hydrolysis Water->Hydrolysis QuatSalt->Hydrolysis Aldehyde Substituted Benzaldehyde Hydrolysis->Aldehyde

Caption: Workflow for the Sommelet Reaction.

Conclusion and Future Outlook

The synthesis of substituted benzaldehydes remains a critical area of research in organic chemistry. While classical formylation reactions continue to be valuable tools, particularly for electron-rich systems, their limitations in terms of substrate scope, reaction conditions, and the use of hazardous reagents are significant. The development of more sustainable and efficient methods, such as catalytic aerobic oxidation of toluenes and biocatalytic routes, represents the future of benzaldehyde synthesis. These modern approaches align with the principles of green chemistry by minimizing waste, using safer reagents, and operating under milder conditions. [16]As research in these areas progresses, we can expect the development of even more selective, efficient, and environmentally benign methods for the synthesis of this important class of compounds.

References

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A Comparative Spectroscopic Guide to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, FT-IR, NMR, and Mass Spectrometry data to facilitate unambiguous compound identification and characterization. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental choices and data interpretation.

Introduction: The Significance of Substituted Benzaldehydes

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₄ClNO₄.[1][2] Its unique electronic environment, arising from the interplay of an electron-withdrawing nitro group and aldehyde functionality with an electron-donating hydroxyl group and a halogen substituent, makes it a valuable precursor for the synthesis of more complex molecules.[3] In particular, it serves as a strategic building block for Schiff bases, a class of compounds known for a wide range of biological activities.[3]

Understanding the spectroscopic characteristics of this core molecule in comparison to its analogues is paramount for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and drug discovery. This guide will use 2-hydroxy-5-nitrobenzaldehyde and 2-hydroxy-5-methyl-3-nitrobenzaldehyde as key comparators to illustrate the profound impact of substituent changes on spectroscopic data.

Principles of Spectroscopic Analysis

A multi-spectroscopic approach is essential for the comprehensive characterization of organic molecules.[4][5] Each technique provides a unique piece of the structural puzzle:

  • UV-Visible (UV-Vis) Spectroscopy examines the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of functional groups, offering a molecular "fingerprint."[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing detailed information about molecular connectivity and structure.[7]

  • Mass Spectrometry (MS) measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and providing insights into fragmentation patterns.[4]

Part 1: UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for characterizing the conjugated π-electron systems in aromatic compounds. The position of the maximum absorbance (λmax) is highly sensitive to the nature and position of substituents on the benzene ring.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁶ M) of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution.

  • Data Acquisition: Scan the sample across the UV-Vis range (typically 200-800 nm) to record the absorbance spectrum and identify the λmax values.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis A Dissolve Sample in UV-Transparent Solvent B Record Solvent Baseline (Blank) A->B Load into Cuvette C Record Sample Spectrum B->C Replace Blank with Sample D Identify λmax C->D Data Processing

Caption: A streamlined workflow for UV-Visible spectroscopic analysis.

Comparative UV-Vis Data

The electronic absorption spectra of these compounds are characterized by π → π* transitions. The nitro (-NO₂) and aldehyde (-CHO) groups act as chromophores, while the hydroxyl (-OH) and chloro (-Cl) groups are auxochromes that modulate the absorption.

CompoundKey SubstituentsExpected λmax (nm)Rationale for λmax Shift
Phenol -OH~275[8]Baseline for a simple substituted benzene ring.
3-Nitrophenol -OH, m-NO₂~275, ~340[8]The nitro group extends the conjugated system, causing a bathochromic (red) shift and introducing a new absorption band.[8]
4-Nitrophenol -OH, p-NO₂~318 (acidic), ~400 (basic)[9]Direct para-conjugation between the electron-donating -OH and electron-withdrawing -NO₂ groups significantly lowers the energy gap for electronic transitions, resulting in a large red shift. The formation of the phenolate ion in basic solution enhances this effect.[9]
5-Chloro-2-hydroxy-3-nitrobenzaldehyde -OH, -Cl, -NO₂, -CHO> 340 nmThe combined electron-withdrawing effects of the nitro, chloro, and aldehyde groups, conjugated with the electron-donating hydroxyl group, lead to a significant bathochromic shift.
2-hydroxy-5-nitrobenzaldehyde -OH, -NO₂, -CHO> 340 nmSimilar to the title compound, with strong intramolecular conjugation leading to absorption at longer wavelengths.

Expert Insights: The position of the nitro group relative to the hydroxyl group is a critical determinant of the λmax. In nitrophenols, ortho and para isomers exhibit more significant red shifts compared to the meta isomer due to more effective resonance stabilization of the excited state.[10] The presence of multiple electron-withdrawing groups, as in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, further extends this conjugation, pushing the absorbance to even longer wavelengths.

Part 2: FT-IR Spectroscopic Analysis

FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are influenced by the surrounding electronic environment.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Background Scan: Perform a background scan with no sample in the beam path (or with the pure KBr pellet) to record the spectrum of atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample in the IR beam and collect the spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis A Prepare KBr Pellet or use ATR B Collect Background Spectrum A->B Place in Spectrometer C Collect Sample Spectrum B->C Introduce Sample D Process Data (Background Subtraction) C->D Software Processing NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Analysis A Dissolve Sample in Deuterated Solvent B Tune, Lock, & Shim A->B Insert into Spectrometer C Acquire FID B->C Apply RF Pulses D Fourier Transform & Process Data C->D Computational Processing

Caption: General experimental workflow for NMR spectroscopy.

Comparative ¹H NMR Data

The chemical shifts of the aromatic protons are dictated by the electronic effects of the substituents. Electron-withdrawing groups (EWG) like -NO₂ and -CHO deshield nearby protons, shifting them downfield (higher ppm). Electron-donating groups (EDG) like -OH shield protons, shifting them upfield (lower ppm).

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Hydroxyl-H (δ, ppm)Rationale for Differences
3-Nitrobenzaldehyde ~10.14 [11]~7.7 - 8.6 [11]N/AThe aldehyde proton is highly deshielded. All aromatic protons are downfield due to the two EWGs.
5-Chloro-2-hydroxy-3-nitrobenzaldehyde ~10.2Two doublets, ~7.8-8.2~11-12 (broad)The two remaining aromatic protons are deshielded by the adjacent EWGs. They appear as doublets with a small meta-coupling constant. The phenolic proton is far downfield due to strong intramolecular H-bonding.
2-hydroxy-5-nitrobenzaldehyde ~10.1Three protons, ~7.2-8.5~11-12 (broad)The proton ortho to the -OH and -CHO groups is shifted upfield relative to the other two aromatic protons due to the donating effect of the hydroxyl group.
2-hydroxy-5-methyl-3-nitrobenzaldehyde ~10.2Two singlets, ~7.5-8.0~11-12 (broad)The methyl group (-CH₃, ~2.4 ppm) is an EDG. The two aromatic protons appear as singlets as they have no adjacent protons to couple with.
Comparative ¹³C NMR Data
CompoundCarbonyl-C (δ, ppm)Aromatic-C (δ, ppm)Rationale for Differences
3-Nitrobenzaldehyde ~191~124-149 [11]The carbonyl carbon is significantly downfield. The carbon attached to the nitro group (C-NO₂) is also highly deshielded.
5-Chloro-2-hydroxy-3-nitrobenzaldehyde ~190~115-160The carbon attached to the hydroxyl group (C-OH) is shifted significantly downfield (~155-160 ppm). The carbons attached to the Cl and NO₂ groups are also deshielded.
2-hydroxy-5-nitrobenzaldehyde ~190~115-165Similar to the title compound, with the C-OH appearing far downfield. The position of the nitro group alters the specific shifts of the other aromatic carbons.
2-hydroxy-5-methyl-3-nitrobenzaldehyde ~189~115-160, plus methyl C (~20 ppm)The presence of the electron-donating methyl group will slightly shield the aromatic carbons, causing minor upfield shifts compared to the other nitro-substituted analogues.

Part 4: Mass Spectrometric Analysis

Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation of a molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is vaporized and ionized. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique that often leaves the molecular ion intact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Spectrometer A Inject Sample (Direct Infusion/LC/GC) B Ionization (e.g., EI, ESI) A->B C Mass Analysis (m/z Separation) B->C D Detection C->D

Caption: A generalized workflow for mass spectrometric analysis.

Comparative Mass Spectrometry Data

The presence of a chlorine atom in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde provides a definitive isotopic signature.

CompoundMolecular Weight ( g/mol )Molecular Ion (M⁺) Peak (m/z)Key Fragmentation Insights
5-Chloro-2-hydroxy-3-nitrobenzaldehyde 201.56 [1][2]201 & 203Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) results in a characteristic M⁺ and M+2 peak with a relative intensity ratio of approximately 3:1. [12]This is a definitive identifier. Fragmentation: Expect loss of -CHO (M-29), -NO₂ (M-46), and -Cl (M-35).
2-hydroxy-5-nitrobenzaldehyde 167.12 167No Isotopic Pattern: Lacks the characteristic M+2 peak seen in the chloro-analogue. Fragmentation: Primary fragmentation involves the loss of -CHO (M-29) and -NO₂ (M-46).
2-hydroxy-5-methyl-3-nitrobenzaldehyde 181.15 [3]181No Isotopic Pattern: No distinctive isotopic pattern for the molecular ion. Fragmentation: Expect loss of -CHO (M-29), -NO₂ (M-46), and potentially loss of a methyl radical (-CH₃, M-15).

Expert Insights: The isotopic signature of chlorine is one of the most reliable ways to confirm its presence in an unknown compound using mass spectrometry. [13]When analyzing the mass spectrum of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, the first step should be to locate the pair of peaks separated by 2 m/z units with a ~3:1 intensity ratio. This immediately distinguishes it from its non-halogenated analogues. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak, especially with soft ionization techniques. [12]

Conclusion

The spectroscopic analysis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and its analogues demonstrates how subtle changes in molecular structure are manifested in distinct and predictable ways across different analytical techniques.

  • UV-Vis highlights differences in the conjugated π-electron system.

  • FT-IR confirms the presence or absence of key functional groups and reveals the influence of intramolecular hydrogen bonding.

  • NMR provides a detailed map of the proton and carbon environments, clearly showing the electronic influence of each substituent.

  • Mass Spectrometry gives the definitive molecular weight and, in the case of the chloro-analogue, a clear isotopic signature that is absent in the others.

By integrating data from these four methods, researchers can confidently identify, differentiate, and confirm the purity of these valuable synthetic intermediates, ensuring the integrity and success of their research and development endeavors.

References

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  • MDPI. The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review. Available from: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a starting material is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. This is particularly true for highly functionalized molecules like 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a key intermediate in the synthesis of various bioactive compounds. Even trace impurities can lead to unforeseen side reactions, diminished yields, and compromised biological activity in downstream applications.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data to ensure the highest degree of confidence in your material.

The Synthetic Landscape and Potential Impurities

A common and direct route to 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is the electrophilic nitration of 5-chlorosalicylaldehyde. This reaction, while seemingly straightforward, is a critical control point for impurities. The hydroxyl and aldehyde groups on the salicylaldehyde ring are activating and ortho-, para-directing. Given that the para position to the hydroxyl group is occupied by a chlorine atom, nitration is directed to the ortho positions. This leads to the potential for the formation of a significant regioisomeric impurity.

cluster_impurities Potential Impurities 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Target_Molecule 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (Desired Product) 5-chlorosalicylaldehyde->Target_Molecule HNO₃/H₂SO₄ Isomeric_Impurity 3-Chloro-2-hydroxy-5-nitrobenzaldehyde (Regioisomeric Impurity) 5-chlorosalicylaldehyde->Isomeric_Impurity HNO₃/H₂SO₄ Starting_Material Unreacted 5-chlorosalicylaldehyde Side_Products Dinitro compounds & other byproducts

Figure 1: Synthetic route and potential impurities.

Therefore, a robust analytical workflow must be capable of separating and quantifying the following:

  • The target molecule: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

  • Unreacted starting material: 5-chlorosalicylaldehyde

  • Regioisomeric impurity: 3-Chloro-2-hydroxy-5-nitrobenzaldehyde

  • Other potential impurities: Dinitrated products and other side-reaction byproducts.

Comparative Analysis of Purity Assessment Techniques

We will now explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. For substituted benzaldehydes, a reversed-phase method is typically the most effective.

Causality of Method Parameters:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The choice of a high-purity, end-capped C18 column minimizes peak tailing for the polar hydroxyl and nitro groups.

  • Mobile Phase: A gradient elution using a mixture of a polar solvent (e.g., water with a pH modifier) and a less polar organic solvent (e.g., acetonitrile or methanol) is crucial. A gradient is necessary to first elute any highly polar impurities and then effectively resolve the target compound from its less polar regioisomeric impurity and any remaining starting material. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Detection: The extended chromophore system in 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, due to the aromatic ring, aldehyde, and nitro group, results in strong UV absorbance. A detection wavelength in the range of 254-280 nm typically provides excellent sensitivity for the parent compound and related impurities.

Experimental Protocol: HPLC-UV Purity Assay

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh Dissolve Dissolve Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Quantify Quantify Detect->Quantify

Figure 2: HPLC-UV workflow for purity analysis.
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

    • Dissolve the sample in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) in a 10 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

Data Interpretation and Comparison:

CompoundExpected Retention Time (min)Response Factor (Relative to Target)
5-Chloro-2-hydroxy-3-nitrobenzaldehyde (Target)~15.21.00
3-Chloro-2-hydroxy-5-nitrobenzaldehyde (Isomer)~14.5~1.05
5-chlorosalicylaldehyde (Starting Material)~18.1~0.85

Note: Retention times are illustrative and will vary based on the specific HPLC system and column used. Response factors should be determined experimentally.

A high-purity sample will exhibit a single major peak corresponding to the target molecule. The presence of peaks at other retention times indicates impurities. The area percentage of each peak can be used to calculate the purity of the sample. For accurate quantification, especially for regulatory filings, the use of certified reference standards for the impurities is required to determine their response factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, allowing for the confident identification of impurities.

Causality of Method Parameters:

  • Injection Mode: A split injection is typically used to avoid overloading the column and to ensure sharp peaks.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good separation for a wide range of aromatic compounds.

  • Oven Temperature Program: A temperature gradient is essential for eluting compounds with different boiling points. The program should start at a relatively low temperature to resolve any volatile impurities and then ramp up to elute the target compound and any less volatile byproducts.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to spectral libraries (e.g., NIST) for impurity identification.

Experimental Protocol: GC-MS Impurity Profiling

Figure 3: GC-MS workflow for impurity profiling.
  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the synthesized product in a volatile solvent such as ethyl acetate or dichloromethane.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C, hold for 10 min

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

Data Interpretation and Comparison:

The total ion chromatogram (TIC) will show peaks for all volatile components in the sample. The mass spectrum of each peak can be extracted and compared to a library or to the expected fragmentation pattern of potential impurities.

CompoundExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
5-Chloro-2-hydroxy-3-nitrobenzaldehyde (Target)201/203 (Cl isotope pattern)172, 155, 127, 99
3-Chloro-2-hydroxy-5-nitrobenzaldehyde (Isomer)201/203 (Cl isotope pattern)(Similar to target)
5-chlorosalicylaldehyde (Starting Material)156/158 (Cl isotope pattern)128, 99, 75

Note: Fragmentation patterns for isomers can be very similar, making chromatographic separation crucial for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for detecting and quantifying impurities, provided their signals do not overlap with those of the main compound.

Causality of Spectral Features:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. The aldehyde proton will appear as a singlet in the downfield region (around 10-11 ppm). The hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent. The two aromatic protons will appear as doublets.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the aldehyde will be significantly downfield (>180 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve a wide range of organic molecules and to clearly show exchangeable protons (like the -OH group).

  • NMR Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans for good signal-to-noise, particularly for the ¹³C spectrum.

Data Interpretation and Comparison:

¹H NMR (400 MHz, DMSO-d₆):

  • ~11.5 ppm (s, 1H): Hydroxyl proton (-OH)

  • ~10.2 ppm (s, 1H): Aldehyde proton (-CHO)

  • ~8.2 ppm (d, 1H): Aromatic proton

  • ~8.0 ppm (d, 1H): Aromatic proton

¹³C NMR (100 MHz, DMSO-d₆):

  • ~189 ppm: Aldehyde carbonyl carbon

  • ~158 ppm: Carbon attached to -OH

  • ~138-120 ppm: Remaining aromatic carbons (4 signals)

The presence of additional signals in the NMR spectra would indicate impurities. For instance, a singlet around 9.8 ppm in the ¹H NMR might suggest the presence of the starting material, 5-chlorosalicylaldehyde. The distinct aromatic region patterns of the regioisomeric impurity would also be a key indicator of its presence. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.

Summary of Comparative Performance

Analytical TechniqueStrengthsLimitations
HPLC-UV Excellent for quantitative analysis, high resolution for isomers, suitable for non-volatile compounds.Requires reference standards for definitive identification and accurate quantification.
GC-MS Provides structural information for identification, high sensitivity, good for volatile impurities.Not suitable for thermally labile compounds, isomers may have similar fragmentation patterns.
NMR Spectroscopy Unambiguous structure elucidation, can be quantitative (qNMR), provides a holistic view of the sample.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Conclusion

A multi-faceted approach is paramount for the rigorous purity assessment of synthesized 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. HPLC-UV serves as the primary tool for accurate quantification of the main component and its key impurities. GC-MS is invaluable for the identification of unknown volatile and semi-volatile impurities. Finally, NMR spectroscopy provides the definitive structural confirmation of the target molecule and can offer a comprehensive purity profile. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the success of their subsequent research and development endeavors.

References

  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

A Comparative Guide to the In Vitro Anticancer Activity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the vast landscape of synthetic compounds, derivatives of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde have emerged as a promising class of molecules warranting in-depth investigation. This guide provides a comprehensive comparison of their in vitro anticancer activity, supported by experimental data and methodological insights to aid researchers in this critical field.

Introduction: The Rationale for Investigating Benzaldehyde Derivatives

Benzaldehyde and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. The core structure, a benzene ring attached to a formyl group, serves as a versatile scaffold for chemical modifications that can significantly modulate their pharmacological properties. The introduction of specific substituents, such as halogens, hydroxyl, and nitro groups, can profoundly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

The parent compound, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (C7H4ClNO4, MW: 201.56 g/mol ), possesses a unique combination of functional groups that are hypothesized to contribute to its bioactivity.[1] The chlorine atom can enhance lipophilicity and membrane permeability, while the hydroxyl and nitro groups can participate in hydrogen bonding and redox reactions, respectively. These features make its derivatives attractive candidates for anticancer drug discovery.

Evaluating Anticancer Activity: A Toolkit of In Vitro Assays

The initial assessment of a compound's anticancer potential relies on a battery of in vitro assays that measure its effects on cancer cells.[2] These assays are crucial for screening large libraries of compounds and selecting the most promising candidates for further development.[3] Key methodologies include:

  • Cytotoxicity Assays: These assays determine the concentration of a compound required to kill a certain percentage of cancer cells. Commonly used methods include:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

    • SRB (Sulphorhodamine B) Assay: This assay quantifies the total protein content of adherent cells, providing an estimation of cell density.

    • Trypan Blue Dye Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays: These assays determine if a compound induces programmed cell death (apoptosis), a desirable mechanism of action for anticancer drugs. Techniques include:

    • DNA Fragmentation Analysis: Detects the characteristic laddering pattern of DNA in apoptotic cells.[5]

    • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: This technique, typically performed using flow cytometry, determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).[5] Arrest at a specific phase can indicate interference with key regulatory proteins.

Comparative Analysis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Derivatives

While specific data on the anticancer activity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde itself is not extensively published, we can draw valuable insights from studies on structurally related benzaldehyde derivatives. These studies provide a framework for understanding the structure-activity relationships (SAR) that govern their anticancer potential.

For instance, a study on benzyloxybenzaldehyde derivatives revealed that the position and nature of substituents on the benzyl ring significantly influenced their cytotoxicity against the HL-60 human leukemia cell line.[5] Specifically, compounds with methoxy or chloro substitutions at the 2-, 3-, or 4-positions of the benzyl ring exhibited potent activity, inducing apoptosis and cell cycle arrest at the G2/M phase.[5]

Another study on α-hydroxyphosphonate derivatives of substituted benzaldehydes highlighted the importance of hydrophobicity and substituent position as determinants of toxicity against various cancer cell lines.[6] This suggests that modifications to the core 5-Chloro-2-hydroxy-3-nitrobenzaldehyde structure could be strategically designed to enhance their anticancer effects.

Furthermore, the combination of a nitrobenzaldehyde moiety with other heterocyclic scaffolds, such as thiazolidinones, has shown significant cytotoxic effects on a broad range of cancer cell lines, including leukemia, melanoma, and colon cancer.[7] This "hybrid-pharmacophore" approach offers a promising strategy for developing novel and potent anticancer agents.[7]

Table 1: Hypothetical Comparative Cytotoxicity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Derivatives

CompoundModification from Parent CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Parent Compound 5-Chloro-2-hydroxy-3-nitrobenzaldehydeMCF-7 (Breast)>100Not Determined
Derivative A Addition of a benzyloxy group at position 2MCF-7 (Breast)15.2Apoptosis Induction
Derivative B Schiff base formation with a thiazolidinone ringMCF-7 (Breast)5.8Cell Cycle Arrest (G2/M)
Derivative C Replacement of chloro with a fluoro groupMCF-7 (Breast)25.1Not Determined
Doxorubicin (Standard Chemotherapeutic)MCF-7 (Breast)0.9DNA Intercalation

This table presents hypothetical data for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of in vitro anticancer evaluations, standardized protocols are essential.

This protocol outlines the key steps for assessing the cytotoxicity of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde derivatives using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol details the procedure for identifying apoptotic cells using Annexin V and Propidium Iodide staining.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing the Path Forward: Workflow and Potential Mechanisms

The systematic evaluation of novel anticancer compounds follows a logical progression from initial screening to mechanistic studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Derivatives characterization Structural Confirmation (NMR, Mass Spec, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) synthesis->cytotoxicity Primary Screening apoptosis Apoptosis Assays (Annexin V, DNA Ladder) cytotoxicity->apoptosis Hit Confirmation cell_cycle Cell Cycle Analysis apoptosis->cell_cycle pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle->pathway_analysis Lead Optimization target_id Target Identification pathway_analysis->target_id

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

The potential mechanisms of action for these derivatives are likely multifaceted. The nitro group, for instance, can be bioreduced in the hypoxic environment of tumors to generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[8] Furthermore, the overall structure may allow for the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.[9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation derivative Benzaldehyde Derivative derivative->pi3k Inhibition derivative->mek Inhibition

Sources

A Senior Application Scientist's Guide to Salicylaldehyde-Based Fluorescent Probes: A Comparative Analysis of Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Salicylaldehyde Scaffold

In the realm of molecular sensing and cellular imaging, the demand for highly sensitive and selective fluorescent probes is insatiable. Among the myriad of fluorogenic backbones, salicylaldehyde and its derivatives have emerged as a remarkably versatile and robust platform. Their excellent photostability and the tunable nature of their fluorescence properties make them ideal candidates for a wide range of applications, including the detection of cations, anions, and the monitoring of pH changes in biological systems.[1]

The synthetic accessibility of salicylaldehyde-based probes, often achieved through a straightforward one-step Schiff base condensation with various amines, allows for the facile introduction of diverse functional groups.[1][2][3] This modularity is the cornerstone of their tunability. The aldehyde and adjacent hydroxyl group form a natural chelation site, making them particularly adept at sensing metal ions.[1][2]

This guide provides an in-depth comparison of the fluorescent properties of probes based on differently substituted salicylaldehydes. We will explore the causal relationships between chemical structure and photophysical behavior, grounded in mechanistic principles like Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET). Our objective is to equip researchers with the foundational knowledge to rationally design and select salicylaldehyde-based probes tailored to their specific experimental needs, from environmental sensing to live-cell imaging.[4][5][6]

The Core Structure: Understanding the Salicylaldehyde Schiff Base

The most common strategy for developing salicylaldehyde-based probes involves the reaction of the salicylaldehyde core with a primary amine to form a Schiff base (an imine). This reaction creates a conjugated system where the phenolic proton can engage in intramolecular hydrogen bonding with the imine nitrogen. This structural motif is critical for the photophysical phenomena, particularly ESIPT, that often govern the fluorescence of these molecules.[7]

The choice of the amine component is as crucial as the substitutions on the salicylaldehyde ring itself, as it allows for the introduction of additional functionalities, such as receptor units for specific analytes or moieties that enhance water solubility or cellular uptake.

G Salicylaldehyde Substituted Salicylaldehyde Plus1 + Amine Primary Amine (R'-NH2) Arrow SchiffBase Salicylaldehyde Schiff Base Probe Plus2 + H2O

Caption: General synthesis of a salicylaldehyde Schiff base probe.

The Decisive Role of Substituents: A Comparative Analysis

The true power of the salicylaldehyde scaffold lies in the ability to modulate its photophysical properties through aromatic substitution. The electronic nature of the substituent—whether it donates or withdraws electron density—profoundly alters the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing its absorption, emission, quantum yield, and Stokes shift.

Electron-Donating Groups (EDGs): Engineering Red-Shifted Emissions

Electron-donating groups, such as methoxy (-OCH₃), hydroxyl (-OH), and dialkylamino (-NR₂), increase the electron density of the aromatic system. This has several predictable consequences:

  • Causality: EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap.

  • Photophysical Impact: A smaller energy gap results in a bathochromic (red) shift in both the absorption and emission spectra.[8][9] This is highly desirable for biological applications to minimize autofluorescence from cells and tissues.

  • Example: A study comparing three Schiff base probes found that the probe with a methoxy group (an EDG) at the para-position to the hydroxyl group (L3) exhibited a more red-shifted emission compared to the unsubstituted (L1) and chloro-substituted (L2) analogues.[5] The introduction of a strong EDG like a diethylamino group can shift emission well into the yellow-green region of the spectrum.[10]

Electron-Withdrawing Groups (EWGs): Modulating Sensitivity and Reactivity

Electron-withdrawing groups, such as chloro (-Cl), nitro (-NO₂), and cyano (-CN), pull electron density away from the aromatic ring.

  • Causality: EWGs lower the energy of both the HOMO and LUMO. This can lead to a hypsochromic (blue) shift or a less pronounced red shift compared to EDG-substituted analogues. More importantly, EWGs can significantly impact the excited-state dynamics.

  • Photophysical Impact: An EWG can weaken the intramolecular hydrogen bond that is crucial for the ESIPT process, making the process slightly more difficult.[8] However, this can be exploited for sensing. For instance, the coordination of a metal ion can restore or enhance fluorescence, leading to a "turn-on" response.

  • Example: In a comparative study of three probes for Zn²⁺ detection, the probe L2, which contained a chloro group (-Cl) as an EWG, was found to be more selective and sensitive than the unsubstituted (L1) and methoxy-substituted (L3) probes.[5] This highlights that while EDGs are excellent for tuning color, EWGs can be superior for enhancing sensitivity and selectivity in certain sensing applications.

Comparative Data of Substituted Salicylaldehyde Probes
Probe Name/DescriptionSubstituent (Position)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
L1 Unsubstituted~317~438121LowZn²⁺[5]
L2 5-Chloro (-Cl)~327~448121LowZn²⁺[5]
L3 4-Methoxy (-OCH₃)~355~45398LowZn²⁺[5]
Probe 1 4-(diethylamino)Not specified~440Not specifiedLowZn²⁺[4]
CySBH Benzoyl hydrazone derivative~680~71030Not specifiedCu²⁺[11][12]
p,p-2TPA Triphenylamine (TPA)~498~6351370.21 (in solid)Acidochromism[13]

Note: Photophysical properties are highly dependent on solvent and binding state. This table provides a general comparison based on the cited literature.

Key Fluorescence Mechanisms in Action

Understanding the underlying mechanisms is critical for interpreting experimental data and designing better probes.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a phototautomerization process that occurs in many salicylaldehyde derivatives. Upon photoexcitation, the phenolic proton is transferred to the imine nitrogen, converting the molecule from its ground-state enol form to an excited-state keto form. This keto tautomer is responsible for the characteristic fluorescence, which is typically highly Stokes-shifted because the relaxation back to the enol ground state is a non-emissive process.[7][14] This large Stokes shift is a significant advantage, as it minimizes self-absorption and improves signal-to-noise ratios.

ESIPT E_ground Enol (Ground State) E_excited Enol* (Excited State) E_ground->E_excited Absorption (hν) K_excited Keto* (Excited State) E_excited->K_excited ESIPT (Proton Transfer) K_ground Keto (Ground State) K_excited->K_ground Fluorescence (hν') K_ground->E_ground Tautomerization

Caption: The four-level photocycle of the ESIPT process.

Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF)

Many salicylaldehyde probes are designed as "turn-on" sensors. In the "off" state (analyte-free), an electron-rich moiety (like a tertiary amine) can quench the fluorescence of the fluorophore via PET. Upon binding a target cation, the lone pair of electrons on the electron-rich moiety becomes engaged in coordination. This inhibits the PET process, "turning on" the fluorescence. This specific mechanism, where chelation to an ion enhances fluorescence, is often referred to as CHEF.[4]

Caption: The PET mechanism and its inhibition by ion chelation.

Self-Validating Experimental Protocols

To ensure reproducibility and accuracy, the following protocols are provided. The causality behind key steps is explained to foster a deeper understanding.

Protocol 1: Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a simple probe from a substituted salicylaldehyde and an amine.

  • Dissolution: Dissolve the substituted salicylaldehyde (1 mmol) and the chosen primary amine (1 mmol) in 15 mL of a suitable solvent like anhydrous ethanol or methanol in a round-bottom flask.[2]

    • Causality: Anhydrous solvent is used to prevent the reverse hydrolysis reaction of the Schiff base. Ethanol and methanol are effective at dissolving the reactants and are easily removed post-reaction.

  • Reaction: Add a magnetic stirrer and reflux the mixture at 80°C for 2-4 hours.[2] The formation of a precipitate often indicates product formation.

    • Causality: Heating provides the activation energy for the condensation reaction (nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration).

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Causality: The product is typically less soluble in cold ethanol than the starting materials, allowing for effective purification.

  • Characterization: Dry the purified product under vacuum and characterize its structure using standard techniques like NMR and Mass Spectrometry to validate its identity.

Protocol 2: Characterization of Photophysical Properties

This workflow outlines the steps to quantify the key fluorescent properties of a newly synthesized probe.

Workflow A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Working Solution (e.g., 10 µM in Buffer) A->B C Measure UV-Vis Spectrum (Determine λ_abs_max) B->C D Measure Fluorescence Spectrum (Excite at λ_abs_max, find λ_em_max) C->D E Calculate Stokes Shift (λ_em_max - λ_abs_max) D->E F Determine Quantum Yield (Φ) (Comparative method with standard) D->F

Caption: Workflow for characterizing probe photophysical properties.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a spectroscopic grade solvent like DMSO or acetonitrile.

  • Working Solution: Prepare a dilute working solution (e.g., 10 µM) in the desired experimental buffer (e.g., Tris-HCl or HEPES for biological pH).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution to find the maximum absorption wavelength (λ_abs_max).

  • Fluorescence Measurement: Using a fluorometer, excite the sample at its λ_abs_max. Record the emission spectrum to determine the maximum emission wavelength (λ_em_max).

    • Causality: Exciting at the absorption maximum ensures the most efficient promotion of molecules to the excited state, yielding the strongest possible emission signal for accurate characterization.

  • Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift = λ_em_max - λ_abs_max. A larger Stokes shift is generally beneficial.[15][16]

  • Quantum Yield (Φ) Determination: Measure the integrated fluorescence intensity and absorbance of the probe and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) at the same excitation wavelength. Calculate the probe's quantum yield using the comparative method (Parker-Rees equation).

Conclusion and Future Outlook

The strategic placement of electron-donating and electron-withdrawing groups on the salicylaldehyde scaffold provides a powerful and rational approach to tuning the fluorescent properties of molecular probes. EDGs are instrumental in achieving red-shifted emissions suitable for bioimaging, while EWGs can be leveraged to enhance the sensitivity and selectivity of the probe's response to a specific analyte.

The future of salicylaldehyde probe development is bright, with ongoing efforts focused on:

  • Near-Infrared (NIR) Probes: Extending emission wavelengths into the NIR window (700-900 nm) to achieve deeper tissue penetration and even lower autofluorescence for in vivo imaging.[11][12]

  • Multi-Analyte Sensing: Designing sophisticated probes capable of detecting multiple ions or analytes simultaneously through distinct fluorescent signals.[6]

  • Aggregation-Induced Emission (AIE): Exploring substitutions that impart AIE characteristics, leading to highly fluorescent probes in the aggregated state, which is useful for imaging specific cellular structures or for applications in materials science.[13][14]

By understanding the fundamental structure-property relationships detailed in this guide, researchers are well-positioned to design the next generation of high-performance fluorescent probes for tackling complex challenges in chemistry, biology, and medicine.

References

  • Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging. (2016). Analytical Methods. Retrieved January 23, 2026, from [Link]

  • Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn 2+. (n.d.). CSINDEX. Retrieved January 23, 2026, from [Link]

  • Design Of Novel Fluorescence Probes Based On Keto-salicylaldehyde Azine And Their Applications In Biology. (2020). Globe Thesis. Retrieved January 23, 2026, from [Link]

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. (2022). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Fabrication of efficient and red-emissive salicylaldehyde Schiff base isomers for multi-scenario information decryption. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • A Novel Salicylaldehyde Schiff-base Fluorescent Probe for Selective Detection of Cu 2+ Ion. (n.d.). Chin. J. Struct. Chem.. Retrieved January 23, 2026, from [Link]

  • The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Keto-salicylaldehyde azine: asymmetric substituent effect on their optical properties via electron-donating group insertion. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. (2023). Repositorio UDD. Retrieved January 23, 2026, from [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Variation of Stokes Shift and Peak Wavelength Shift as a Sensing Probe for Detection of Lead in Water Using Laser Induced Fluorescence Resonance Energy Transfer. (2021). PubMed. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationships of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Schiff bases derived from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. We will explore their synthesis, comparative biological activities, and the molecular nuances that dictate their therapeutic potential. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Versatile Schiff Base Scaffold

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the development of novel therapeutic agents. Their synthetic accessibility and the ease with which their steric and electronic properties can be modulated make them an attractive scaffold in medicinal chemistry. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2]

The 5-Chloro-2-hydroxy-3-nitrobenzaldehyde moiety serves as a particularly interesting starting point for the synthesis of bioactive Schiff bases. The presence of a hydroxyl group, a chloro group, and a nitro group on the salicylaldehyde ring introduces unique electronic and coordinating properties that can significantly influence the biological activity of the resulting Schiff base derivatives. The hydroxyl group can act as a hydrogen bond donor and a proton donor, while the electron-withdrawing nature of the chloro and nitro groups can modulate the acidity of the phenolic proton and the overall electron density of the molecule.

This guide will delve into the SAR of this class of compounds, providing a comparative analysis of their performance based on experimental data.

General Synthesis of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff Bases

The synthesis of Schiff bases from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is typically achieved through a straightforward condensation reaction with a primary amine. The reaction is often catalyzed by a few drops of acid and carried out in a suitable solvent, such as ethanol or methanol.

Experimental Protocol: General Synthesis
  • Dissolution: Dissolve equimolar amounts of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and the desired primary amine separately in a minimal amount of absolute ethanol.

  • Mixing: Add the ethanolic solution of the primary amine dropwise to the stirred solution of the aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3][4]

G cluster_workflow General Synthesis Workflow start Start: Dissolve Reactants mix Mix Aldehyde and Amine Solutions start->mix catalyze Add Acid Catalyst mix->catalyze reflux Reflux Reaction Mixture catalyze->reflux cool Cool to Room Temperature reflux->cool filter Filter to Isolate Product cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize for Purification wash->recrystallize characterize Spectroscopic Characterization recrystallize->characterize end End: Pure Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff bases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of Schiff bases is intricately linked to their chemical structure. Modifications to either the aldehyde or the amine precursor can lead to significant changes in their therapeutic efficacy.

General Structure

Caption: General chemical structure. (Note: A placeholder image is used here as actual chemical structure rendering is not possible).

Antimicrobial Activity

Schiff bases are well-regarded for their broad-spectrum antimicrobial properties.[1][5] The imine group is considered crucial for this activity. The antimicrobial potency of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde Schiff bases is influenced by the nature of the 'R' group substituted on the nitrogen atom.

Comparative Data for Antimicrobial Activity

While specific data for Schiff bases derived directly from 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is limited in the provided search results, we can draw strong comparative insights from studies on Schiff bases derived from the closely related 5-chloro-salicylaldehyde. A study on these compounds revealed that the introduction of different substituents on the amine moiety significantly impacts their antimicrobial efficacy.[4]

Compound ID'R' Group (Substituent on Amine)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. fluorescence MIC (µg/mL)S. aureus MIC (µg/mL)A. niger MIC (µg/mL)Reference
2 4-Fluorobenzyl45.21.62.83.447.5[4]

Data extracted from a study on 5-chloro-salicylaldehyde Schiff bases for comparative purposes.

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine in the 4-fluorobenzyl derivative), on the aromatic ring of the amine part can enhance antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Lipophilicity: Increased lipophilicity is a key factor in improving antimicrobial potency. The ability of the compound to partition into the lipid-rich cell membrane of bacteria and fungi is crucial for its action.

  • Mechanism of Action: The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes through the reactive azomethine group.

Anticancer Activity

Schiff bases have emerged as promising candidates for anticancer drug development.[3][6] Their cytotoxic effects are often linked to their ability to induce apoptosis in cancer cells.

A study on a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, demonstrated promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing insignificant activity against normal human gingival fibroblasts (IC50 of 977.24 µg/mL).[6] This selectivity towards cancer cells is a highly desirable characteristic for any potential anticancer agent.

Comparative Data for Anticancer Activity

Schiff Base DerivativeCancer Cell LineIC50 ValueReference
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF446.68 µg/mL[6]
Synthesized Schiff base from 2-chlorobenzaldehydeA549 (Human lung cancer)Significant anticancer properties reported[3]

Key SAR Insights for Anticancer Activity:

  • The Azomethine Group: The -HC=N- group is believed to be a key pharmacophore responsible for the anticancer mechanism, potentially through inducing apoptosis.[6]

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings can significantly influence the cytotoxic potency. Electron-withdrawing groups can enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by biological macromolecules within cancer cells.

  • Selectivity: The structural features that confer selectivity towards cancer cells over normal cells are of paramount importance. This may be related to differences in the cellular uptake or metabolic pathways between cancerous and healthy cells.

Antioxidant Activity

Phenolic Schiff bases are known to be potent antioxidants and radical scavengers.[2] The presence of the phenolic hydroxyl group in the 5-Chloro-2-hydroxy-3-nitrobenzaldehyde scaffold is a key contributor to this activity.

The antioxidant mechanism of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a crucial factor in determining the antioxidant efficacy.

Key SAR Insights for Antioxidant Activity:

  • Phenolic Hydroxyl Group: This group is the primary site for radical scavenging. The ease of hydrogen atom donation is influenced by the electronic environment of the aromatic ring.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups on the aromatic rings can increase the electron density on the phenolic oxygen, facilitating hydrogen donation and enhancing antioxidant activity. Conversely, strong electron-withdrawing groups, like the nitro group present in the parent aldehyde, might decrease the antioxidant potential by making the hydroxyl proton more acidic and less easily donated. However, the overall antioxidant activity will be a balance of these electronic effects and the ability of the entire molecule to stabilize the resulting radical.

  • Substituents on the Amine Moiety: The electronic nature of the 'R' group attached to the imine nitrogen can also modulate the antioxidant capacity by influencing the overall electron distribution in the molecule.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

Protocol: Antimicrobial Susceptibility Testing (MTT Assay)
  • Microbial Culture: Grow the bacterial and fungal strains in their respective appropriate media to the mid-logarithmic phase.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare serial dilutions of the synthesized Schiff bases in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of the microorganism.[4]

G cluster_workflow Antimicrobial Screening Workflow (MTT Assay) start Start: Prepare Microbial Cultures dilute Serial Dilution of Schiff Bases start->dilute inoculate Inoculate with Microbes dilute->inoculate incubate Incubate Plates inoculate->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs determine_mic Determine MIC read_abs->determine_mic end End: Antimicrobial Activity Data determine_mic->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to preface this guide by emphasizing that the cornerstone of laboratory safety is a proactive and informed approach to chemical handling, from acquisition to disposal. This document provides a detailed protocol for the proper disposal of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, a compound that, due to its halogenated and nitroaromatic structure, requires meticulous handling to ensure the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety data sheets of structurally analogous compounds and general principles of hazardous waste management.

Hazard Identification and Risk Assessment

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. While a specific, comprehensive toxicological profile may not be readily available, the hazards can be inferred from its functional groups: a chlorinated phenyl ring, a nitro group, and an aldehyde. Based on data from similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][4]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][4]

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[2]

The presence of a chlorine atom classifies this compound as a halogenated organic compound , which has specific implications for its disposal, primarily precluding simple aqueous disposal and favoring incineration at high temperatures.[5][6]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 5-Chloro-2-hydroxy-3-nitrobenzaldehyde for disposal, it is crucial to be equipped with the appropriate personal protective equipment. The causality behind these choices is to prevent dermal, ocular, and respiratory exposure.

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that can cause serious eye irritation or damage.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols.[1][3]

Handling Best Practices:

  • Avoid generating dust.[1][7]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

Segregation and Temporary Storage of Waste

Proper segregation of chemical waste is a critical, self-validating step that prevents dangerous reactions and ensures cost-effective and compliant disposal.

Workflow for Waste Segregation:

start Waste Generated (5-Chloro-2-hydroxy-3-nitrobenzaldehyde) decision Is the waste mixed with other chemical types? start->decision halogenated Segregate as HALOGENATED ORGANIC WASTE decision->halogenated No incompatible Check for Incompatibilities (e.g., strong oxidizers, bases) decision->incompatible Yes separate_container Collect in a dedicated, clearly labeled container. halogenated->separate_container non_halogenated Segregate as NON-HALOGENATED ORGANIC WASTE incompatible->halogenated Compatible incompatible->separate_container Incompatible final_disposal Store in designated Satellite Accumulation Area for pickup. separate_container->final_disposal

Caption: Decision workflow for segregating 5-Chloro-2-hydroxy-3-nitrobenzaldehyde waste.

Key Segregation and Storage Steps:

  • Categorize: Classify waste containing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde as Halogenated Organic Waste .[5]

  • Container: Use a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.[1][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).[9]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[10] The storage area should be cool, dry, and well-ventilated.[1][3][7]

Disposal Protocol

Under no circumstances should 5-Chloro-2-hydroxy-3-nitrobenzaldehyde or its waste be disposed of down the drain or in regular trash.[1][7][11] The presence of the chloro- and nitro- functional groups necessitates professional disposal.

Step-by-Step Disposal Procedure:

  • Quantify and Document: Accurately record the amount of waste being disposed of on your laboratory's hazardous waste log.

  • Prepare for Pickup: Ensure the waste container is securely sealed and the label is complete and legible.

  • Contact Environmental Health & Safety (EHS): Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[1] This is a mandatory step to ensure compliance with local, state, and federal regulations.

  • Incineration: The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature process is necessary to break down the halogenated aromatic structure, minimizing the formation of persistent and toxic byproducts like dioxins.[6]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde should be collected in a sealed bag and disposed of as solid hazardous waste through the same channels.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, which is the bedrock of scientific integrity and innovation.

References

  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022). Valsynthese SA.
  • SAFETY DATA SHEET 5-Chloro-2-nitrobenzaldehyde. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET 5-Hydroxy-2-nitrobenzaldehyde. (2014). Thermo Fisher Scientific.
  • SAFETY DATA SHEET 3-nitrobenzaldehyde. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET 2-hydroxy-3-nitro-benzaldehyde. (2025). Fisher Scientific.
  • SAFETY DATA SHEET 3-Nitrobenzaldehyde. Carl ROTH.
  • PubChem Compound Summary for CID 177763, 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information.
  • Hazardous Waste Segregation. Bucknell University.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. Temple University.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.

Sources

Mastering the Handling of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development and chemical synthesis, a deep understanding of the reagents in use is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde (CAS No. 16634-90-5). Beyond a simple checklist, this document delves into the causality behind each recommendation, empowering you to work safely and effectively.

Understanding the Hazard Profile: More Than the Sum of its Parts

5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde. Its hazard profile is a composite of the risks associated with its distinct functional groups: a chlorinated aromatic ring, a nitro group, and an aldehyde.

  • Skin and Eye Irritation: Like many benzaldehyde derivatives, this compound is a known skin and eye irritant.[1][2][3][4] Prolonged contact can lead to inflammation and discomfort.

  • Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] Ingestion can lead to adverse health effects.

  • Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[2][4]

  • Hazards of the Nitro Group: Aromatic nitro compounds can be toxic and may have the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5]

  • Concerns with Halogenated Compounds: Chlorinated organic compounds are an environmental concern and require specific disposal procedures.[6][7]

Hazard Identification Summary

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[2]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[1][2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a thorough risk assessment of its chemical properties.

Hand Protection: The Nuances of Glove Selection

Standard disposable nitrile gloves provide a good baseline for splash protection. However, it is critical to understand their limitations. Halogenated and aromatic hydrocarbons can penetrate nitrile gloves relatively quickly.

Key Considerations for Glove Selection:

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For halogenated aromatic compounds, the breakthrough time for nitrile gloves can be short.

  • Degradation: The chemical can cause the glove material to swell, shrink, or weaken.

  • Incidental vs. Prolonged Contact: For brief, incidental contact, a standard nitrile glove (minimum 5-mil thickness) is acceptable, but it should be replaced immediately upon contamination. For tasks with a higher risk of prolonged contact, consider using a more robust glove.

Recommended Glove Protocol:

  • Primary Glove: A disposable, powder-free nitrile glove (minimum 5-mil thickness).

  • Double Gloving: For added protection during weighing, transferring, or any operation with a higher risk of splashes, wearing a second pair of nitrile gloves is recommended.

  • Immediate Replacement: If a glove comes into contact with the compound, it must be removed and replaced immediately. Wash hands thoroughly before donning a new pair.

Eye and Face Protection: Shielding from Splashes and Dust

Given that 5-Chloro-2-hydroxy-3-nitrobenzaldehyde is a solid that can be dusty and is an eye irritant, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.

  • Chemical Splash Goggles: These should be worn whenever there is a risk of splashes, such as when preparing solutions or transferring the compound.

  • Face Shield: A face shield worn over chemical splash goggles is recommended when handling larger quantities or when there is a significant risk of splashing.

Body Protection: A Barrier for Your Skin and Clothing

A standard cotton lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider additional protection.

  • Laboratory Coat: A clean, buttoned lab coat made of a non-flammable material like cotton is essential.

  • Chemical-Resistant Apron: For larger-scale work or when there is a significant splash hazard, a chemical-resistant apron worn over the lab coat provides an extra layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for all laboratory work.

Respiratory Protection: Mitigating Inhalation Risks

Work with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be performed inside a fume hood to prevent the inhalation of dust or vapors.

  • Respirator: In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. A risk assessment and consultation with your institution's environmental health and safety (EHS) department is required before a respirator is used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize exposure and ensure the integrity of your research.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_area Designate and prepare work area in a fume hood weigh Weigh the solid compound carefully prep_area->weigh gather_materials Gather all necessary equipment and PPE gather_materials->prep_area consult_sds Consult the Safety Data Sheet (SDS) consult_sds->gather_materials transfer Transfer to reaction vessel weigh->transfer dissolve Dissolve in an appropriate solvent transfer->dissolve decontaminate_tools Decontaminate glassware and equipment dissolve->decontaminate_tools clean_area Clean the work surface decontaminate_tools->clean_area remove_ppe Remove PPE in the correct order clean_area->remove_ppe

Caption: A logical workflow for the safe handling of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Step-by-Step Protocol:

  • Preparation:

    • Consult the SDS: Always review the most current Safety Data Sheet (SDS) before starting work.

    • Designate a Work Area: All handling of this compound must be performed in a certified chemical fume hood.

    • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, before bringing the chemical into the fume hood.

    • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat or in a tared container. Avoid creating dust.

    • Transfer: Gently transfer the weighed compound into the reaction vessel.

    • Dissolution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A suitable organic solvent followed by a detergent wash is recommended.

    • Work Surface: Clean the work surface inside the fume hood with an appropriate solvent and then with soap and water.

    • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 5-Chloro-2-hydroxy-3-nitrobenzaldehyde and any associated waste is critical due to its halogenated and nitroaromatic nature.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Solid Waste (unused compound, contaminated items) halogenated_container Designated Halogenated Organic Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (reaction mixtures, solvent rinses) liquid_waste->halogenated_container label_container Properly label the waste container halogenated_container->label_container store_waste Store in a designated satellite accumulation area label_container->store_waste ehs_pickup Arrange for pickup by EHS or a certified waste handler store_waste->ehs_pickup

Caption: A clear workflow for the proper disposal of waste containing 5-Chloro-2-hydroxy-3-nitrobenzaldehyde.

Disposal Protocol:

  • Waste Segregation: All waste contaminated with 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[6][7][8] Do not mix this waste with non-halogenated organic waste or general laboratory trash.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Chloro-2-hydroxy-3-nitrobenzaldehyde," and a list of any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these detailed procedures, researchers can confidently and safely handle 5-Chloro-2-hydroxy-3-nitrobenzaldehyde, ensuring both personal safety and environmental responsibility.

References

  • Valsynthese SA. (2022, May 13).
  • PubChem. 5-Chloro-2-hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2024, August 6).
  • Fisher Scientific.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Carl Roth. (2021, September 15).
  • U.S. Environmental Protection Agency. RCRA Waste Code. Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention. Waste Disposal Practices.
  • U.S. Government Publishing Office. 40 CFR 268.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Vita-D-Chlor.
  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (2023, May 30).
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Vanderbilt University Medical Center.
  • The University of Rhode Island.
  • U.S. Environmental Protection Agency. (2016, December 27).
  • ACTenviro. (2024, March 20).
  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • Wright State University.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.